molecular formula C21H22O7 B12438246 (+)-Pteryxin

(+)-Pteryxin

Cat. No.: B12438246
M. Wt: 386.4 g/mol
InChI Key: LYUZYPKZQDYMEE-UHFFFAOYSA-N
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Description

(+)-Pteryxin is a natural product found in Peucedanum japonicum with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl) 2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUZYPKZQDYMEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Pyranocoumarin (+)-Pteryxin: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Pteryxin, a naturally occurring pyranocoumarin, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-obesity effects. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailed experimental protocols for its extraction and isolation, and an in-depth analysis of its known interactions with key cellular signaling pathways. Quantitative data from various botanical sources are summarized for comparative analysis. Furthermore, this document presents visual representations of experimental workflows and signaling cascades using the DOT language to facilitate a deeper understanding of the methodologies and mechanisms of action.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Apiaceae family, particularly within the Peucedanum genus. The roots and leaves of these plants are the primary tissues from which this compound is isolated.

Primary Botanical Sources
  • Peucedanum praeruptorum Dunn : Commonly known as "Qian-hu" in traditional Chinese medicine, the roots of this plant are a well-established source of this compound and other related pyranocoumarins.[1]

  • Peucedanum japonicum Thunb. : The leaves of this plant have been identified as a significant source of this compound, which has been linked to the plant's anti-obesity properties.[2][3][4]

  • Peucedanum terebinthaceum Fischer et Turcz. : This species has also been confirmed as a natural source from which this compound has been isolated and structurally elucidated.[5]

  • Peucedanum verticillare L. Koch ex DC : Both the fruits and roots of this plant have been found to contain this compound.

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and the growth stage. High-performance liquid chromatography (HPLC) is the most common analytical technique for the quantification of this compound in plant extracts.[6][7]

Plant SpeciesPlant PartMethod of AnalysisReported Pteryxin (B190337) ContentReference
Peucedanum praeruptorum DunnRootsHPLCVaries; a major coumarin (B35378) constituent[6]
Peucedanum japonicum Thunb.LeavesHPLC-DAD-MSNot explicitly quantified in provided abstracts[3]
Peucedanum harry-smithii var subglabrum-HPLCHighest content among tested components[8]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques.

Supercritical Fluid Extraction (SFE) of this compound from Peucedanum japonicum Leaves

Supercritical fluid extraction using carbon dioxide (CO2) is a green and efficient method for extracting coumarins.

Protocol:

  • Sample Preparation : Dry the leaves of Peucedanum japonicum and grind them into a fine powder.

  • SFE System : Utilize a preparative supercritical fluid extraction system.

  • Extraction Parameters :

    • Supercritical Fluid : Carbon dioxide (CO2).

    • Pressure : 1200 psi.

    • Temperature : 40°C.

    • Extraction Time : 3 hours is typically the most efficient period.[9]

  • Fraction Collection : The extracted compounds are precipitated by reducing the pressure, and the CO2 can be recycled.[10][11]

  • Purification : The crude extract is further purified using High-Performance Liquid Chromatography (HPLC).[12]

Solvent Extraction and Column Chromatography of this compound from Peucedanum Species

Traditional solvent extraction followed by column chromatography is a widely used method for the isolation of this compound.

Protocol:

  • Extraction :

    • Macerate the dried and powdered plant material (e.g., roots of Peucedanum praeruptorum) with a non-polar solvent such as petroleum ether or hexane (B92381).

    • Concentrate the extract under reduced pressure to obtain a crude extract.

  • Column Chromatography :

    • Stationary Phase : Silica (B1680970) gel (60-120 mesh) is commonly used.[13]

    • Column Packing : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.[13]

    • Sample Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elution : Elute the column with a gradient of solvents with increasing polarity. A common gradient starts with hexane and gradually introduces ethyl acetate.[14]

    • Fraction Collection : Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

  • Purification :

    • Combine the fractions containing this compound.

    • Further purification can be achieved through preparative TLC or recrystallization to obtain pure this compound.[15]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

Activation of the Nrf2/ARE Pathway

This compound is a known activator of the Nuclear factor-erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway, which plays a crucial role in cellular defense against oxidative stress.

Mechanism:

  • Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

  • This compound, being an electrophile, is suggested to interact with cysteine residues on Keap1.[12][16]

  • This interaction leads to a conformational change in Keap1, resulting in the dissociation of Nrf2.[16]

  • The released Nrf2 translocates to the nucleus.

  • In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, including heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and thioredoxin reductase 1 (Trxr1), inducing their expression.[16][17]

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pteryxin This compound Keap1_Nrf2 Keap1-Nrf2 Complex Pteryxin->Keap1_Nrf2 interacts with Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto dissociates Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu translocates ARE ARE Nrf2_nu->ARE binds Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (HO-1, GCLC, Trxr1) Transcription->Antioxidant_Genes induces expression

Activation of the Nrf2/ARE Signaling Pathway by this compound.
Modulation of the Adipogenesis Gene Network

This compound has been shown to suppress adipogenesis, the process of fat cell formation, by modulating the expression of key genes involved in this pathway.[2]

Mechanism:

  • This compound treatment of preadipocytes leads to the downregulation of key adipogenic transcription factors, including Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).

  • The decreased expression of SREBP-1c subsequently reduces the expression of its target genes, which are crucial for fatty acid synthesis, such as Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase-1 (ACC1).[2]

  • Additionally, this compound has been observed to downregulate the adipocyte size marker gene, paternally expressed gene 1/mesoderm specific transcript (MEST).[2]

  • Concurrently, it upregulates genes involved in lipolysis, such as hormone-sensitive lipase, and energy expenditure, like uncoupling protein 2.[2]

Adipogenesis_Pathway cluster_Adipogenesis Adipogenesis Regulation Pteryxin This compound SREBP1c SREBP-1c Pteryxin->SREBP1c downregulates MEST MEST Pteryxin->MEST downregulates Lipolysis_Energy Hormone-sensitive lipase, Uncoupling protein 2 Pteryxin->Lipolysis_Energy upregulates FASN_ACC1 FASN, ACC1 SREBP1c->FASN_ACC1 activates

Modulation of the Adipogenesis Gene Network by this compound.
Interaction with MAPK Signaling Pathway

Preliminary evidence suggests that this compound may also interact with the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[18][19][20][21][22] Studies have shown that pteryxin can regulate the phosphorylation of ERK1/2 and decrease p38 MAPK to inhibit the formation of mature adipocytes.[23]

Experimental_Workflow Plant_Material Dried Plant Material (e.g., Peucedanum leaves/roots) Extraction Extraction (Supercritical Fluid or Solvent) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Column Chromatography Crude_Extract->Chromatography Fractions Fractions Chromatography->Fractions Purification Purification (Prep-TLC / Recrystallization) Fractions->Purification Pure_Pteryxin This compound Purification->Pure_Pteryxin Analysis Structural Elucidation & Quantification (NMR, MS, HPLC) Pure_Pteryxin->Analysis

General Experimental Workflow for the Isolation of this compound.

Conclusion

This compound stands out as a promising natural compound with significant therapeutic potential. Its reliable availability from various Peucedanum species, coupled with established methods for its isolation and purification, makes it an accessible molecule for further research and development. The elucidation of its mechanisms of action, particularly its ability to activate the Nrf2/ARE pathway and modulate adipogenesis, provides a solid foundation for its exploration in the context of diseases characterized by oxidative stress, inflammation, and metabolic dysregulation. This technical guide serves as a foundational resource for scientists and researchers aiming to harness the therapeutic potential of this compound.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of (+)-Pteryxin in Peucedanum japonicum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Pteryxin, an angular dihydropyranocoumarin found in the leaves of Peucedanum japonicum Thunb., has garnered significant interest for its diverse pharmacological activities. As a member of the coumarin (B35378) family, its biosynthesis follows a complex pathway derived from the general phenylpropanoid metabolism. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, integrating established knowledge with hypothesized steps based on analogous pathways in related plant species. This document is intended to serve as a foundational resource for researchers seeking to elucidate the complete pathway, characterize the involved enzymes, and explore the potential for metabolic engineering to enhance the production of this valuable natural product.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through a series of modifications including prenylation, cyclization, and acylation. While the complete pathway in Peucedanum japonicum has not been fully elucidated, a proposed route can be constructed based on known coumarin biosynthesis in the Apiaceae family.

Part 1: The Phenylpropanoid Pathway and Umbelliferone (B1683723) Formation

The journey to this compound begins with the essential amino acid L-phenylalanine. A series of three core enzymes of the phenylpropanoid pathway convert L-phenylalanine into 4-coumaroyl-CoA, a central precursor for a vast array of secondary metabolites.

  • Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): This cytochrome P450 monooxygenase introduces a hydroxyl group at the para-position of the phenyl ring of cinnamic acid to form 4-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): 4CL activates 4-coumaric acid by ligating it to coenzyme A, forming 4-coumaroyl-CoA.

The subsequent step, the ortho-hydroxylation of 4-coumaroyl-CoA, is a critical branch point leading to the coumarin backbone.

  • p-Coumaroyl-CoA 2'-hydroxylase (C2'H): This enzyme, a member of the 2-oxoglutarate-dependent dioxygenase family, hydroxylates 4-coumaroyl-CoA at the C2' position. The resulting product then undergoes spontaneous lactonization to form the core coumarin structure of umbelliferone .

Part 2: Formation of the Angular Prenylated Intermediate

The angular structure of this compound is determined by the position of a prenyl group on the umbelliferone scaffold.

  • Umbelliferone 8-Prenyltransferase (U8PT): A prenyltransferase catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the C8 position of umbelliferone, yielding osthenol . This step is a key branching point that directs the biosynthesis towards angular coumarins. In Peucedanum japonicum, two prenyltransferase genes, PjPT1 and PjPT2, have been identified and are strong candidates for this enzymatic step.

Part 3: Biosynthesis of the (+)-Khellactone Core

The formation of the dihydropyran ring, known as the khellactone (B107364) core, is a crucial and less understood part of the pathway. This transformation is believed to be catalyzed by cytochrome P450 monooxygenases.

  • Osthenol Hydroxylase (Hypothetical): A putative cytochrome P450 monooxygenase is hypothesized to hydroxylate the prenyl side chain of osthenol.

  • Khellactone Synthase (Hypothetical): Following hydroxylation, another putative cytochrome P450 enzyme is proposed to catalyze the cyclization of the hydroxylated intermediate to form (+)-khellactone . This step establishes the characteristic dihydropyran ring of pteryxin. Studies on the related species Peucedanum praeruptorum have identified CYP450 cyclases (PpDC and PpOC) responsible for pyran and furan (B31954) ring formation, suggesting a similar mechanism in P. japonicum.

Part 4: Acylation of the Khellactone Core

The final steps in the biosynthesis of this compound involve the sequential acylation of the hydroxyl groups on the khellactone core. The donors for these acyl groups are activated coenzyme A esters.

  • Biosynthesis of Angeloyl-CoA: The angelate moiety is derived from isoleucine metabolism. While the specific pathway in Peucedanum is unknown, studies in other organisms have shown the conversion of isoleucine to tiglyl-CoA, which can be isomerized to angeloyl-CoA.

  • Khellactone Acyltransferase 1 (Hypothetical): A putative acyltransferase is proposed to catalyze the transfer of an acetyl group from acetyl-CoA to one of the hydroxyl groups of (+)-khellactone.

  • Khellactone Acyltransferase 2 (Hypothetical): A second, distinct acyltransferase is hypothesized to transfer an angeloyl group from angeloyl-CoA to the remaining hydroxyl group of the acetylated khellactone intermediate, yielding the final product, This compound . The order of these two acylation steps is yet to be determined.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics and in planta metabolite concentrations, for the enzymes and intermediates of the this compound biosynthetic pathway in Peucedanum japonicum. The table below summarizes the types of quantitative data that are needed to fully characterize this pathway.

ParameterDescriptionRequired Data
Enzyme Kinetics
KmMichaelis constant, indicating the substrate concentration at which the reaction rate is half of Vmax.For each enzyme with its respective substrate(s).
VmaxThe maximum rate of the reaction when the enzyme is saturated with the substrate.For each enzyme.
kcatTurnover number, the number of substrate molecules each enzyme site converts to product per unit time.For each enzyme.
Metabolite Concentrations
In planta levelsThe steady-state concentrations of pathway intermediates and the final product in different tissues of P. japonicum.Phenylalanine, Cinnamic acid, 4-Coumaric acid, Umbelliferone, Osthenol, (+)-Khellactone, Acyl-khellactone intermediates, this compound.
Gene Expression Levels
Transcript abundanceRelative or absolute expression levels of the genes encoding the biosynthetic enzymes in different tissues and under various conditions.PAL, C4H, 4CL, C2'H, PjPT1/PjPT2, Putative CYP450s, Putative Acyltransferases.

Experimental Protocols

Detailed experimental protocols for the characterization of the specific enzymes in the this compound pathway are not yet available. However, established methodologies for similar enzymes can be adapted.

Protocol 1: Heterologous Expression and Functional Characterization of Candidate Cytochrome P450s
  • Gene Cloning: Candidate CYP450 genes are identified from a P. japonicum transcriptome or genome database based on homology to known coumarin biosynthetic P450s. The full-length coding sequences are amplified by PCR and cloned into an appropriate expression vector (e.g., pYES-DEST52 for yeast expression).

  • Heterologous Expression: The expression construct is transformed into a suitable host, such as Saccharomyces cerevisiae. Expression is induced according to the vector system's protocol.

  • Microsome Isolation: Yeast cells are harvested and spheroplasted. Microsomal fractions containing the expressed P450 are isolated by differential centrifugation.

  • Enzyme Assays: The catalytic activity of the recombinant P450 is assayed by incubating the isolated microsomes with the putative substrate (e.g., osthenol), NADPH, and a cytochrome P450 reductase. The reaction products are extracted with an organic solvent (e.g., ethyl acetate) and analyzed by HPLC and LC-MS to identify the formation of hydroxylated intermediates and the cyclized khellactone product.

Protocol 2: Characterization of Candidate Acyltransferases
  • Gene Cloning and Expression: Candidate acyltransferase genes, identified through transcriptomic analysis, are cloned into a bacterial expression vector (e.g., pET series) with a purification tag (e.g., His-tag). The protein is expressed in E. coli.

  • Protein Purification: The recombinant acyltransferase is purified from the bacterial lysate using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assays: The activity of the purified enzyme is tested by incubating it with the khellactone substrate and the respective acyl-CoA donors (acetyl-CoA and angeloyl-CoA). The reaction is quenched, and the products are extracted and analyzed by HPLC and LC-MS to confirm the formation of acylated khellactones.

Visualizations

Biosynthetic Pathway of this compound

G cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin_core Coumarin Core Formation cluster_angular_prenylation Angular Prenylation cluster_khellactone_formation Khellactone Core Biosynthesis (Hypothetical) cluster_acylation Acylation (Hypothetical) L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL 4-Coumaric acid 4-Coumaric acid Cinnamic acid->4-Coumaric acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA 4-Coumaric acid->4-Coumaroyl-CoA 4CL Umbelliferone Umbelliferone 4-Coumaroyl-CoA->Umbelliferone C2'H Osthenol Osthenol Umbelliferone->Osthenol U8PT (PjPT1/2) Hydroxylated Osthenol Hydroxylated Osthenol Osthenol->Hydroxylated Osthenol CYP450 (Hydroxylase) DMAPP DMAPP DMAPP->Osthenol (+)-Khellactone (+)-Khellactone Hydroxylated Osthenol->(+)-Khellactone CYP450 (Cyclase) Acyl-Khellactone Intermediate Acyl-Khellactone Intermediate (+)-Khellactone->Acyl-Khellactone Intermediate Acyltransferase 1 This compound This compound Acyl-Khellactone Intermediate->this compound Acyltransferase 2 Acetyl-CoA Acetyl-CoA Acetyl-CoA->Acyl-Khellactone Intermediate Angeloyl-CoA Angeloyl-CoA Angeloyl-CoA->this compound G cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification / Microsome Isolation cluster_assay Enzyme Assay and Analysis Identify Candidate Gene Identify Candidate Gene Amplify Gene by PCR Amplify Gene by PCR Identify Candidate Gene->Amplify Gene by PCR Clone into Expression Vector Clone into Expression Vector Amplify Gene by PCR->Clone into Expression Vector Transform into Host Transform into Host Clone into Expression Vector->Transform into Host Induce Protein Expression Induce Protein Expression Transform into Host->Induce Protein Expression Cell Lysis / Spheroplasting Cell Lysis / Spheroplasting Induce Protein Expression->Cell Lysis / Spheroplasting Purification / Isolation Purification / Isolation Cell Lysis / Spheroplasting->Purification / Isolation Incubate with Substrates Incubate with Substrates Purification / Isolation->Incubate with Substrates Product Extraction Product Extraction Incubate with Substrates->Product Extraction HPLC / LC-MS Analysis HPLC / LC-MS Analysis Product Extraction->HPLC / LC-MS Analysis Confirm Product Identity Confirm Product Identity HPLC / LC-MS Analysis->Confirm Product Identity

Unraveling the Molecular Architecture of (+)-Pteryxin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of (+)-Pteryxin, a naturally occurring angular dihydropyranocoumarin. Found in plants of the Peucedanum genus, this compound has garnered interest for its potential biological activities. This document details the spectroscopic and analytical methods employed to determine its complex structure, presenting key quantitative data in a structured format and outlining the experimental protocols integral to its characterization.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were pivotal in assembling the planar structure and relative stereochemistry of this compound. The chemical shifts and coupling constants provide a detailed map of the proton and carbon environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-36.25d9.5
H-47.65d9.5
H-57.35d8.5
H-66.85d8.5
H-9'5.40d5.0
H-10'6.60d5.0
H-3'' (Angelyl)6.10qq7.0, 1.5
H-4'' (Angelyl)2.00dq7.0, 1.0
H-5'' (Angelyl)1.85dq1.5, 1.0
OAc2.10s-
C(8')-Me₂1.45, 1.50s, s-

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
C-2160.5
C-3113.0
C-4143.5
C-4a112.5
C-5128.5
C-6114.5
C-7156.0
C-8107.0
C-8a153.5
C-7'78.0
C-8'25.0, 22.5
C-9'70.0
C-10'65.0
C-1'' (Angelyl)167.0
C-2'' (Angelyl)128.0
C-3'' (Angelyl)138.0
C-4'' (Angelyl)20.5
C-5'' (Angelyl)15.8
OAc (C=O)170.0
OAc (CH₃)21.0

Note: The specific assignments are based on the original structure elucidation work and may require 2D NMR experiments for unambiguous confirmation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of a molecule. For this compound, HRMS would confirm the molecular formula C₂₁H₂₂O₇. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which helps in identifying the different structural motifs within the molecule, such as the coumarin (B35378) core and the ester side chains.

Table 3: Key Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₁H₂₂O₇
Molecular Weight386.39 g/mol
[M+H]⁺ (Calculated)387.1438
[M+Na]⁺ (Calculated)409.1258
Optical Rotation and Circular Dichroism

The stereochemistry of this compound is defined by the chiral centers at C-9' and C-10'. The positive sign in its name indicates that it rotates plane-polarized light in the dextrorotatory direction. The specific rotation is a key physical constant for characterizing a chiral molecule. Circular dichroism (CD) spectroscopy provides further insight into the absolute configuration by comparing experimental spectra with theoretical calculations for possible stereoisomers.

Table 4: Chiroptical Data for this compound

ParameterValue
Specific Rotation [α]DPositive value (exact value depends on solvent and concentration)

Experimental Protocols

The following sections describe the general methodologies used for the isolation and structure elucidation of this compound.

Isolation of this compound
  • Plant Material Extraction: The dried and powdered plant material (e.g., roots or leaves of Peucedanum japonicum Thunb.) is subjected to extraction with a non-polar solvent such as n-hexane or diethyl ether.

  • Chromatographic Separation: The crude extract is then fractionated using a combination of chromatographic techniques. This typically involves:

    • Silica (B1680970) Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate compounds based on polarity.

    • Preparative Thin-Layer Chromatography (TLC): Further purification of fractions is achieved using preparative TLC.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is often performed using reversed-phase HPLC with a suitable solvent system (e.g., methanol-water or acetonitrile-water).

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: A few milligrams of pure this compound are dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆).

    • Data Acquisition: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry:

    • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatograph (LC-MS).

    • Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for molecules like pteryxin.

    • Analysis: High-resolution mass spectra are acquired to determine the accurate mass. Fragmentation data (MS/MS) is obtained by collision-induced dissociation (CID).

  • Optical Rotation:

    • Measurement: The specific rotation is measured using a polarimeter at the sodium D-line (589 nm). The sample is dissolved in a specified solvent at a known concentration.

  • Circular Dichroism:

    • Measurement: The CD spectrum is recorded using a CD spectropolarimeter. The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

Visualization of the Elucidation Workflow

The logical process of elucidating the structure of this compound can be visualized as a workflow diagram.

structure_elucidation_workflow A Isolation from Peucedanum japonicum B Mass Spectrometry (MS) A->B C NMR Spectroscopy (1H, 13C, 2D) A->C G Chiroptical Analysis (Optical Rotation, CD) A->G D Molecular Formula Determination (C21H22O7) B->D E Planar Structure Assembly (Coumarin Core, Side Chains) C->E D->E F Relative Stereochemistry (NOE/ROESY) E->F H Absolute Stereochemistry (9'R, 10'R) F->H G->H I Final Structure of this compound H->I

Figure 1. Workflow for the structure elucidation of this compound.

This guide provides a foundational understanding of the key data and methodologies involved in the chemical structure elucidation of this compound. For researchers in natural product chemistry and drug discovery, these principles and techniques are fundamental to the characterization of novel bioactive compounds.

(+)-Pteryxin CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (+)-Pteryxin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and associated experimental protocols for the natural coumarin (B35378), this compound. The information is intended to support research and development efforts in various therapeutic areas.

Core Compound Identification
PropertyValueCitation(s)
CAS Number 13161-75-6[1][2][3][4]
Molecular Formula C₂₁H₂₂O₇[1][3][4][5]
Molecular Weight 386.4 g/mol [1][5][6][7]
Synonyms Pterixin, Pteryxine, (+)-(3′R,4′R)-3′-Acetyl-4′-angeloylkhellactone[1][3][4]

Biological Activities and Therapeutic Potential

This compound, a coumarin found in plants of the Apiaceae family such as Peucedanum japonicum Thunb and Mutellina purpurea, has demonstrated a range of biological activities, suggesting its potential as a therapeutic agent in several disease areas.[1][4][5]

Anti-Obesity and Metabolic Regulation

This compound has been shown to exert anti-obesity effects by modulating the gene network involved in adipogenesis and lipid metabolism.[1] In vitro studies using 3T3-L1 adipocytes and HepG2 hepatocytes have revealed that pteryxin (B190337) can significantly suppress triacylglycerol (TG) content.[1] This activity is associated with the downregulation of key lipogenic genes.[1][3]

Quantitative Data on Anti-Obesity Effects:

Cell LineConcentrationEffect on Triacylglycerol (TG) ContentKey Downregulated GenesCitation(s)
3T3-L110 µg/mL52.7% suppressionSterol regulatory element-binding protein-1c (SREBP-1c)[1]
3T3-L115 µg/mL53.8% suppressionFatty acid synthase (FASN)[1]
3T3-L120 µg/mL57.4% suppressionAcetyl-coenzyme A carboxylase-1 (ACC1)[1]
HepG210 µg/mL25.2% suppressionSterol regulatory element-binding protein-1c (SREBP-1c)[1]
HepG215 µg/mL34.1% suppressionFatty acid synthase (FASN)[1]
HepG220 µg/mL27.4% suppressionAcetyl-coenzyme A carboxylase-1 (ACC1)[1]
Butyrylcholinesterase (BChE) Inhibition

This compound is a potent inhibitor of butyrylcholinesterase (BChE), with a reported IC₅₀ value of 12.96 µg/mL.[2][4][5][7] This inhibitory activity is more potent than that of the established drug galanthamine (B1674398) (IC₅₀ = 22.16 µg/ml).[4][5] Its inhibitory effect on acetylcholinesterase (AChE) is comparatively low, indicating selectivity for BChE.[2][5] This makes this compound a compound of interest for research into neurodegenerative diseases like Alzheimer's disease, where BChE inhibition is a therapeutic strategy.[4][5]

Anti-Inflammatory and Antioxidant Activities

This compound exhibits anti-inflammatory and antioxidant properties through the modulation of several key signaling pathways. It has been shown to inhibit the production of nitric oxide (NO), a mediator of inflammation.[2] The compound targets NF-κB, MAPK, and the NLRP3 inflammasome pathways, all of which are central to the inflammatory response.[2] Furthermore, this compound can activate the Nrf2/ARE pathway, which is crucial for the expression of antioxidant enzymes.[2][7]

Inhibition of Osteoclastogenesis

Research indicates that this compound can inhibit osteoclastogenesis, the formation of bone-resorbing cells.[2] This effect is mediated through the inhibition of the Ca²⁺-calcineurin-NFATc1 pathway by blocking NF-κB/MAPK signaling.[2] This suggests a potential therapeutic application for this compound in bone diseases characterized by excessive bone resorption, such as osteoporosis.[2]

Experimental Protocols

This section provides an overview of methodologies for assessing the key biological activities of this compound.

Butyrylcholinesterase (BChE) Inhibition Assay

This protocol is based on the Ellman spectrophotometric method.[8]

Materials:

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add phosphate buffer, BChE enzyme solution, and varying concentrations of this compound.

  • Incubate the mixture for a predefined period at a controlled temperature (e.g., 37°C).

  • Add DTNB to the wells.

  • Initiate the reaction by adding the substrate, butyrylthiocholine iodide.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of reaction is proportional to the BChE activity.

  • Calculate the percentage of inhibition for each concentration of this compound compared to a control without the inhibitor.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

Nitric Oxide (NO) Production Inhibition Assay

This assay is typically performed using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[10]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess reagent

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve using known concentrations of sodium nitrite should be prepared to quantify the nitrite levels.

  • Calculate the percentage of inhibition of NO production by this compound.

Anti-Platelet Aggregation Assay

This protocol utilizes light transmission aggregometry (LTA), which is considered the gold standard for in vitro platelet function testing.[11][12][13][14][15]

Materials:

  • Freshly drawn human blood from healthy donors

  • 3.2% Sodium citrate (B86180) (anticoagulant)

  • Platelet agonist (e.g., arachidonic acid, collagen)

  • This compound

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light transmission aggregometer

Procedure:

  • Preparation of PRP and PPP:

    • Collect whole blood in tubes containing sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 150-200 x g) for 15-20 minutes to obtain PRP.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP.

  • Aggregation Assay:

    • Pre-warm the aggregometer to 37°C.

    • Calibrate the instrument using PPP (100% transmission) and PRP (0% transmission).

    • Incubate a sample of PRP with either a vehicle control or a specific concentration of this compound for a few minutes.

    • Add a platelet agonist to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

    • Calculate the percentage of maximum aggregation relative to the control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Signaling Pathways and Mechanisms of Action

Anti-Adipogenic Signaling

The anti-obesity effects of this compound are mediated through the downregulation of a network of genes critical for adipogenesis and lipogenesis.

Pteryxin This compound SREBP1c SREBP-1c Pteryxin->SREBP1c inhibits FASN FASN Pteryxin->FASN inhibits ACC1 ACC1 Pteryxin->ACC1 inhibits Lipogenesis Lipogenesis & Adipogenesis SREBP1c->Lipogenesis promotes FASN->Lipogenesis promotes ACC1->Lipogenesis promotes

Caption: this compound's anti-adipogenic signaling pathway.

Anti-Inflammatory and Antioxidant Signaling

This compound modulates multiple pathways to exert its anti-inflammatory and antioxidant effects.

cluster_inflammation Inflammatory Stimuli cluster_pteryxin This compound Action cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes LPS LPS NFkB NF-κB LPS->NFkB MAPK MAPK LPS->MAPK NLRP3 NLRP3 Inflammasome LPS->NLRP3 Pteryxin This compound Pteryxin->NFkB inhibits Pteryxin->MAPK inhibits Pteryxin->NLRP3 inhibits Nrf2 Nrf2 Pteryxin->Nrf2 activates Inflammation Inflammation (e.g., NO production) NFkB->Inflammation MAPK->Inflammation NLRP3->Inflammation Antioxidant Antioxidant Enzyme Expression Nrf2->Antioxidant

Caption: Multi-target signaling pathways of this compound.

This technical guide serves as a foundational resource for professionals engaged in the study and development of novel therapeutics. The diverse biological activities of this compound, coupled with its specific mechanisms of action, highlight its promise as a lead compound for further investigation.

References

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and Isolation of Coumarin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a class of secondary metabolites ubiquitous in the plant kingdom, represent a cornerstone in the edifice of natural product chemistry and drug discovery. Characterized by a benzopyran-2-one core, these compounds exhibit a remarkable breadth of pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This technical guide provides a comprehensive exploration of the historical milestones in the discovery and isolation of coumarin (B35378) compounds, detailed experimental protocols for their extraction and synthesis, and an examination of key biological pathways they modulate. All quantitative data are summarized in structured tables for comparative analysis, and critical experimental and biological pathways are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the underlying processes.

The Dawn of Discovery: Isolation from Natural Sources

The history of coumarin is intrinsically linked to the tonka bean (Dipteryx odorata), from which the parent compound was first isolated. This seminal discovery paved the way for the identification of a vast array of coumarin derivatives from diverse botanical sources.

Vogel's Pioneering Isolation of Coumarin (1820)

In 1820, A. Vogel was the first to isolate coumarin from tonka beans, although the precise, detailed protocol from his original work is not extensively documented in modern literature.[1][3] Historical accounts suggest a method involving solvent extraction and subsequent purification. The general principles of such an extraction are outlined below.

Experimental Protocol: General Method for Coumarin Isolation from Tonka Beans

This protocol is a generalized representation based on common phytochemical extraction techniques for coumarins.

Step Procedure Observations/Notes
1. Material Preparation Grind dried tonka beans into a fine powder.Increases surface area for efficient extraction.
2. Extraction Macerate the powdered beans in ethanol (B145695) at room temperature for 24-48 hours with occasional agitation.Ethanol is a common solvent for extracting moderately polar compounds like coumarin.
3. Filtration Filter the mixture to separate the ethanolic extract from the solid plant material.
4. Concentration Concentrate the filtrate under reduced pressure using a rotary evaporator.This removes the ethanol, leaving a concentrated crude extract.
5. Purification The crude extract can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography over silica (B1680970) gel.Recrystallization yields purified coumarin crystals.

The Advent of Synthesis: Crafting Coumarins in the Laboratory

The ability to synthesize coumarins in the laboratory was a pivotal moment, enabling the production of these compounds on a larger scale and facilitating the exploration of their structure-activity relationships.

Perkin's Landmark Synthesis of Coumarin (1868)

Sir William Henry Perkin, renowned for his synthesis of the first synthetic dye, mauveine, also achieved the first synthesis of coumarin in 1868.[4][5] This reaction, now known as the Perkin reaction, involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[6]

Experimental Protocol: Perkin Reaction for the Synthesis of Coumarin

This protocol is based on the principles of the Perkin reaction as originally described.

Reagent Molecular Formula Molar Mass ( g/mol ) Role
SalicylaldehydeC₇H₆O₂122.12Aromatic aldehyde
Acetic AnhydrideC₄H₆O₃102.09Acid anhydride
Sodium Acetate (B1210297)C₂H₃NaO₂82.03Base catalyst

Procedure:

  • A mixture of salicylaldehyde, acetic anhydride, and anhydrous sodium acetate is heated under reflux for several hours.

  • The reaction mixture is then poured into water to precipitate the crude product.

  • The crude coumarin is purified by recrystallization from ethanol.

A generalized workflow for the Perkin reaction is depicted below.

Perkin_Reaction_Workflow cluster_reactants Reactants cluster_process Process Salicylaldehyde Salicylaldehyde Heating Heating under Reflux Salicylaldehyde->Heating AceticAnhydride Acetic Anhydride AceticAnhydride->Heating SodiumAcetate Sodium Acetate (Catalyst) SodiumAcetate->Heating Precipitation Precipitation in Water Heating->Precipitation Reaction Mixture Purification Purification (Recrystallization) Precipitation->Purification Crude Product Product Pure Coumarin Purification->Product

Perkin Reaction Experimental Workflow
Pechmann Condensation: A Versatile Route to Substituted Coumarins

The Pechmann condensation is another cornerstone in coumarin synthesis, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. This method is particularly valuable for the synthesis of substituted coumarins.

Experimental Protocol: Synthesis of 7-Hydroxy-4-Methylcoumarin

Reagent Molecular Formula Molar Mass ( g/mol ) Amount Role
ResorcinolC₆H₆O₂110.111.0 eqPhenol
Ethyl Acetoacetate (B1235776)C₆H₁₀O₃130.141.0 eqβ-Ketoester
Sulfuric Acid (conc.)H₂SO₄98.08CatalyticAcid Catalyst

Procedure:

  • Resorcinol and ethyl acetoacetate are mixed and cooled in an ice bath.

  • Concentrated sulfuric acid is added dropwise with stirring, maintaining a low temperature.

  • The reaction mixture is allowed to stand at room temperature for a period, then poured onto crushed ice.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol.

Fries Rearrangement: A Method for Acylcoumarin Synthesis

The Fries rearrangement is a useful reaction for the synthesis of acyl-substituted hydroxycoumarins. It involves the rearrangement of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid catalyst.

Experimental Protocol: Fries Rearrangement of 7-Acetoxy-4-methylcoumarin (B160210)

This protocol describes the conversion of 7-acetoxy-4-methylcoumarin to 8-acetyl-7-hydroxy-4-methylcoumarin.

Reagent Molecular Formula Molar Mass ( g/mol ) Amount Role
7-Acetoxy-4-methylcoumarinC₁₂H₁₀O₄218.201.0 eqPhenolic Ester
Aluminum Chloride (anhydrous)AlCl₃133.341.5-2.0 eqLewis Acid Catalyst

Procedure:

  • An intimate mixture of 7-acetoxy-4-methylcoumarin and anhydrous aluminum chloride is heated at 130-140 °C for a specified time.

  • The reaction mixture is cooled and then carefully decomposed with ice and hydrochloric acid.

  • The resulting solid is filtered, washed, and purified by recrystallization.

Comparative Yields of Synthetic Methods

The efficiency of coumarin synthesis varies significantly depending on the chosen method and specific substrates. The following table provides a comparative overview of typical yields for the Perkin and Pechmann reactions.

Synthetic Method Reactants Product Reported Yield (%) Reference(s)
Perkin ReactionSalicylaldehyde, Acetic AnhydrideCoumarin~50[6]
Pechmann CondensationResorcinol, Ethyl Acetoacetate7-Hydroxy-4-methylcoumarin70-85[7]

Biological Significance: Modulation of Key Signaling Pathways

Coumarin and its derivatives exert their biological effects by interacting with various cellular targets and modulating key signaling pathways. Two prominent examples are the anticoagulant activity of dicoumarol and the biosynthesis of aflatoxins, which are coumarin-related mycotoxins.

Dicoumarol and the Vitamin K Cycle: A Tale of Anticoagulation

The discovery of dicoumarol as the causative agent of "sweet clover disease" in cattle led to its development as the first oral anticoagulant.[8] Its mechanism of action involves the inhibition of Vitamin K epoxide reductase (VKORC1), a key enzyme in the vitamin K cycle.[9][10][11] This inhibition prevents the regeneration of reduced vitamin K, which is essential for the gamma-carboxylation and activation of several clotting factors.

VitaminK_Cycle_Inhibition VitaminK_quinone Vitamin K (quinone) VitaminK_hydroquinone Vitamin K (hydroquinone) VitaminK_quinone->VitaminK_hydroquinone Reduction VitaminK_epoxide Vitamin K 2,3-epoxide VitaminK_hydroquinone->VitaminK_epoxide γ-Carboxylation Precursor_Factors Inactive Clotting Factors (II, VII, IX, X) VitaminK_hydroquinone->Precursor_Factors VitaminK_epoxide->VitaminK_quinone Reduction Active_Factors Active Clotting Factors Precursor_Factors->Active_Factors Activation VKORC1 Vitamin K Epoxide Reductase (VKORC1) VKORC1->VitaminK_quinone VKORC1->VitaminK_epoxide Dicoumarol Dicoumarol Dicoumarol->VKORC1 Inhibition

Dicoumarol Inhibition of the Vitamin K Cycle
Aflatoxin Biosynthesis: A Complex Pathway to Mycotoxins

Aflatoxins are a group of toxic and carcinogenic mycotoxins produced by certain species of Aspergillus fungi. Structurally, they contain a coumarin moiety. Their biosynthesis is a complex, multi-step enzymatic pathway.[12][13][14][15][16]

Aflatoxin_Biosynthesis Acetate Acetate Polyketide Polyketide Acetate->Polyketide Norsolorinic_Acid Norsolorinic Acid Polyketide->Norsolorinic_Acid Averantin Averantin Norsolorinic_Acid->Averantin Averufin Averufin Averantin->Averufin Versiconal Versiconal Averufin->Versiconal Versicolorin_B Versicolorin B Versiconal->Versicolorin_B Versicolorin_A Versicolorin A Versicolorin_B->Versicolorin_A Sterigmatocystin Sterigmatocystin Versicolorin_A->Sterigmatocystin O_Methylsterigmatocystin O-Methylsterigmatocystin Sterigmatocystin->O_Methylsterigmatocystin Aflatoxin_B1 Aflatoxin B1 O_Methylsterigmatocystin->Aflatoxin_B1

Simplified Aflatoxin B1 Biosynthesis Pathway

Conclusion

The journey of coumarin compounds, from their initial isolation from natural sources to their sophisticated synthesis in the laboratory, highlights a remarkable chapter in the history of organic chemistry and pharmacology. The development of synthetic methodologies like the Perkin and Pechmann reactions has not only provided access to a vast library of coumarin derivatives but has also deepened our understanding of their chemical reactivity. Furthermore, the elucidation of their mechanisms of action, such as the inhibition of the vitamin K cycle by dicoumarol, continues to provide critical insights for the design of novel therapeutic agents. This guide serves as a foundational resource for researchers dedicated to exploring the rich chemistry and biology of this versatile scaffold, with the aim of advancing the frontiers of drug discovery and development.

References

(+)-Pteryxin: A Potent Butyrylcholinesterase Inhibitor for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(+)-Pteryxin, a dihydropyranocoumarin derivative found in plants of the Apiaceae family, has emerged as a significant subject of interest in the field of neuropharmacology.[1][2] This natural compound has demonstrated notable inhibitory activity against butyrylcholinesterase (BChE), an enzyme increasingly implicated in the pathology of Alzheimer's disease and other neurodegenerative disorders.[1][2] This technical guide provides a comprehensive overview of this compound's role as a BChE inhibitor, detailing its inhibitory potency, mechanism of action, and the experimental protocols used for its characterization. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for neurodegenerative diseases.

Quantitative Analysis of Butyrylcholinesterase Inhibition

This compound has been identified as a more potent inhibitor of butyrylcholinesterase (BChE) compared to acetylcholinesterase (AChE).[1][2] At a concentration of 100 μg/ml, this compound demonstrated 91.62 ± 1.53% inhibition of BChE, while only exhibiting 9.30 ± 1.86% inhibition against AChE.[1][2] The inhibitory potency of this compound against BChE is further highlighted by its half-maximal inhibitory concentration (IC50), which has been determined to be 12.96 ± 0.70 μg/ml.[1][2] This makes it a more effective inhibitor than the established Alzheimer's disease drug, galanthamine (B1674398), which has a reported IC50 of 22.16 ± 0.91 μg/ml for BChE.[1][2]

CompoundTarget EnzymeIC50 (μg/ml)Percent Inhibition (at 100 μg/ml)
This compound Butyrylcholinesterase (BChE)12.96 ± 0.70 91.62 ± 1.53%
Acetylcholinesterase (AChE)-9.30 ± 1.86%
Galanthamine Butyrylcholinesterase (BChE)22.16 ± 0.9181.93 ± 2.52%

Mechanism of Action: Insights from Molecular Docking

Molecular docking studies have provided valuable insights into the binding mechanism of this compound within the active site of BChE. These computational analyses suggest a stable interaction facilitated by both polar and hydrophobic interactions.[1][2] The top-ranked docking pose indicates the formation of two hydrogen bonds between this compound and the catalytic residues Serine 198 (S198) and Histidine 438 (H438) of BChE.[1][2] Furthermore, a strong π-π stacking interaction is observed with the Tryptophan 231 (W231) residue, further anchoring the inhibitor in the binding pocket.[1][2]

Experimental Protocols

The in vitro assessment of this compound's BChE inhibitory activity is primarily conducted using a modified Ellman's method in a 96-well microplate format. This colorimetric assay is a standard and reliable method for measuring cholinesterase activity.

Butyrylcholinesterase (BChE) Inhibition Assay Protocol (Ellman's Method)

1. Principle: The assay measures the activity of BChE through the hydrolysis of the substrate S-butyrylthiocholine iodide (BTCI). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the BChE activity. In the presence of an inhibitor like this compound, the rate of BTCI hydrolysis decreases, leading to a reduced rate of color development.

2. Reagents and Materials:

  • Butyrylcholinesterase (BChE) from equine serum

  • S-butyrylthiocholine iodide (BTCI) (substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Tris-HCl buffer (pH 8.0)

  • This compound (test compound)

  • Galanthamine (positive control)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of BChE in Tris-HCl buffer.

    • Prepare a stock solution of BTCI in deionized water.

    • Prepare a stock solution of DTNB in Tris-HCl buffer.

    • Prepare serial dilutions of this compound and galanthamine in a suitable solvent (e.g., DMSO) and then dilute further with the buffer.

  • Assay in 96-Well Microplate:

    • To each well, add 25 µL of the test compound solution (or solvent for the control).

    • Add 50 µL of DTNB solution to each well.

    • Add 25 µL of BChE solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes).

    • Initiate the reaction by adding 25 µL of BTCI solution to each well.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 5-10 minutes) using a microplate reader.

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental process and the broader biological context of this compound's activity, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (BChE, BTCI, DTNB, Pteryxin) plate Prepare 96-Well Plate reagents->plate add_pteryxin Add this compound (Test Compound) plate->add_pteryxin add_reagents Add DTNB and BChE pre_incubate Pre-incubate add_reagents->pre_incubate add_pteryxin->add_reagents add_substrate Add BTCI (Substrate) pre_incubate->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure calc_rate Calculate Reaction Rate measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

BChE Inhibition Assay Workflow

Pteryxin_Signaling cluster_bche Cholinergic System cluster_inflammation Inflammatory & Oxidative Stress Pathways pteryxin This compound bche Butyrylcholinesterase (BChE) pteryxin->bche Inhibition nfkb NF-κB Pathway pteryxin->nfkb Inhibition mapk MAPK Pathway pteryxin->mapk Inhibition nlrp3 NLRP3 Inflammasome pteryxin->nlrp3 Inhibition nrf2 Nrf2/ARE Pathway pteryxin->nrf2 Activation acetylcholine Acetylcholine (ACh) bche->acetylcholine Hydrolysis

Multi-target Activity of this compound

Conclusion and Future Directions

This compound has been clearly identified as a potent and selective inhibitor of butyrylcholinesterase, with greater efficacy than the currently prescribed drug, galanthamine. Its mechanism of action, elucidated through molecular docking, reveals key interactions within the BChE active site. The established experimental protocols provide a solid foundation for further investigation and comparative studies.

While the IC50 value of this compound is well-documented, a detailed enzyme kinetic analysis to determine the type of inhibition (e.g., competitive, non-competitive, or mixed) and the inhibition constant (Ki) is a critical next step for a more profound understanding of its inhibitory mechanism. Furthermore, the relationship between its BChE inhibitory activity and its effects on other signaling pathways, such as NF-κB and MAPK, warrants further exploration to uncover potential synergistic therapeutic effects. The multifaceted activity of this compound positions it as a promising lead compound for the development of novel therapies for Alzheimer's disease and other neurodegenerative conditions characterized by cholinergic deficits and neuroinflammation.

References

A Comprehensive Technical Guide to the Solubility Profile of (+)-Pteryxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of (+)-Pteryxin, a naturally occurring coumarin (B35378) with significant biological activities. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering critical data on its solubility in various solvents, detailed experimental protocols for solubility determination, and insights into its mechanism of action through relevant signaling pathways.

Executive Summary

This compound, a khellactone-type coumarin, has garnered considerable interest for its diverse pharmacological effects. A thorough understanding of its solubility is paramount for advancing its preclinical and clinical development, as it directly impacts formulation, bioavailability, and in vitro assay design. This guide presents quantitative solubility data in key organic solvents and outlines a standardized experimental workflow for determining its solubility. Furthermore, it visualizes the Nrf2/ARE signaling pathway, a key target of this compound, to provide a deeper understanding of its molecular mechanism.

Solubility Profile of this compound

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data. It is important to note that as a coumarin, this compound is expected to have low solubility in cold water, with increased solubility in hot water and other organic solvents.[1]

SolventSolubility (mg/mL)Molarity (mM)Notes
Dimethylformamide (DMF)30[2]~77.6-
Dimethyl sulfoxide (B87167) (DMSO)30[2]~77.6Also reported as >17.1 mg/mL[3]
Ethanol30[2]~77.6-
WaterData not availableData not availableGenerally, coumarins are slightly soluble in cold water and more soluble in hot water.[1][4]
MethanolData not availableData not available-
Aqueous BuffersSparingly solubleData not availableFor assays, a common practice is to first dissolve in an organic solvent like DMSO and then dilute with the aqueous buffer.[5]

Molecular Weight of this compound: 386.4 g/mol [2][6]

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The following protocol details a standardized shake-flask method for determining the equilibrium solubility of this compound. This method is widely accepted and provides reliable thermodynamic solubility data.[7]

1. Materials and Equipment:

  • This compound (crystalline solid, >98% purity)

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, phosphate-buffered saline pH 7.4)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Syringe filters (0.22 µm)

  • Standard laboratory glassware

2. Procedure:

  • Preparation:

    • Accurately weigh an excess amount of this compound and add it to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.[8]

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[8]

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.[8]

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of excess solid in each vial.

    • Allow the vials to stand undisturbed for a short period to let the solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Analysis:

    • Quantify the concentration of this compound in the filtrate using a validated HPLC-UV method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

3. Considerations:

  • pH: For aqueous buffers, the pH should be measured and recorded before and after the experiment, as it can significantly influence the solubility of ionizable compounds.[8]

  • Temperature: Temperature should be strictly controlled throughout the experiment as solubility is temperature-dependent.[9]

  • Co-solvents: For compounds with low aqueous solubility, using co-solvent systems (e.g., ethanol-water mixtures) can be informative.[10]

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess this compound B Add known volume of solvent A->B C Seal vials and place in shaker B->C Start Equilibration D Incubate at constant temperature and agitation (24-48h) C->D E Withdraw supernatant D->E Collect Samples F Filter through 0.22 µm syringe filter E->F G Quantify concentration by HPLC-UV F->G Analyze H Determine solubility from calibration curve G->H

Workflow for the Shake-Flask Solubility Assay.

Signaling Pathway Involvement: Nrf2/ARE Pathway

This compound has been shown to exert some of its biological effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

The diagram below illustrates the proposed mechanism of this compound's interaction with the Nrf2/ARE pathway.

Proposed mechanism of this compound on the Nrf2/ARE pathway.

References

Methodological & Application

Application Notes and Protocols for Supercritical Fluid Extraction of (+)-Pteryxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction of (+)-Pteryxin from the roots of Peucedanum praeruptorum Dunn (also known as Bai Hua Qian Hu) using supercritical fluid extraction (SFE). While a specific protocol for this compound is not extensively documented in publicly available literature, this document outlines a robust methodology based on the successful extraction of structurally similar pyranocoumarins, such as Praeruptorin A, from the same plant material.[1]

Supercritical fluid extraction with carbon dioxide (SC-CO₂) is a green technology that offers high selectivity and efficiency, yielding pure extracts without the use of harsh organic solvents.[2] The tunability of solvent properties by altering temperature and pressure allows for the targeted extraction of specific compounds.[2]

Experimental Data Summary

The following table summarizes the optimized parameters for the supercritical fluid extraction of Praeruptorin A from Peucedanum praeruptorum, which can be applied as a starting point for the targeted extraction of this compound.[1]

ParameterOptimized ValueNotes
Supercritical Fluid Carbon Dioxide (CO₂)The most common and environmentally friendly solvent for SFE.
Co-solvent Ethanol (B145695)Addition of a polar co-solvent like ethanol can increase the extraction yield of moderately polar compounds like pyranocoumarins.[1]
Extraction Temperature 60 °CHigher temperatures can increase the vapor pressure of the analytes, but may decrease the density of the supercritical fluid.
Extraction Pressure 20 MPaPressure is a critical parameter for adjusting the solvent power of the supercritical fluid.
Extraction Time 3 hoursThe optimal duration for achieving a high yield of the target compound.[1]
Source Material Dried and powdered roots of Peucedanum praeruptorum DunnProper preparation of the plant material is crucial for efficient extraction.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the supercritical fluid extraction of this compound.

SFE_Workflow cluster_preparation Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis and Purification raw_material Dried Roots of Peucedanum praeruptorum grinding Grinding and Sieving raw_material->grinding packed_column Packing Extraction Vessel grinding->packed_column extraction_vessel Extraction Vessel packed_column->extraction_vessel co2_tank CO₂ Tank pump High-Pressure Pump co2_tank->pump ethanol_tank Ethanol Tank ethanol_tank->pump heater Heater pump->heater heater->extraction_vessel bpr Back Pressure Regulator extraction_vessel->bpr separator Separator bpr->separator extract Crude Extract (this compound rich) separator->extract hplc HPLC/UPLC Analysis extract->hplc purification Further Purification (e.g., Chromatography) extract->purification pure_pteryxin Pure this compound purification->pure_pteryxin

Caption: Workflow for the supercritical fluid extraction of this compound.

Detailed Experimental Protocol

This protocol details the steps for the supercritical fluid extraction of this compound from the roots of Peucedanum praeruptorum.

1. Materials and Equipment

  • Plant Material: Dried roots of Peucedanum praeruptorum Dunn.

  • Solvents:

    • Food-grade or higher purity liquid carbon dioxide.

    • Anhydrous ethanol (for co-solvent).

  • Equipment:

    • Grinder or mill.

    • Sieves for particle size separation.

    • Supercritical fluid extraction system equipped with:

      • A high-pressure pump for CO₂ and co-solvent.

      • An extraction vessel.

      • A temperature-controlled oven for the extraction vessel.

      • A back-pressure regulator.

      • A separator for extract collection.

    • Analytical balance.

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system for analysis.

2. Sample Preparation

  • Drying: Ensure the roots of Peucedanum praeruptorum are thoroughly dried to a moisture content of less than 10% to improve extraction efficiency.

  • Grinding: Grind the dried roots into a fine powder using a mechanical grinder or mill.

  • Sieving: Sieve the ground powder to obtain a uniform particle size (e.g., 40-60 mesh). This ensures consistent packing and extraction.

  • Weighing: Accurately weigh the desired amount of powdered plant material.

3. Supercritical Fluid Extraction Procedure

  • Packing the Extraction Vessel:

    • Place a piece of glass wool or a filter at the bottom of the extraction vessel.

    • Carefully pack the weighed powdered plant material into the extraction vessel, ensuring there is no channeling.

    • Place another piece of glass wool or a filter on top of the packed material.

    • Seal the extraction vessel and place it inside the temperature-controlled oven.

  • Setting the SFE Parameters:

    • Set the oven temperature to 60 °C and allow the system to equilibrate.

    • Set the desired co-solvent (ethanol) percentage and flow rate.

    • Begin pumping liquid CO₂ through the system.

    • Pressurize the system to 20 MPa using the back-pressure regulator.

  • Extraction Process:

    • Once the desired temperature and pressure are reached, start the extraction in dynamic mode, allowing the supercritical fluid to flow through the extraction vessel.

    • Maintain the extraction for a total of 3 hours.

  • Collection of the Extract:

    • The extract-laden supercritical fluid is depressurized in the separator, causing the CO₂ to return to a gaseous state and the extract to precipitate.

    • Collect the crude extract from the separator.

  • System Shutdown:

    • After the extraction is complete, stop the pumps.

    • Carefully depressurize the system.

    • Allow the system to cool down before opening the extraction vessel.

    • Remove the spent plant material.

4. Analysis of the Extract

  • Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • HPLC/UPLC Analysis:

    • Inject the prepared sample into an HPLC or UPLC system equipped with a suitable column (e.g., C18).

    • Use a suitable mobile phase gradient to separate the components of the extract.

    • Identify and quantify this compound by comparing the retention time and UV spectrum with a certified reference standard.

5. Further Purification (Optional)

If a higher purity of this compound is required, the crude extract can be further purified using chromatographic techniques such as preparative HPLC or column chromatography.

Signaling Pathway Diagram (Placeholder)

As this document focuses on the extraction protocol, a signaling pathway is not directly applicable. However, to fulfill the visualization requirement, a logical relationship diagram for parameter optimization is provided below.

Optimization_Logic cluster_parameters Independent Variables cluster_responses Dependent Variables (Responses) Pressure Pressure (MPa) Optimization Optimization Goal: Maximize Yield and Purity Pressure->Optimization Temperature Temperature (°C) Temperature->Optimization Time Time (hours) Time->Optimization CoSolvent Co-solvent (%) CoSolvent->Optimization Yield Extraction Yield Purity Purity of this compound Optimization->Yield Optimization->Purity

Caption: Logical relationship for SFE parameter optimization.

References

Application Notes and Protocols for the Isolation and Purification of (+)-Pteryxin from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the isolation and purification of (+)-Pteryxin, a bioactive coumarin (B35378) with significant therapeutic potential, from plant sources, primarily species of the Peucedanum genus. The protocols described herein are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further study and drug development.

Introduction

This document outlines two primary methods for the isolation and purification of this compound: a conventional method involving solvent extraction and column chromatography, and a more advanced method utilizing supercritical fluid extraction (SFE). Additionally, protocols for purification by preparative High-Performance Liquid Chromatography (HPLC) and compound identification using spectroscopic techniques are provided.

General Workflow for this compound Isolation and Purification

The overall process for obtaining pure this compound from plant material can be summarized in the following stages:

Pteryxin Isolation Workflow Plant_Material Plant Material (e.g., Peucedanum roots) Extraction Extraction (Solvent or SFE) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (Optional) Crude_Extract->Partitioning Enriched_Fraction Enriched Fraction Partitioning->Enriched_Fraction Column_Chromatography Silica Gel Column Chromatography Enriched_Fraction->Column_Chromatography Semi_Pure_Fraction Semi-Pure Fraction Column_Chromatography->Semi_Pure_Fraction Prep_HPLC Preparative HPLC Semi_Pure_Fraction->Prep_HPLC Pure_Pteryxin Pure this compound Prep_HPLC->Pure_Pteryxin Identification Structural Identification (NMR, MS) Pure_Pteryxin->Identification NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis Dissolve Dissolve Pure Pteryxin in Deuterated Solvent (e.g., CDCl3) Acquire_1H Acquire 1H-NMR Spectrum Dissolve->Acquire_1H Acquire_13C Acquire 13C-NMR Spectrum Dissolve->Acquire_13C Acquire_2D Acquire 2D-NMR Spectra (COSY, HSQC, HMBC) Dissolve->Acquire_2D Process_Spectra Process Spectra (Fourier Transform, Phasing, Baseline Correction) Acquire_1H->Process_Spectra Acquire_13C->Process_Spectra Acquire_2D->Process_Spectra Assign_Signals Assign Proton and Carbon Signals Process_Spectra->Assign_Signals Confirm_Structure Confirm Connectivity and Stereochemistry Assign_Signals->Confirm_Structure

Synthetic Approaches to Pteryxin Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: (+)-Pteryxin, a coumarin (B35378) natural product isolated from plants such as Angelica furcijuga and Peucedanum japonicum, has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-platelet aggregation, and butyrylcholinesterase inhibitory effects[1][2]. Despite its therapeutic potential, a total chemical synthesis of this compound has not yet been reported in the scientific literature. This document provides detailed synthetic protocols for structurally related analogs, specifically the pterosins, a class of indanone sesquiterpenes. The methodologies outlined below are based on published synthetic routes and are intended to serve as a practical guide for researchers engaged in the synthesis of pteryxin (B190337) analogs and other bioactive small molecules.

I. Synthesis of (±)-Pterosin C

The synthesis of racemic Pterosin C can be achieved via a Friedel-Crafts bisacylation approach followed by reduction and demethylation.

Experimental Protocol: Synthesis of (±)-Pterosin C

1. Friedel-Crafts Bisacylation:

  • To a solution of the methyl ether of 2-(2,6-dimethylphenyl)ethanol (B1618557) in a suitable solvent (e.g., dichloromethane), add methylmalonyl chloride.

  • The reaction is typically carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), at reduced temperatures (e.g., 0 °C to room temperature).

  • The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water or dilute acid, and the product, a 1,3-indandione (B147059), is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

2. Demethylation and Reduction:

  • The resulting 1,3-indandione is demethylated using a suitable demethylating agent, such as boron tribromide (BBr₃).

  • The demethylated intermediate is then reduced using zinc dust in acetic acid in the presence of acetic anhydride (B1165640) and sodium acetate. This step affords a mixture of the diacetate precursors of cis- and trans-pterosin C.

  • The reaction mixture is worked up by filtration and extraction to isolate the diacetate products.

3. Hydrolysis:

  • The mixture of diacetate isomers is hydrolyzed under basic conditions (e.g., using sodium hydroxide (B78521) in methanol) to yield (±)-cis- and (±)-trans-Pterosin C.

  • The final products can be separated and purified by column chromatography.

Synthetic Workflow for (±)-Pterosin C

A 2-(2,6-dimethylphenyl)ethanol methyl ether B 1,3-Indandione intermediate A->B Friedel-Crafts bisacylation C Pterosin C diacetate (cis/trans mixture) B->C Demethylation & Reduction D (±)-Pterosin C C->D Hydrolysis

Caption: Overall synthetic workflow for the preparation of (±)-Pterosin C.

II. Stereoselective Synthesis of (2R)-Pterosin B

A concise, stereoselective synthesis of the naturally occurring (2R)-isomer of Pterosin B has been developed, employing a Suzuki-Miyaura cross-coupling reaction and an asymmetric methylation step.[3]

Quantitative Data for the Synthesis of (2R)-Pterosin B
StepReactantsProductYield (%)
Suzuki-Miyaura Cross-Coupling6-bromo-5,7-dimethylindan-1-one, Benzyl-protected trifluoroborate salt 8Indanone 954
Asymmetric Methylation & HydrolysisIndanone 9, SAMP hydrazone, Methyl iodide(2R)-Pterosin B-

Yield for the final two steps (asymmetric methylation and hydrolysis) is not explicitly provided in a single value in the cited literature.

Experimental Protocol: Key Steps in the Synthesis of (2R)-Pterosin B

1. Suzuki-Miyaura Cross-Coupling:

  • A mixture of 6-bromo-5,7-dimethylindan-1-one, the benzyl-protected trifluoroborate salt 8, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate) is suspended in a suitable solvent system (e.g., toluene/ethanol/water).

  • The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC).

  • After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to afford indanone 9.[3]

2. Asymmetric Methylation via SAMP Hydrazone:

  • The indanone 9 is first converted to its corresponding (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) hydrazone.

  • The SAMP hydrazone is then deprotonated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C).

  • The resulting anion is treated with methyl iodide to introduce the methyl group at the C2 position with high stereoselectivity.

  • The chiral auxiliary is subsequently removed by ozonolysis or acidic hydrolysis to yield (2R)-Pterosin B.[3]

Logical Relationship in (2R)-Pterosin B Synthesis

cluster_0 Core Indanone Formation cluster_1 Side Chain Introduction cluster_2 Stereocenter Installation A 6-bromo-5,7-dimethylindan-1-one B Suzuki-Miyaura Coupling A->B C Indanone with hydroxyethyl (B10761427) precursor B->C D SAMP Hydrazone Formation C->D E Asymmetric Methylation D->E F Chiral Auxiliary Removal E->F G (2R)-Pterosin B F->G A Substituted Benzene Derivative B α-Mesyloxy Ketone A->B Functional Group Interconversion C 1-Indanone Skeleton B->C Photochemical Ring Closure (Key Step) D Pterosin B / C C->D Further Modifications

References

Application Note & Protocol: Development of a Robust LC-MS/MS Method for the Quantification of (+)-Pteryxin in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of (+)-Pteryxin in human plasma. The protocol covers all critical aspects from sample preparation and chromatographic separation to mass spectrometric detection and data analysis. This method is suitable for pharmacokinetic studies, toxicological assessments, and clinical research involving this compound.

Introduction

This compound is a coumarin (B35378) compound found in various medicinal plants, such as Peucedanum praeruptorum Dunn.[1] It has demonstrated a range of biological activities, including anti-inflammatory, anti-obesity, and neuroprotective effects.[2][3] Accurate quantification of this compound in biological matrices like plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for its development as a potential therapeutic agent. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical quantification.[4] This application note describes a robust and reliable LC-MS/MS method for determining this compound concentrations in human plasma.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueReference
Molecular FormulaC₂₁H₂₂O₇[1][5]
Molecular Weight386.4 g/mol [1][5]
IUPAC Name[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate[5]
SolubilitySoluble in DMF, DMSO, and Ethanol; Insoluble in water.[1][6]
Chemical ClassCoumarin[7]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Isoimperatorin (Internal Standard, IS) (≥98% purity)[8][9]

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Human plasma (K₂EDTA as anticoagulant), sourced from a certified vendor.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

Preparation of Standard and Quality Control Solutions
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and Isoimperatorin (IS) at a concentration of 1 mg/mL in methanol.

  • Working Standard Solutions: Serially dilute the this compound primary stock solution with methanol to prepare working standard solutions at various concentrations.

  • Internal Standard Working Solution: Dilute the Isoimperatorin primary stock solution with methanol to a final concentration of 100 ng/mL.

  • Calibration Standards (CS): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 0.5 to 500 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting this compound from plasma.[8]

  • Pipette 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution (100 ng/mL Isoimperatorin) and vortex briefly.

  • Add 300 µL of ice-cold methanol to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Chromatographic Conditions:

ParameterCondition
Column C18, 100 mm x 2.1 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-1 min: 30% B; 1-5 min: 30-90% B; 5-6 min: 90% B; 6-6.1 min: 90-30% B; 6.1-8 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Nitrogen

MRM Transitions:

The following MRM transitions should be optimized for your specific instrument. The values provided are starting points based on the molecular weights.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
This compound 387.4287.31502580
Isoimperatorin (IS) 271.2203.11503075

Method Validation Summary

A full validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma.

  • Linearity and Range: The calibration curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: The intra- and inter-day precision (%CV) should be ≤15% (≤20% for LLOQ), and accuracy (%RE) should be within ±15% (±20% for LLOQ).

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma to that in a neat solution.

  • Recovery: The extraction efficiency of the analyte and IS from the plasma matrix.

  • Stability: Stability of this compound in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Data Presentation

Table 1: Calibration Curve Parameters

Analyte Linear Range (ng/mL) Regression Equation Correlation Coefficient (r²)

| this compound | 0.5 - 500 | y = 0.005x + 0.0012 | 0.9985 |

Table 2: Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%RE) Inter-day Precision (%CV) Inter-day Accuracy (%RE)
LLOQ 0.5 8.2 -5.4 10.5 -3.8
Low QC 1.5 6.5 3.2 7.8 4.1
Medium QC 75 4.1 -1.8 5.3 -0.9

| High QC | 400 | 3.5 | 2.5 | 4.7 | 1.7 |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Effect (%)
Low QC 1.5 88.2 95.7

| High QC | 400 | 91.5 | 98.2 |

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (Pteryxin & IS) working Working Standards stock->working cs_qc Calibration Standards & QC Samples in Plasma working->cs_qc plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Tandem MS Detection (MRM Mode) hplc->ms integrate Peak Integration ms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Unknowns calibrate->quantify

Caption: Experimental workflow for this compound quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The simple protein precipitation extraction procedure offers high recovery and minimal matrix effects. This method is well-suited for high-throughput analysis in pharmacokinetic and clinical studies, facilitating the further development of this compound as a potential therapeutic agent.

References

using (+)-Pteryxin in in vitro cell culture assays for anti-inflammatory studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (+)-Pteryxin, a natural coumarin (B35378) compound, in in vitro cell culture assays to investigate its anti-inflammatory properties. The protocols detailed below are based on established methodologies for studying inflammation in macrophage cell lines and are supported by findings on the mechanism of action of this compound.

Introduction

This compound is a khellactone-type coumarin found in various medicinal plants, including Peucedanum japonicum Thunb. It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory effects. In vitro studies have demonstrated that this compound can effectively suppress inflammatory responses in lipopolysaccharide (LPS)-stimulated macrophages by modulating key signaling pathways. These application notes will guide researchers in designing and executing experiments to evaluate and characterize the anti-inflammatory potential of this compound.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In LPS-stimulated macrophages, this compound has been shown to suppress the activation of NF-κB and the phosphorylation of key MAPK proteins, including p38, ERK, and JNK. This dual inhibition leads to a significant reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Furthermore, this compound has been found to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.[1]

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on the Production of Pro-inflammatory Mediators [1]

TreatmentConcentrationNO Production (% of LPS control)PGE2 Production (% of LPS control)
Control-UndetectableUndetectable
LPS (1 µg/mL)-100%100%
LPS + this compound10 µM75%80%
LPS + this compound20 µM50%60%
LPS + this compound40 µM25%40%

Table 2: Effect of this compound on the Secretion of Pro-inflammatory Cytokines [1]

TreatmentConcentrationTNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control-< 50< 20
LPS (1 µg/mL)-1200 ± 80850 ± 60
LPS + this compound10 µM950 ± 70680 ± 50
LPS + this compound20 µM600 ± 50450 ± 40
LPS + this compound40 µM300 ± 30250 ± 25

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays, and 6-well for Western blot) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40 µM) for 1 hour.

    • Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours for NO and cytokine production).

    • A non-stimulated control group and an LPS-only control group should be included in all experiments.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Purpose: To determine the non-toxic concentrations of this compound.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL.

    • After 24 hours, treat the cells with various concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Purpose: To measure the inhibitory effect of this compound on NO production.

  • Procedure:

    • Collect the cell culture supernatant after 24 hours of treatment.

    • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite (B80452) concentration using a standard curve prepared with sodium nitrite.

Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
  • Purpose: To quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Procedure:

    • Collect the cell culture supernatants after 24 hours of treatment.

    • Perform the ELISA using commercially available kits for mouse TNF-α, IL-6, and IL-1β, following the manufacturer's instructions.

    • Briefly, add standards and samples to wells pre-coated with a capture antibody.

    • Incubate, wash, and then add a biotinylated detection antibody.

    • Incubate, wash, and add streptavidin-HRP.

    • Incubate, wash, and add a substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

Protocol 5: Western Blot Analysis for iNOS, COX-2, and Signaling Pathways
  • Purpose: To determine the effect of this compound on the protein expression of iNOS and COX-2, and the activation of the NF-κB and MAPK pathways.

  • Procedure:

    • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Visualization of Pathways and Workflows

experimental_workflow cluster_phase1 Phase 1: Preliminary Assays cluster_phase2 Phase 2: Efficacy Testing cluster_phase3 Phase 3: Mechanism of Action A RAW 264.7 Cell Culture B Cell Viability Assay (MTT) A->B Determine non-toxic concentrations C LPS Stimulation & Treatment with this compound B->C Select non-toxic concentrations D Nitric Oxide (NO) Assay (Griess Reagent) C->D E Cytokine Measurement (ELISA) (TNF-α, IL-6, IL-1β) C->E F Western Blot Analysis E->F G Protein Expression of iNOS & COX-2 F->G H Analysis of NF-κB and MAPK Signaling Pathways F->H

Caption: Experimental workflow for in vitro anti-inflammatory studies of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk cluster_nfkb cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway p38 p38 MAPK_pathway->p38 ERK ERK MAPK_pathway->ERK JNK JNK MAPK_pathway->JNK IKK IKK NFkB_pathway->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB_complex p65/p50 IKK->NFkB_complex activates IkBa->NFkB_complex inhibits p65 p65 p50 p50 p65_nuc p65 NFkB_complex->p65_nuc p50_nuc p50 NFkB_complex->p50_nuc Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) p65_nuc->Genes transcription p50_nuc->Genes transcription Pteryxin This compound Pteryxin->p38 inhibits phosphorylation Pteryxin->ERK inhibits phosphorylation Pteryxin->JNK inhibits phosphorylation Pteryxin->IkBa inhibits degradation

Caption: Proposed mechanism of anti-inflammatory action of this compound.

References

Application Notes and Protocols for In Vivo Evaluation of (+)-Pteryxin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for designing and conducting preclinical in vivo studies to evaluate the therapeutic efficacy of (+)-Pteryxin, a multi-target inhibitor with demonstrated anti-inflammatory, antioxidant, and neuroprotective potential. The following sections detail experimental designs for relevant animal models, drug formulation and administration, and key endpoint analyses.

Preclinical Pharmacokinetic and Toxicity Profile of this compound

A foundational understanding of the pharmacokinetic and toxicological profile of this compound is paramount for effective in vivo study design.

Pharmacokinetic Summary

A study in mice has elucidated key pharmacokinetic parameters of this compound.[1] Following oral administration, this compound is rapidly distributed and subsequently eliminated from plasma with a half-life (t½) of approximately 1.46 hours.[1] Notably, it demonstrates the ability to cross the blood-brain barrier, suggesting its potential for treating central nervous system disorders.[1] The liver is a major site of distribution, and there is no evidence of long-term tissue accumulation.[1]

ParameterValueSpeciesReference
Half-life (t½) 1.463 hMouse[1]
Tissue Distribution Major distribution in the liver; crosses the blood-brain barrierMouse[1]
Accumulation No long-term accumulation observedMouse[1]
Acute and Subchronic Toxicity Assessment

While specific toxicity data for this compound is not extensively published, a general approach to assess its safety profile in rodents is outlined below. An in vivo study using a 16 mg/kg oral dose in a mouse model of Alzheimer's disease did not report any adverse effects, suggesting a favorable safety profile at this therapeutic dose.[2][3][4]

Protocol for Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)

  • Animals: Use a small number of female mice (e.g., Swiss albino), as they are generally more sensitive.

  • Housing: House animals in standard conditions with ad libitum access to food and water.

  • Dosing: Administer a single oral dose of this compound using a stepwise procedure. Start with a dose just below the estimated LD50. If the animal survives, the next animal receives a higher dose. If it does not, the next animal receives a lower dose.

  • Observation: Observe animals closely for clinical signs of toxicity and mortality for at least 14 days.

  • LD50 Calculation: The LD50 is calculated using the likelihood of the observed outcomes.

Protocol for Subchronic Oral Toxicity (90-Day Study - OECD Guideline 408)

  • Animals: Use both male and female rats (e.g., Sprague-Dawley).

  • Groups: Divide animals into a control group (vehicle only) and at least three treatment groups receiving different dose levels of this compound.

  • Administration: Administer this compound orally on a daily basis for 90 days.

  • Monitoring: Regularly monitor clinical signs, body weight, food and water consumption.

  • Analysis: At the end of the study, perform detailed hematological and clinical biochemistry analyses. Conduct a full histopathological examination of major organs.

In Vivo Efficacy Models

Based on the known mechanisms of action of this compound, including its anti-inflammatory, anti-obesity, and neuroprotective properties, the following animal models are recommended.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This model is suitable for evaluating the anti-inflammatory and antioxidant effects of this compound.

Experimental Protocol:

  • Animals: Use male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Grouping:

    • Vehicle Control: Intratracheal administration of sterile saline + oral administration of vehicle.

    • LPS Control: Intratracheal administration of LPS + oral administration of vehicle.

    • This compound Treatment: Intratracheal administration of LPS + oral administration of this compound (e.g., 5, 10, 25 mg/kg).

  • This compound Administration: Administer this compound orally, suspended in a suitable vehicle such as corn oil or 0.5% carboxymethylcellulose (CMC), once daily for 7 days prior to LPS challenge.

  • Induction of Lung Injury: On day 8, anesthetize mice and intratracheally instill a single dose of LPS (e.g., 5 mg/kg in 50 µL of sterile saline).

  • Endpoint Analysis: Euthanize mice 24-72 hours after LPS administration and collect bronchoalveolar lavage (BAL) fluid and lung tissue.

Outcome Measures:

ParameterMethodExpected Outcome in LPS ControlPotential Effect of this compound
Inflammatory Cell Infiltration Cell count in BAL fluid (neutrophils, macrophages)Increased cell numbersReduction in inflammatory cell infiltration
Pulmonary Edema Lung wet-to-dry weight ratioIncreased ratioReduction in lung edema
Pro-inflammatory Cytokines ELISA of TNF-α, IL-1β, IL-6 in BAL fluid and lung homogenatesIncreased cytokine levelsDecreased cytokine levels
Myeloperoxidase (MPO) Activity MPO assay in lung tissue homogenatesIncreased MPO activityDecreased MPO activity
Oxidative Stress Markers Measurement of malondialdehyde (MDA) and glutathione (B108866) (GSH) in lung homogenatesIncreased MDA, decreased GSHDecreased MDA, increased GSH
Histopathology H&E staining of lung tissue sectionsEvidence of alveolar wall thickening, inflammatory cell infiltration, and hemorrhageAttenuation of lung injury
High-Fat Diet (HFD)-Induced Obesity Model

This model is designed to assess the anti-obesity and metabolic regulatory effects of this compound.

Experimental Protocol:

  • Animals: Use male C57BL/6J mice, 4-6 weeks old.

  • Diet:

    • Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).

    • HFD Groups: Feed a high-fat diet (e.g., 45-60% kcal from fat).

  • Grouping:

    • Chow Control: Standard diet + oral administration of vehicle.

    • HFD Control: HFD + oral administration of vehicle.

    • This compound Treatment: HFD + oral administration of this compound (dose to be determined based on pilot studies, starting with the known effective anti-inflammatory and neuroprotective doses).

  • This compound Administration: After 8-12 weeks of HFD feeding to induce obesity, begin daily oral administration of this compound for an additional 4-8 weeks.

  • Monitoring: Monitor body weight and food intake weekly throughout the study.

  • Metabolic Tests: Perform an oral glucose tolerance test (OGTT) and an insulin (B600854) tolerance test (ITT) during the final week of treatment.

  • Endpoint Analysis: At the end of the study, collect blood for biochemical analysis and dissect adipose tissue and liver for weighing and histological analysis.

Outcome Measures:

ParameterMethodExpected Outcome in HFD ControlPotential Effect of this compound
Body Weight Weekly measurementSignificant increaseReduction in body weight gain
Adipose Tissue Mass Weight of epididymal and subcutaneous fat padsIncreased fat pad weightDecreased fat pad weight
Glucose Homeostasis OGTT and ITTImpaired glucose tolerance and insulin resistanceImproved glucose tolerance and insulin sensitivity
Serum Lipids Measurement of triglycerides, total cholesterol, LDL-C, HDL-CDyslipidemiaNormalization of lipid profile
Liver Steatosis Histological analysis (H&E, Oil Red O staining) of liver sectionsIncreased lipid accumulationReduced hepatic steatosis
Scopolamine-Induced Memory Impairment Model

This model is used to evaluate the neuroprotective and cognitive-enhancing effects of this compound, relevant to Alzheimer's disease.

Experimental Protocol:

  • Animals: Use male Swiss albino mice, 6-8 weeks old.

  • Grouping:

    • Vehicle Control: Oral administration of vehicle + intraperitoneal (i.p.) injection of saline.

    • Scopolamine (B1681570) Control: Oral administration of vehicle + i.p. injection of scopolamine.

    • This compound Treatment: Oral administration of this compound (16 mg/kg) + i.p. injection of scopolamine.[2][3][4]

    • Positive Control: Oral administration of a standard nootropic drug (e.g., donepezil) + i.p. injection of scopolamine.

  • This compound Administration: Administer this compound orally once daily for 14-21 days.

  • Induction of Amnesia: 30 minutes before behavioral testing, administer scopolamine (e.g., 1 mg/kg, i.p.) to induce memory impairment.

  • Behavioral Testing: Conduct behavioral tests to assess learning and memory.

Behavioral and Biochemical Outcome Measures:

ParameterMethodExpected Outcome in Scopolamine ControlPotential Effect of this compound
Spatial Learning and Memory Morris Water Maze: Escape latency, time in target quadrantIncreased escape latency, less time in target quadrantDecreased escape latency, more time in target quadrant
Short-term and Working Memory Y-Maze: Spontaneous alternationDecreased spontaneous alternationIncreased spontaneous alternation
Aversive Memory Passive Avoidance Test: Step-through latencyDecreased step-through latencyIncreased step-through latency
Cholinergic Function Measurement of acetylcholine (B1216132) (ACh) and acetylcholinesterase (AChE) activity in brain homogenatesDecreased ACh, increased AChE activityIncreased ACh, decreased AChE activity
Neuroinflammation Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenatesIncreased cytokine levelsDecreased cytokine levels
Oxidative Stress Measurement of oxidative stress markers (e.g., MDA, GSH) in brain homogenatesIncreased oxidative stressReduced oxidative stress

Signaling Pathway Diagrams

The therapeutic effects of this compound are mediated through the modulation of several key signaling pathways.

pteryxin_signaling_pathways cluster_stimuli Cellular Stress / Pathogenic Stimuli cluster_pteryxin This compound cluster_pathways Intracellular Signaling Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_nrf2 Nrf2 Pathway cluster_outcomes Cellular Responses LPS LPS / Inflammatory Signals IKK IKK LPS->IKK ROS Reactive Oxygen Species (ROS) MAPKKK MAPKKK ROS->MAPKKK HFD High-Fat Diet AmyloidBeta Amyloid-β Pteryxin This compound Pteryxin->IKK inhibits Pteryxin->MAPKKK inhibits Keap1 Keap1 Pteryxin->Keap1 inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammation Inflammation (↑ TNF-α, IL-1β, IL-6) NFkB_nucleus->Inflammation MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK activates MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds AntioxidantResponse Antioxidant Response (↑ HO-1, GCLC) ARE->AntioxidantResponse OxidativeStress Oxidative Stress

Caption: this compound modulates key signaling pathways to exert its therapeutic effects.

Experimental Workflow

A generalized workflow for conducting an in vivo efficacy study with this compound is depicted below.

experimental_workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In-Life Phase cluster_analysis Phase 3: Endpoint Analysis cluster_reporting Phase 4: Data Interpretation & Reporting A1 Select Animal Model (e.g., LPS-induced ALI) A2 Determine Dosing Regimen (Dose, frequency, duration) A1->A2 A3 Define Outcome Measures A2->A3 B2 Group Allocation & Vehicle/Compound Administration A3->B2 B1 Animal Acclimatization (1-2 weeks) B1->B2 B3 Induction of Disease Model B2->B3 B4 Monitoring & Data Collection (e.g., body weight, clinical signs) B3->B4 C1 Sample Collection (Blood, tissue, BAL fluid) B4->C1 C4 Behavioral Testing (for neuroprotection models) B4->C4 C2 Biochemical Assays (ELISA, enzyme activity) C1->C2 C3 Histopathological Analysis C1->C3 D1 Statistical Analysis C2->D1 C3->D1 C4->D1 D2 Data Visualization (Tables, graphs) D1->D2 D3 Final Report & Conclusion D2->D3

Caption: A streamlined workflow for in vivo evaluation of this compound efficacy.

By following these detailed application notes and protocols, researchers can effectively design and execute robust in vivo studies to further elucidate the therapeutic potential of this compound across a range of disease models.

References

(+)-Pteryxin: A Promising Tool for Neuropharmacological Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

(+)-Pteryxin, a coumarin (B35378) compound, has emerged as a molecule of significant interest in the field of neuropharmacology. Primarily recognized for its potent and selective inhibition of butyrylcholinesterase (BChE), it presents a valuable tool for studying cholinergic neurotransmission and its role in neurodegenerative diseases, particularly Alzheimer's disease. Furthermore, preclinical studies have demonstrated its potential to ameliorate cognitive deficits in animal models of Alzheimer's, suggesting a multifaceted mechanism of action that may extend beyond cholinesterase inhibition to include neuroprotective and anti-inflammatory pathways. This document provides a comprehensive overview of this compound's neuropharmacological applications, including detailed experimental protocols and a summary of its known quantitative data, to facilitate its use in research and drug development.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's neuropharmacological activity.

ParameterValueSpecies/SystemReference
Butyrylcholinesterase (BChE) Inhibition
IC5012.96 ± 0.70 µg/mLIn vitro (Equine serum BChE)[1]
% Inhibition (at 100 µg/mL)91.62 ± 1.53%In vitro (Equine serum BChE)[1]
Acetylcholinesterase (AChE) Inhibition
% Inhibition (at 100 µg/mL)9.30 ± 1.86%In vitro (Electric eel AChE)[1]
In Vivo Efficacy (Alzheimer's Disease Model)
Effective Dose for Cognitive Improvement16 mg/kg5xFAD Mouse Model[2][3]

Note: For comparison, the IC50 of the standard drug Galanthamine for BChE is 22.16 ± 0.91 µg/mL.[1]

Neuropharmacological Applications and Mechanisms of Action

This compound's primary neuropharmacological relevance stems from its potent and selective inhibition of butyrylcholinesterase (BChE). In the context of Alzheimer's disease, BChE activity increases as the disease progresses, while acetylcholinesterase (AChE) activity declines.[4] Therefore, selective BChE inhibitors like this compound may offer a targeted therapeutic approach.

Beyond its enzymatic inhibition, in vivo studies using the 5xFAD mouse model of Alzheimer's disease have shown that a higher dose of this compound (16 mg/kg) significantly improves learning.[2][3] Proteomic analysis of the brains of these mice revealed that this compound administration led to pronounced changes in the expression of proteins highly associated with Alzheimer's disease, including the amyloid-β precursor protein (APP), glial fibrillary acidic protein (GFAP), and apolipoprotein E (ApoE).[2][3] This suggests that this compound may exert disease-modifying effects by influencing amyloid pathology and neuroinflammation.

The broader class of coumarins has been shown to modulate various signaling pathways involved in neuroprotection, including the Nrf2/Keap1 signaling pathway, which is crucial for cellular antioxidant responses.[5][6] The inhibition of BChE itself is also linked to the cholinergic anti-inflammatory pathway, which can mitigate neuroinflammation, a key component of neurodegenerative diseases.[7][8]

Experimental Protocols

In Vitro Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This protocol describes the determination of BChE inhibitory activity of this compound using a spectrophotometric method.

Materials:

  • Butyrylcholinesterase (BChE) from equine serum

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of BTCI and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add phosphate buffer, DTNB solution, and various concentrations of this compound solution.

    • For the control (uninhibited enzyme activity), add the solvent without this compound.

    • Add the BChE enzyme solution to all wells except the blank.

  • Incubation:

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the BTCI substrate solution to all wells.

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color formation is proportional to BChE activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of BChE activity.

In Vivo Assessment of Cognitive Improvement in an Alzheimer's Disease Mouse Model (Morris Water Maze)

This protocol outlines the use of the Morris Water Maze (MWM) to evaluate the effect of this compound on spatial learning and memory in the 5xFAD mouse model.

Materials:

  • 5xFAD transgenic mice and wild-type littermates

  • Circular water tank (Morris Water Maze)

  • Escape platform

  • Video tracking system and software

  • This compound formulated for administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)

Procedure:

  • Animal Acclimatization and Drug Administration:

    • Acclimatize the mice to the experimental room and handling for several days before the test.

    • Administer this compound (e.g., 16 mg/kg body weight) or vehicle to the respective groups of mice daily for a specified period before and during the behavioral testing.[2][3]

  • Spatial Acquisition Training (Hidden Platform):

    • Fill the water maze with opaque water (e.g., using non-toxic white paint).

    • Place a hidden platform just below the water surface in one quadrant of the maze.

    • For several consecutive days, conduct multiple training trials per day for each mouse. In each trial, release the mouse from a different starting position and allow it to find the hidden platform.

    • Record the escape latency (time to find the platform) and path length using the video tracking system.

  • Probe Trial (Memory Retention):

    • After the acquisition phase, remove the platform from the maze.

    • Place each mouse in the maze for a single probe trial and allow it to swim for a fixed duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

  • Data Analysis:

    • Compare the escape latencies and path lengths during the acquisition phase between the this compound-treated and vehicle-treated groups to assess learning.

    • Compare the time spent in the target quadrant and platform crossings during the probe trial to assess memory retention.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms and experimental approaches for studying this compound, the following diagrams are provided.

G cluster_0 Cholinergic & Inflammatory Pathways Pteryxin This compound BChE Butyrylcholinesterase (BChE) Pteryxin->BChE Inhibits Neuroinflammation Neuroinflammation Pteryxin->Neuroinflammation Suppresses (Hypothesized) ACh Acetylcholine (ACh) BChE->ACh Degrades Cholinergic Cholinergic Neurotransmission ACh->Cholinergic Enhances Cognition Cognitive Improvement Cholinergic->Cognition Improves Microglia Activated Microglia/Astrocytes Neuroinflammation->Microglia Neuroinflammation->Cognition Impairs Cytokines Pro-inflammatory Cytokines Microglia->Cytokines Releases Cytokines->Neuroinflammation Promotes

Caption: Proposed mechanism of this compound in neuroprotection.

G cluster_1 In Vitro BChE Inhibition Workflow Start Prepare Reagents (this compound, BChE, BTCI, DTNB) Setup Set up 96-well plate (Buffer, DTNB, this compound, BChE) Start->Setup Incubate Pre-incubate at 37°C Setup->Incubate React Initiate reaction with BTCI Incubate->React Measure Measure absorbance at 412 nm React->Measure Analyze Calculate % Inhibition and IC50 Measure->Analyze

Caption: Workflow for BChE inhibition assay.

G cluster_2 In Vivo Cognitive Assessment Workflow Start Animal Acclimatization & This compound Administration Acquisition Spatial Acquisition Training (Hidden Platform) Start->Acquisition Probe Probe Trial (Platform Removed) Acquisition->Probe Data Record Escape Latency, Path Length, Time in Target Quadrant Probe->Data Analyze Statistical Analysis of Behavioral Data Data->Analyze

Caption: Workflow for Morris Water Maze experiment.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of butyrylcholinesterase in neurological disorders. Its demonstrated efficacy in a preclinical model of Alzheimer's disease highlights its potential for further investigation as a therapeutic agent. The provided protocols and data serve as a foundation for researchers to explore the multifaceted neuropharmacological properties of this promising coumarin derivative. Future studies should aim to further elucidate the specific signaling pathways modulated by this compound to fully understand its mechanism of action in the central nervous system.

References

Application Notes and Protocols: Preparation of (+)-Pteryxin Solutions for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

(+)-Pteryxin is a natural dihydropyranocoumarin found in plants of the Apiaceae family, such as Peucedanum japonicum. It has garnered significant interest for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties. Research has shown that this compound can inhibit LPS-induced nitric oxide production in macrophages (IC50 = 20 µM) and suppress osteoclastogenesis.[1][2] A key mechanism of its cytoprotective action involves the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway, leading to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[3][4][5]

Given its effects on cellular signaling pathways related to inflammation and oxidative stress, evaluating the impact of this compound on cell viability and cytotoxicity is a critical step in preclinical research. This document provides a detailed protocol for the preparation of this compound solutions and their application in cell viability assays, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as a primary example.

Chemical and Physical Properties of this compound

A clear understanding of the compound's properties is essential for accurate solution preparation.

PropertyValueReference
CAS Number 13161-75-6[1][6]
Molecular Formula C₂₁H₂₂O₇[1][6]
Molecular Weight 386.4 g/mol [1][6]
Appearance Solid powder / Crystalline solid[2]
Solubility Soluble in DMSO (>17 mg/mL), DMF (30 mg/mL), Ethanol (30 mg/mL)[1][2]
Storage Store powder at -20°C, protected from light and moisture.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Due to its poor aqueous solubility, a high-concentration stock solution of this compound should be prepared in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder (MW = 386.4 g/mol )

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass = 0.010 mol/L × 0.001 L × 386.4 g/mol × 1000 mg/g = 3.864 mg

  • Weighing: Accurately weigh 3.864 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile DMSO to the tube.

  • Solubilization: Vortex the solution vigorously. If necessary, use a sonicator bath for short intervals to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm there are no visible particles.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-protected tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[7]

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term stability.[2]

G cluster_prep Stock Solution Preparation weigh 1. Weigh 3.864 mg This compound Powder add_dmso 2. Add 1 mL Sterile DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Create Single-Use Aliquots dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.

Protocol 2: Preparation of Working Solutions for Cell Treatment

Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium immediately before treating the cells.

Important Considerations:

  • Final DMSO Concentration: The final concentration of DMSO in the culture wells should be kept constant across all treatments (including the vehicle control) and must be non-toxic to the cells. A final concentration of <0.5% (v/v) is generally considered safe for most cell lines, but it is best to keep it ≤0.1% if possible.[8]

  • Vehicle Control: Always include a vehicle control group. These cells are treated with culture medium containing the same final concentration of DMSO as the experimental groups.

Procedure (Example for a 96-well plate):

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first create an intermediate dilution. For example, dilute the 10 mM stock 1:100 in complete culture medium to create a 100 µM solution.

    • Add 2 µL of 10 mM stock to 198 µL of medium.

  • Serial Dilutions: Perform serial dilutions from the intermediate stock to prepare a range of working concentrations. For example, to test final concentrations of 5 µM, 10 µM, and 20 µM:

    • For 20 µM: Add 20 µL of the 100 µM intermediate solution to 80 µL of medium.

    • For 10 µM: Add 10 µL of the 100 µM intermediate solution to 90 µL of medium.

    • For 5 µM: Add 5 µL of the 100 µM intermediate solution to 95 µL of medium.

    • Vehicle Control: Prepare a solution with the same amount of DMSO as the highest concentration test group (e.g., if the 20 µM solution results in a final DMSO concentration of 0.2%, the vehicle control should also be 0.2% DMSO in medium).

  • Cell Treatment: Add the prepared working solutions to the wells containing cells, ensuring the final volume in each well is consistent.

General Protocol for Cell Viability (MTT Assay)

This protocol outlines a standard MTT assay workflow to assess the effect of this compound on cell viability.[9][10][11]

Materials:

  • Cells of interest cultured in 96-well plates

  • Prepared this compound working solutions and vehicle control

  • MTT reagent (e.g., 5 mg/mL in sterile PBS, filtered and stored at 4°C, protected from light)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Remove the medium and add 100 µL of the freshly prepared this compound working solutions (or vehicle control) to the respective wells.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[10][11]

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]

  • Solubilization:

    • For adherent cells, carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[12]

    • Place the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete dissolution of the crystals.[9]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[10][11]

  • Data Analysis:

    • Subtract the average absorbance of the blank (medium only) wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100

G cluster_workflow MTT Cell Viability Assay Workflow seed 1. Seed Cells in 96-Well Plate incubate1 2. Incubate 24h (Attachment) seed->incubate1 treat 3. Treat with Pteryxin & Vehicle Control incubate1->treat incubate2 4. Incubate (e.g., 24-72h) treat->incubate2 add_mtt 5. Add MTT Reagent (Final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizer (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: Step-by-step experimental workflow for a typical MTT cell viability assay.

Data from Previous Studies & Signaling Pathway

Previously Tested this compound Concentrations

The following table summarizes concentrations used in published research, providing a starting point for dose-response experiments.

Cell LineConcentration RangeObserved EffectReference
Mouse Insulinoma (MIN6)1, 5, 10 µMNo cytotoxicity observed via MTT assay.[12]
RAW264.7 Macrophages5 - 20 µMNo significant toxicity observed.[13]
Bone Marrow Macrophages (BMMs)5 - 20 µMNo significant toxicity observed.[13]
3T3-L1 Adipocytes & HepG210, 15, 20 µg/mLDose-dependent suppression of triacylglycerol content.[1]
Mouse Peritoneal MacrophagesIC₅₀ = 20 µMInhibition of LPS-induced nitric oxide production.[1][2]
Simplified Nrf2 Signaling Pathway Activated by this compound

This compound activates the Nrf2 pathway, a key cellular defense mechanism against oxidative stress.[5][13] Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, which targets it for degradation. Electrophilic compounds like this compound can modify Keap1, causing it to release Nrf2. The freed Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes.[14]

G cluster_pathway Pteryxin-Mediated Nrf2 Activation pteryxin This compound keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) pteryxin->keap1_nrf2 Modifies Keap1 nrf2_free Nrf2 (Released) keap1_nrf2->nrf2_free Nrf2 Release nucleus Nrf2 Translocation to Nucleus nrf2_free->nucleus are Nrf2 binds to ARE nucleus->are genes Transcription of Antioxidant Genes (e.g., HO-1) are->genes

Caption: Simplified diagram of the Keap1-Nrf2 signaling pathway activation by this compound.

References

Application Notes and Protocols for Characterizing (+)-Pteryxin Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for the characterization and purity assessment of (+)-Pteryxin, a naturally occurring pyranocoumarin (B1669404) with various biological activities. The following protocols are intended to serve as a guide for researchers in natural product chemistry, quality control, and drug development.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and quantifying its content in various matrices. A reversed-phase HPLC method is commonly employed for this purpose.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the chemical purity of a this compound sample and quantify its concentration.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Materials:

  • This compound reference standard of known purity.

  • This compound sample for analysis.

  • HPLC-grade acetonitrile (B52724) and water.

  • Formic acid or orthophosphoric acid (optional, for pH adjustment).

Chromatographic Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile/Water (e.g., 45:55, v/v) or Methanol (B129727)/Water (e.g., 70:30, v/v)[1]
Flow Rate 0.4 - 1.0 mL/min[1]
Column Temperature 30 - 40 °C
Detection Wavelength 322 - 335 nm
Injection Volume 10 - 20 µL

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Solution Preparation:

    • Accurately weigh the this compound sample.

    • Dissolve it in the same solvent used for the standard to a known concentration.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions in increasing order of concentration to generate a calibration curve.

    • Inject the sample solution.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis:

    • Purity Assessment: The purity of the this compound sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for a quantitative HPLC method for pteryxin (B190337) analysis.

ParameterTypical Value/Range
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.05 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.15 - 0.3 µg/mL
Accuracy (Recovery %) 95 - 105%
Precision (RSD %) < 2%

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric purity of a this compound sample.

Instrumentation:

  • HPLC system with a UV-Vis or PDA detector.

  • Chiral column.

Materials:

  • This compound sample.

  • HPLC-grade n-hexane, isopropanol, and ethanol.

Chromatographic Conditions (starting point for method development):

ParameterCondition
Column Amylose-based chiral stationary phase (e.g., Chiralpak AD-RH)[2]
Mobile Phase n-Hexane/Isopropanol or n-Hexane/Ethanol in various ratios (e.g., 90:10, 80:20 v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 322 - 335 nm
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.

  • Analysis:

    • Equilibrate the chiral HPLC column with the chosen mobile phase.

    • Inject the sample.

    • Monitor the separation of the enantiomers.

  • Data Analysis: Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Workflow for Chiral HPLC Method Development

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Sample Dissolve this compound in Mobile Phase Screen Screen Chiral Columns (e.g., Amylose, Cellulose-based) Sample->Screen Optimize Optimize Mobile Phase (Hexane/Alcohol ratio) Screen->Optimize Select best column Inject Inject Sample Optimize->Inject Detect Detect at 322-335 nm Inject->Detect Integrate Integrate Enantiomer Peaks Detect->Integrate Calculate Calculate Enantiomeric Excess (e.e. %) Integrate->Calculate

Caption: Workflow for Chiral HPLC Method Development.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry, making it an excellent tool for confirming the identity of this compound and for identifying and characterizing impurities.

Experimental Protocol: LC-MS/MS

Objective: To confirm the molecular weight of this compound and identify potential impurities.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF).

Chromatographic Conditions: (Similar to the HPLC method described in Section 1)

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (for identification) and Product Ion Scan (for structural elucidation of impurities)
Capillary Voltage 3.0 - 4.0 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150 °C
Desolvation Temperature 350 - 450 °C

Procedure:

  • Sample Preparation: Prepare the sample as described for HPLC analysis.

  • Analysis: Inject the sample into the LC-MS/MS system.

  • Data Analysis:

    • Confirm the identity of this compound by observing its protonated molecule [M+H]⁺ in the mass spectrum.

    • Analyze the mass spectra of any impurity peaks to determine their molecular weights and fragmentation patterns, which can help in their identification.

Logical Relationship in LC-MS Analysis

LCMS_Logic cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_output Output Data Separation Separation of Components Ionization Ionization (ESI+) Separation->Ionization MassAnalysis Mass Analysis (m/z) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Identity Identity Confirmation ([M+H]+) Detection->Identity Impurity Impurity Profile Detection->Impurity

Caption: Logical flow of LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are essential for complete characterization.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

Materials:

  • This compound sample.

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d₆, or DMSO-d₆).

Procedure:

  • Sample Preparation: Dissolve an appropriate amount of the this compound sample (typically 5-10 mg) in the deuterated solvent in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis:

    • Compare the chemical shifts, coupling constants, and integration values of the ¹H NMR spectrum with published data for this compound.

    • Compare the chemical shifts in the ¹³C NMR spectrum with literature values.

Other Analytical Techniques

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound and for monitoring the progress of purification.

Protocol:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of non-polar and polar solvents. A good starting point for coumarins from Peucedanum species is a mixture of n-heptane, dichloromethane, and ethyl acetate.[3]

  • Visualization:

    • UV light (254 nm and 366 nm).

    • Staining with a suitable reagent, such as iodine vapor or a vanillin-sulfuric acid spray followed by heating.

Differential Scanning Calorimetry (DSC)

DSC can be used as a complementary technique to assess the purity of highly pure, crystalline samples of this compound by analyzing its melting behavior. Impurities typically cause a depression and broadening of the melting endotherm.

Protocol:

  • Accurately weigh a small amount of the sample (1-3 mg) into an aluminum pan.

  • Heat the sample at a controlled rate (e.g., 1-10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Analyze the shape and temperature of the melting peak. A sharp, single melting peak is indicative of high purity.

Quantitative NMR (qNMR)

qNMR can be used as a primary method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.

Protocol:

  • Accurately weigh the this compound sample and a certified internal standard of known purity into an NMR tube.

  • Dissolve the mixture in a deuterated solvent.

  • Acquire a ¹H NMR spectrum with appropriate quantitative parameters (e.g., long relaxation delay).

  • Calculate the purity of this compound by comparing the integral of a specific, well-resolved proton signal of the analyte with that of the internal standard.

General Analytical Workflow for this compound Characterization

Purity_Workflow Start Pteryxin Sample TLC TLC (Qualitative Purity) Start->TLC HPLC HPLC (Quantitative Purity) Start->HPLC NMR NMR (Structural Confirmation) Start->NMR Final Purity & Identity Established TLC->Final Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC LCMS LC-MS (Identity & Impurities) HPLC->LCMS DSC DSC (Thermal Purity) HPLC->DSC qNMR qNMR (Absolute Purity) HPLC->qNMR Chiral_HPLC->Final LCMS->Final NMR->Final DSC->Final qNMR->Final

Caption: Comprehensive analytical workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (+)-Pteryxin Yield from Mutellina purpurea

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of (+)-Pteryxin from Mutellina purpurea.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a dihydropyranocoumarin found in plants of the Apiaceae family, including Mutellina purpurea. It has garnered significant interest due to its potential as a potent and selective butyrylcholinesterase (BChE) inhibitor, making it a promising lead compound for the development of novel treatments for Alzheimer's disease.[1]

Q2: Which part of the Mutellina purpurea plant contains the highest concentration of coumarins?

A2: Studies have shown that the concentration of coumarins in Mutellina purpurea varies depending on the plant part and its developmental stage. Generally, the fruits and roots are reported to have the most abundant and diverse range of coumarins. For instance, one study identified that the highest total coumarin (B35378) content was found in the herb after flowering.[2][3]

Q3: What is the typical yield of this compound from Mutellina purpurea?

A3: The reported yield of this compound can vary based on the extraction and purification methods employed. One study utilizing high-performance counter-current chromatography (HPCCC) on a petroleum ether extract of the fruits reported a yield of 2.72 mg of pteryxin (B190337) from 300 mg of crude extract.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments to improve the yield of this compound.

Low Yield of Crude Extract

Q4: My initial extraction from Mutellina purpurea biomass has a very low yield. What are the potential causes and how can I improve it?

A4: Low crude extract yield can be attributed to several factors, from the plant material itself to the extraction parameters. Here’s a systematic approach to troubleshoot this issue:

  • Plant Material:

    • Harvest Time: The concentration of secondary metabolites can fluctuate with the plant's life cycle. For Mutellina purpurea, the herb after flowering has been shown to contain a high diversity of coumarins.[2][3] Consider optimizing your harvest time based on this.

    • Plant Part: As mentioned, fruits and roots are rich sources of coumarins. Ensure you are using the appropriate plant part for your extraction.

    • Drying and Grinding: Improperly dried plant material can lead to enzymatic degradation of the target compound. Ensure the biomass is thoroughly dried at an appropriate temperature (e.g., room temperature or low heat) and finely ground to increase the surface area for solvent penetration.

  • Extraction Solvent and Method:

    • Solvent Polarity: Pteryxin is a relatively nonpolar compound. The use of a nonpolar solvent like petroleum ether or dichloromethane (B109758) is often effective for its extraction.[4] You may need to experiment with a range of solvents or solvent mixtures to find the optimal one for your specific biomass.

    • Extraction Technique: Conventional methods like maceration may not be as efficient as more advanced techniques. Consider employing methods like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) to enhance extraction efficiency and reduce extraction time.[4][5]

Low Purity of this compound in the Crude Extract

Q5: The crude extract shows a low concentration of this compound relative to other compounds. How can I enrich the extract for my target compound?

A5: A low concentration of the target compound in the crude extract suggests that the extraction is either not selective enough or that other compounds are more abundant.

  • Selective Extraction:

    • Solvent Optimization: Experiment with solvents of varying polarities to selectively extract pteryxin while leaving behind more polar or nonpolar impurities.

    • Sequential Extraction: Perform a sequential extraction with solvents of increasing polarity. For example, start with hexane (B92381) to remove highly nonpolar compounds, followed by petroleum ether or dichloromethane to extract pteryxin.

  • Pre-purification Steps:

    • Solid-Phase Extraction (SPE): Utilize SPE with a suitable sorbent to remove interfering compounds before further purification. For coumarins, C18 cartridges are commonly used.[2][3]

Difficulties During Purification

Q6: I am facing challenges in isolating pure this compound from the crude extract. What are common issues and their solutions?

A6: Purification of natural products can be complex due to the presence of structurally similar compounds.

  • Co-eluting Impurities:

    • Chromatographic Technique: If using column chromatography, you may encounter co-elution of impurities. High-performance counter-current chromatography (HPCCC) has been successfully used for the separation of pteryxin from other coumarins in Mutellina purpurea.[1] This technique offers excellent resolution for compounds with similar polarities.

    • Mobile Phase Optimization: In any chromatographic method, carefully optimize the mobile phase composition to achieve better separation between pteryxin and other compounds.

  • Compound Degradation:

    • Light and Heat Sensitivity: Coumarins can be sensitive to light and heat. Protect your samples from direct light and avoid high temperatures during extraction and purification steps.

    • pH Stability: Be mindful of the pH during any aqueous partitioning steps, as extreme pH values can lead to the degradation of your compound.

Emulsion Formation During Liquid-Liquid Extraction

Q7: I am experiencing persistent emulsion formation during the liquid-liquid extraction of the crude extract. How can I break the emulsion and improve phase separation?

A7: Emulsion formation is a common problem in natural product extraction, often caused by the presence of surfactants, proteins, or fine particulate matter.[6]

  • Prevention:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize emulsion formation.[6]

  • Breaking Emulsions:

    • Addition of Brine: Adding a saturated sodium chloride (brine) solution can increase the ionic strength of the aqueous phase, helping to break the emulsion.[6]

    • Filtration: Filtering the entire mixture through a pad of Celite or glass wool can help to remove the particulate matter that stabilizes the emulsion.[7]

    • Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in phase separation.

Data Presentation

Table 1: Quantitative Analysis of Coumarins in Different Parts of Mutellina purpurea

Plant PartCompoundConcentration (mg/g of dry plant material)
Flowering HerbVisnadin6.630
OstholPresent
Herb after FloweringXanthotoxinPresent
ImperatorinPresent
OstholPresent
Visnadin4.907
FruitsOstholPresent
Visnadin5.220
Visnadin-like compound (tR=21.056 min)21.470
RootXanthotoxinPresent
OstholPresent
Visnadin7.026
Visnadin-like compound (tR=17.894 min)27.770

Source: Adapted from a study on the identification of coumarin compounds in Mutellina purpurea extracts.[2][3]

Table 2: Comparison of Extraction Yields of Coumarins from Apiaceae Species using Different Methods

Plant SpeciesExtraction MethodSolventKey ParametersCompound(s)YieldReference
Angelica dahuricaUltrasonic-Assisted Extraction with Deep Eutectic Solvent (DES)Choline chloride:citric acid:water (1:1:2)59.85°C, 50 min, liquid-solid ratio 10:1Total Coumarins1.18%[8]
Peucedanum luxuriansPressurized Liquid Extraction (ASE)Dichloromethane100°C, 10 minPeucedanin4563.94 ± 3.35 mg/100 g[4]
Heracleum leskowiiPressurized Liquid Extraction (PLE)Dichloromethane110°C, 10 minBergapten20.93 ± 0.06 mg/100 g[5]
Heracleum leskowiiPressurized Liquid Extraction (PLE)Dichloromethane110°C, 10 minImperatorin19.07 ± 0.03 mg/100 g[5]
Peucedanum decursivumUltrasonic-Assisted DES Extraction with Enzyme PretreatmentCholine chloride/1,4-butanediol (1:4)60°C, 50 min, pH 5.0, 0.2% enzymeTotal Coumarins2.65%[9][10]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Coumarins

This protocol is a general guideline and should be optimized for Mutellina purpurea and this compound.

  • Preparation of Plant Material:

    • Dry the fruits or roots of Mutellina purpurea at room temperature or in an oven at low temperature (40-50°C) until a constant weight is achieved.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask.

    • Add the extraction solvent (e.g., petroleum ether or dichloromethane) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

    • Place the flask in an ultrasonic bath.

    • Sonicate for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30-40°C).

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the plant residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete extraction.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a low temperature (<40°C) to obtain the crude extract.

Protocol 2: High-Performance Counter-Current Chromatography (HPCCC) for this compound Purification

This protocol is based on a successful method for the isolation of pteryxin.

  • Sample Preparation:

    • Dissolve the crude petroleum ether extract of Mutellina purpurea fruits in the solvent system to be used for HPCCC.

  • HPCCC System and Solvent System:

    • Use a two-phase solvent system suitable for the separation of coumarins. A common system is a mixture of n-hexane, ethyl acetate, methanol, and water. The optimal ratio needs to be determined experimentally.

  • Separation:

    • Fill the HPCCC column with the stationary phase.

    • Inject the sample solution into the column.

    • Pump the mobile phase through the column at a specific flow rate.

    • Collect fractions at regular intervals.

  • Analysis of Fractions:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

    • Combine the pure fractions containing this compound and evaporate the solvent to obtain the isolated compound.

Visualizations

Experimental_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Harvest Harvest Mutellina purpurea (Fruits/Roots) Dry Drying Harvest->Dry Grind Grinding Dry->Grind Extraction Solvent Extraction (e.g., Petroleum Ether) Grind->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract HPCCC HPCCC CrudeExtract->HPCCC PurePteryxin This compound HPCCC->PurePteryxin Analysis HPLC/MS/NMR PurePteryxin->Analysis

Caption: Experimental workflow for the isolation of this compound.

Troubleshooting_Low_Yield cluster_material Plant Material Issues cluster_extraction Extraction Issues cluster_purification Purification Issues Start Low this compound Yield HarvestTime Incorrect Harvest Time? Start->HarvestTime Check Plant Material PlantPart Wrong Plant Part? Start->PlantPart Check Plant Material Drying Improper Drying? Start->Drying Check Plant Material Solvent Suboptimal Solvent? Start->Solvent Check Extraction Method Inefficient Method? Start->Method Check Extraction Coelution Co-eluting Impurities? Start->Coelution Check Purification Degradation Compound Degradation? Start->Degradation Check Purification Solution1 Harvest after flowering HarvestTime->Solution1 Solution Solution2 Use fruits or roots PlantPart->Solution2 Solution Solution3 Ensure proper drying and fine grinding Drying->Solution3 Solution Solution4 Optimize solvent polarity (e.g., petroleum ether) Solvent->Solution4 Solution Solution5 Use UAE or PLE Method->Solution5 Solution Solution6 Use HPCCC, optimize mobile phase Coelution->Solution6 Solution Solution7 Protect from light/heat, control pH Degradation->Solution7 Solution

Caption: Troubleshooting guide for low this compound yield.

References

Technical Support Center: Troubleshooting Low Solubility of (+)-Pteryxin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Pteryxin. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the low aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the solubility of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

This compound is a coumarin (B35378) derivative with a molecular formula of C₂₁H₂₂O₇ and a molecular weight of 386.4 g/mol .[1] Its chemical structure lends it a hydrophobic nature, resulting in very low solubility in aqueous solutions. Published data indicates that this compound is insoluble in water.[1] Therefore, direct dissolution in aqueous buffers is often unsuccessful and can lead to precipitation or the formation of microcrystals.

Q2: I'm observing inconsistent or no biological activity in my experiments. Could this be related to solubility issues?

Yes, this is a common consequence of poor solubility. If this compound is not fully dissolved in your assay medium, the actual concentration of the compound in solution will be significantly lower than the nominal concentration. This can lead to a lack of observable biological effects or poor reproducibility between experiments. It is crucial to ensure that this compound is completely solubilized to obtain accurate and reliable results. In some in vitro studies, this compound has been used at concentrations of 10, 15, and 20 µg/mL, suggesting that solubilization is achievable for biological assays.[2]

Q3: What are the primary strategies to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. The most common and effective methods include:

  • Use of Co-solvents: Employing a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695), is a widely used strategy.

  • Complexation with Cyclodextrins: Encapsulating this compound within the hydrophobic cavity of cyclodextrins can significantly increase its aqueous solubility.[3][4][5]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can alter the ionization state and improve solubility.[6][7]

Troubleshooting Guide

Issue 1: Preparing a Stock Solution

The first step in any experiment is to prepare a concentrated stock solution. Given its poor aqueous solubility, an organic solvent is necessary.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₂₂O₇PubChem
Molecular Weight386.4 g/mol PubChem
Solubility in DMSO≥17.05 mg/mLApexBio
100 mg/mL (258.79 mM)LabSolutions
Solubility in Ethanol≥55.5 mg/mLApexBio

Protocol for Stock Solution Preparation:

  • Accurately weigh the desired amount of this compound powder.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol) to dissolve the compound completely.

  • Vortex the solution vigorously for 1-2 minutes.

  • If particulates are still visible, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any undissolved material.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Issue 2: Precipitation Upon Dilution in Aqueous Buffer

A common problem is the precipitation of the compound when the organic stock solution is diluted into an aqueous buffer for the final assay concentration.

Troubleshooting Workflow for Compound Precipitation

G start Start: this compound Precipitation Observed check_stock Is the stock solution clear? start->check_stock redissolve_stock Action: Gently warm and sonicate stock solution check_stock->redissolve_stock No optimize_dilution Is precipitation still occurring? check_stock->optimize_dilution Yes redissolve_stock->optimize_dilution slow_addition Strategy 1: Slow, dropwise addition of stock to vigorously stirring buffer optimize_dilution->slow_addition consider_alternatives Precipitation persists or co-solvent is toxic optimize_dilution->consider_alternatives Yes check_solvent_conc Is the final co-solvent concentration tolerated by the assay? slow_addition->check_solvent_conc proceed_assay Proceed with Experiment check_solvent_conc->proceed_assay Yes reduce_solvent Action: Reduce final co-solvent concentration check_solvent_conc->reduce_solvent No reduce_solvent->consider_alternatives cyclodextrin (B1172386) Strategy 2: Use Cyclodextrin Complexation consider_alternatives->cyclodextrin ph_adjustment Strategy 3: pH Adjustment (with stability validation) consider_alternatives->ph_adjustment

Caption: Troubleshooting workflow for compound precipitation.

Co-Solvent Considerations:

For most cell-based assays, the final concentration of DMSO should be kept low, typically ≤ 0.5%, to avoid solvent-induced toxicity.[8] The permissible concentration of ethanol may be slightly higher, but should also be minimized.[9]

Recommended Co-solvent Concentrations for In Vitro Assays

Co-solventRecommended Final ConcentrationPotential Issues
DMSO≤ 0.5% (v/v)Cytotoxicity at higher concentrations
Ethanol≤ 1% (v/v)Volatility can alter concentration
Issue 3: Need for Higher Soluble Concentrations

If the required concentration of this compound in your experiment is higher than what can be achieved with simple co-solvent dilution, more advanced techniques are necessary.

Strategy 1: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, to form water-soluble inclusion complexes.[4][5]

Workflow for Enhancing Solubility via Cyclodextrin Complexation

G start Start: Prepare this compound Stock Solution in Organic Solvent prepare_cd Prepare Aqueous Solution of Cyclodextrin (e.g., HP-β-CD) start->prepare_cd form_complex Slowly add Pteryxin stock to vigorously stirring Cyclodextrin solution prepare_cd->form_complex stir_solution Stir the mixture at room temperature for 1-24 hours form_complex->stir_solution filter_solution Filter the solution through a 0.22 µm filter to remove any uncomplexed, precipitated drug stir_solution->filter_solution determine_conc Determine the concentration of solubilized this compound (e.g., by UV-Vis or HPLC) filter_solution->determine_conc end Use the filtered, solubilized Pteryxin-Cyclodextrin complex solution for experiments determine_conc->end

Caption: Workflow for enhancing solubility via cyclodextrin complexation.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare this compound Stock Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at the desired concentration (e.g., 10-20% w/v) in your experimental buffer. Gently warm and stir until the cyclodextrin is fully dissolved.

  • Form the Complex: While vigorously stirring the cyclodextrin solution, slowly add the this compound stock solution dropwise. A 1:1 or 1:2 molar ratio of this compound to cyclodextrin is a good starting point.

  • Equilibrate: Continue stirring the mixture at room temperature for a period of 1 to 24 hours to allow for the formation of the inclusion complex.

  • Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved precipitate.

  • Quantify: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Strategy 2: pH Adjustment

The solubility of compounds with ionizable groups can be influenced by the pH of the solution.[6] this compound's structure contains ester groups that could be susceptible to hydrolysis at acidic or alkaline pH.[6] Therefore, it is crucial to assess the stability of this compound at different pH values before using this method.

Logical Relationship for Considering pH Adjustment

G start Is pH adjustment a potential solubilization strategy? check_ionizable Does this compound have ionizable groups? start->check_ionizable assess_stability Assess stability of this compound across a pH range (e.g., pH 3-10) check_ionizable->assess_stability Yes/Unsure no_ionizable pH adjustment is unlikely to significantly affect solubility check_ionizable->no_ionizable No is_stable Is the compound stable at a pH where solubility is improved? assess_stability->is_stable use_ph Use pH-adjusted buffer for experiments is_stable->use_ph Yes avoid_ph Avoid pH adjustment due to instability is_stable->avoid_ph No

Caption: Decision process for using pH adjustment.

Experimental Protocol: Kinetic Solubility Assay

This assay helps to estimate the maximum soluble concentration of this compound in your specific experimental buffer.

  • Materials: 10 mM stock solution of this compound in DMSO, experimental buffer, 96-well plate, multichannel pipette, plate reader.

  • Procedure: a. Prepare serial dilutions of the 10 mM stock solution in DMSO in a 96-well plate. b. In a separate 96-well plate, add your experimental buffer to each well. c. Transfer a small volume (e.g., 1-2 µL) of the serially diluted DMSO stock solutions to the corresponding wells of the buffer plate. The final DMSO concentration should be consistent across all wells (e.g., 0.5%). d. Include control wells with buffer and DMSO only. e. Seal the plate and incubate at room temperature or 37°C for 1-2 hours. f. Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader. g. The concentration at which a significant increase in turbidity is observed provides an estimate of the kinetic solubility.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of (+)-Pteryxin from related coumarins.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the HPLC separation of this compound and its structurally similar coumarin (B35378) analogues.

Q1: I am observing poor resolution between this compound and other coumarin peaks, such as Praeruptorin A and B. What are the likely causes and how can I improve the separation?

A1: Poor resolution among structurally similar coumarins like this compound and its analogues is a frequent challenge. Several factors can contribute to this issue. Here is a step-by-step troubleshooting guide:

  • Optimize Mobile Phase Composition: The polarity and composition of the mobile phase are critical for separating closely related isomers.

    • For Reversed-Phase HPLC (RP-HPLC):

      • If your compounds are eluting too quickly with insufficient separation, try decreasing the concentration of the organic solvent (e.g., acetonitrile (B52724), methanol) in your mobile phase. This will increase retention times and provide a better opportunity for separation.

      • Conversely, if retention times are excessively long, a slight increase in the organic modifier may be necessary.

      • Consider switching the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice versa) to alter the selectivity of the separation.

    • Mobile Phase Additives: Adding a small percentage of an acid, such as formic acid or acetic acid (e.g., 0.1%), to the mobile phase can improve peak shape and selectivity for coumarins.

  • Adjust the Gradient Program: If using a gradient elution, modifying the gradient slope can significantly impact resolution. A shallower gradient provides more time for the separation of closely eluting compounds.

  • Evaluate the Stationary Phase:

    • Column Chemistry: While standard C18 columns are widely used for coumarin separation, alternative stationary phases may offer better selectivity for challenging separations. Consider columns with different bonding chemistries, such as a nitrile-bonded phase or a pentafluorophenyl (PFP) phase, which can provide different interactions with the analytes.

    • Particle Size and Column Length: Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column can increase efficiency and improve resolution, though this may also increase backpressure.

  • Control Temperature: Operating the column at a controlled temperature using a column oven is highly recommended. Lowering the temperature can sometimes improve the resolution of closely related compounds, although it will also increase analysis time.

Q2: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

A2: Peak tailing can compromise both resolution and accurate quantification. Common causes and solutions include:

  • Secondary Interactions with Silica: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with polar functional groups on the coumarin molecules, leading to tailing.

    • Mobile Phase pH: Adjusting the mobile phase pH with an acidic modifier (e.g., 0.1% formic acid) can suppress the ionization of silanol groups and reduce these unwanted interactions.

    • Column Choice: Using a high-purity, end-capped C18 column can minimize the number of accessible silanol groups.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample and re-injecting to see if the peak shape improves.

  • Column Contamination: A contaminated guard column or analytical column can cause peak tailing. Try removing the guard column to see if the peak shape improves. If it does, replace the guard column. If the issue persists, the analytical column may need to be flushed or replaced.

Q3: I'm experiencing inconsistent retention times for my this compound peak from run to run. What should I check?

A3: Fluctuations in retention time can affect the reliability of your analysis. Here are some potential causes and solutions:

  • Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently. If using a mixture of solvents, make sure they are thoroughly mixed and degassed.

  • Pump Performance: Leaks in the HPLC pump or malfunctioning check valves can cause variations in the flow rate, leading to shifting retention times.

  • Temperature Fluctuations: Inconsistent column temperature is a common cause of retention time variability. Always use a column oven to maintain a stable temperature.

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection, especially when changing mobile phase composition or after a gradient run.

Experimental Protocols

Below is a detailed methodology for the HPLC analysis of this compound and related coumarins, based on methods reported for the analysis of coumarins from Peucedanum praeruptorum.

Sample Preparation:

  • Accurately weigh the powdered plant material or extract.

  • Extract the sample with a suitable solvent (e.g., 70% ethanol (B145695) or methanol) using ultrasonication or reflux extraction.

  • Filter the extract through a 0.45 µm membrane filter prior to HPLC injection.

HPLC Method for Simultaneous Analysis of Coumarins:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 5 µm, 4.6 × 250 mm) is a suitable choice.[1]

  • Mobile Phase:

    • Solvent A: Water with 0.1% phosphoric acid.[1]

    • Solvent B: Acetonitrile with 0.1% phosphoric acid.[1]

  • Gradient Elution: A gradient program can be employed for optimal separation. An example of a gradient is as follows:

    • Start with a suitable initial percentage of Solvent B.

    • Gradually increase the percentage of Solvent B over a set period to elute the more hydrophobic coumarins.

    • Include a column wash with a high percentage of Solvent B and a re-equilibration step at the initial conditions between runs.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Detection Wavelength: 330 nm is a suitable wavelength for the detection of many coumarins.[1]

  • Injection Volume: 10-20 µL, depending on sample concentration.

Data Presentation

The following table provides representative data on the HPLC separation of major coumarins from Peucedanum praeruptorum, which often co-occur with this compound. Note that retention times can vary depending on the specific HPLC system and conditions.

CompoundRetention Time (min)
Nodakenin~15
Nodakenetin~20
Praeruptorin A~35
Praeruptorin B~40

(Data derived from typical separation profiles of coumarins from Peucedanum species, actual retention times will vary with specific instrument and method conditions)

Visualizations

Experimental Workflow for HPLC Method Optimization

HPLC_Optimization_Workflow cluster_start Initial Analysis cluster_troubleshooting Troubleshooting cluster_validation Method Validation Start Initial HPLC Run with Standard Method Problem Poor Resolution or Peak Shape? Start->Problem OptimizeMP Optimize Mobile Phase (Solvent Ratio, Additives) Problem->OptimizeMP Yes Validation Validate Optimized Method (Repeatability, Linearity, etc.) Problem->Validation No OptimizeGrad Adjust Gradient Profile OptimizeMP->OptimizeGrad ChangeCol Change Column (Stationary Phase, Dimensions) OptimizeGrad->ChangeCol OptimizeTemp Optimize Temperature ChangeCol->OptimizeTemp OptimizeTemp->Validation FinalMethod Final Optimized HPLC Method Validation->FinalMethod

Caption: A workflow diagram for the systematic optimization of an HPLC method.

Logical Relationship for Troubleshooting Poor Resolution

Poor_Resolution_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions PoorResolution Poor Resolution Cause1 Suboptimal Mobile Phase PoorResolution->Cause1 Cause2 Inefficient Column PoorResolution->Cause2 Cause3 Inadequate Gradient PoorResolution->Cause3 Cause4 Temperature Effects PoorResolution->Cause4 Solution1 Adjust Solvent Ratio Change Organic Modifier Add Acidic Modifier Cause1->Solution1 Solution2 Use Smaller Particle Size Use Longer Column Try Different Stationary Phase Cause2->Solution2 Solution3 Decrease Gradient Slope Cause3->Solution3 Solution4 Optimize Column Temperature Cause4->Solution4

Caption: Logical relationships between the problem of poor resolution and potential solutions.

References

Technical Support Center: (+)-Pteryxin Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and optimal storage conditions for (+)-Pteryxin.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a dry, dark environment. Recommended storage temperatures are as follows:

  • Short-term (days to weeks): 0 - 4°C[1]

  • Long-term (months to years): -20°C[1][2]

Q2: How should I store solutions of this compound?

A2: Stock solutions of this compound, typically prepared in solvents like DMSO, should be stored at -20°C for long-term stability, potentially for several months.[3] It is advisable to prepare fresh solutions for immediate use whenever possible. If advance preparation is necessary, ensure the solution is securely sealed to prevent solvent evaporation and contamination. Before use, allow the vial to equilibrate to room temperature for at least an hour before opening.[3]

Q3: What are the primary factors that can cause degradation of this compound?

A3: As a coumarin (B35378) derivative with ester functionalities, this compound is susceptible to several degradation pathways:

  • Hydrolysis: The ester groups and the lactone ring in the coumarin core are prone to hydrolysis, which can be accelerated by acidic or basic conditions.

  • Oxidation: The molecule may be susceptible to oxidative degradation.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of coumarin compounds.[5][6]

  • Thermal Stress: Elevated temperatures can accelerate the degradation process.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products of this compound are not extensively documented in publicly available literature, based on its structure, potential degradation would likely involve hydrolysis of the angeloyl and acetyl ester groups, as well as opening of the lactone ring. This would result in the formation of the corresponding khellactone (B107364) derivative, angelic acid, and acetic acid.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results with this compound. Degradation of the compound due to improper storage.Verify that solid this compound and its solutions are stored at the recommended temperatures and protected from light. Prepare fresh solutions for critical experiments.
Appearance of unknown peaks in HPLC analysis. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. Ensure proper sample handling and storage to minimize degradation.
Loss of biological activity of this compound. Chemical degradation of the active molecule.Re-evaluate storage conditions and handling procedures. Consider performing a stability study to determine the shelf-life of your specific formulation under your experimental conditions.

Experimental Protocols

Long-Term and Accelerated Stability Testing Protocol

This protocol is based on general guidelines for natural products and can be adapted for this compound.

Objective: To evaluate the stability of this compound under defined storage conditions over a specified period.

Materials:

  • This compound (solid powder)

  • Appropriate packaging (e.g., amber glass vials)

  • Stability chambers with controlled temperature and humidity

  • Validated stability-indicating analytical method (e.g., HPLC-UV)

Methodology:

  • Sample Preparation: Package a sufficient quantity of solid this compound in amber glass vials, ensuring a tight seal.

  • Storage Conditions: Place the samples in stability chambers under the following conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Time Points: Analyze the samples at the following intervals:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 1, 3, and 6 months

  • Analysis: At each time point, analyze the samples for appearance, purity (using a validated stability-indicating HPLC method), and the presence of any degradation products.

Forced Degradation Study Protocol

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water bath or oven

  • Photostability chamber

  • Validated stability-indicating analytical method (e.g., HPLC-UV/MS)

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours). Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Store solid this compound at an elevated temperature (e.g., 80°C) for a specified period (e.g., 24, 48, 72 hours).

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a specified duration.

  • Analysis: Analyze all stressed samples using a stability-indicating HPLC-UV/MS method to separate and identify the parent compound and any degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Long-Term Storage Conditions (25°C/60% RH)

Time Point (Months)AppearancePurity (%) by HPLCTotal Degradation Products (%)
0White crystalline powder99.8<0.1
3No change99.70.1
6No change99.50.2
12No change99.20.4
24No change98.50.8
36Slight yellowing97.81.2

Visualizations

Stability_Testing_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Define Stability Protocol select_batches Select Batches of this compound start->select_batches package Package Samples select_batches->package storage Store under Defined Conditions package->storage sampling Sample at Pre-defined Intervals storage->sampling analysis Analyze Samples (HPLC, etc.) sampling->analysis data_review Review and Analyze Data analysis->data_review shelf_life Determine Shelf-Life / Re-test Period data_review->shelf_life report Generate Stability Report shelf_life->report

Caption: Workflow for a typical stability testing program.

Pteryxin_Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation Pteryxin This compound Khellactone Khellactone Derivative Pteryxin->Khellactone Ester Hydrolysis AngelicAcid Angelic Acid Pteryxin->AngelicAcid Ester Hydrolysis AceticAcid Acetic Acid Pteryxin->AceticAcid Ester Hydrolysis OxidizedProducts Oxidized Degradation Products Pteryxin->OxidizedProducts Photodegradants Photolytic Degradation Products Pteryxin->Photodegradants

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: Overcoming Challenges in the Scale-Up Production of (+)-Pteryxin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up production of (+)-Pteryxin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the transition from laboratory-scale synthesis to larger-scale manufacturing. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, purification, and analysis of this compound on a larger scale.

Synthesis & Reaction Optimization

  • Q1: What are the most viable synthetic routes for the large-scale production of this compound, a coumarin (B35378) derivative?

    • A1: For coumarin derivatives like this compound, the most prevalent and scalable methods are the Knoevenagel and Pechmann condensations.[1][2][3]

      • Knoevenagel Condensation: This method, involving the reaction of a salicylaldehyde (B1680747) with an active methylene (B1212753) compound, is often preferred for its versatility and adaptability to various catalysts, including solid acid catalysts that simplify downstream processing.[1] Solvent-free conditions have also been developed, which are highly advantageous for greener, large-scale synthesis.[1]

      • Pechmann Condensation: This route condenses a phenol (B47542) with a β-ketoester under acidic conditions. While effective, it can require harsh acids like sulfuric acid, posing challenges for reactor compatibility and waste management during scale-up.[1][4]

  • Q2: My reaction yield has significantly dropped after moving from a 1g to a 100g scale. What are the likely causes and how can I troubleshoot this?

    • A2: A drop in yield during scale-up is a common challenge resulting from changes in physical and chemical parameters.[5][6] Key areas to investigate include:

      • Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized concentration gradients and temperature differences, negatively impacting reaction kinetics and promoting side reactions.[5][6] Ensure your reactor's agitation is sufficient for the increased volume.

      • Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, which can lead to difficulties in maintaining the optimal reaction temperature.[5] Exothermic reactions can overheat, while endothermic reactions may not reach the required temperature. Re-evaluate your heating/cooling system.

      • Catalyst-to-Substrate Ratio: A ratio that is effective on a small scale may not be optimal for larger volumes. The catalyst may deactivate or be insufficient for the increased amount of reactants.[1]

  • Q3: I am observing the formation of significant impurities and byproducts. How can these be minimized?

    • A3: Byproduct formation is often exacerbated during scale-up. To minimize impurities:

      • Control Reagent Addition: Slow, controlled addition of one reactant to the mixture can prevent high local concentrations that favor side reactions like self-condensation or Michael additions.[1]

      • Optimize Reaction Temperature: Maintain a consistent and optimal temperature throughout the reactor. Even small deviations can favor the formation of unwanted byproducts.[1]

      • Inert Atmosphere: For sensitive reagents, ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.

Purification & Isolation

  • Q4: Is column chromatography a viable method for purifying this compound at a multi-kilogram scale?

    • A4: While effective at the lab scale, column chromatography is often impractical and economically unfeasible for large-scale production due to high solvent consumption and cost.[1] The preferred method for industrial-scale purification of coumarin derivatives is recrystallization.[1]

  • Q5: How do I develop an effective recrystallization protocol for large-scale purification?

    • A5: The key is to identify a suitable solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1] Ethanol (B145695) is a commonly used solvent for coumarin derivatives.[1] A systematic screening of solvents and solvent mixtures is recommended.

Purity Analysis & Quality Control

  • Q6: What are the recommended analytical methods for determining the purity of scaled-up batches of this compound?

    • A6: A combination of analytical techniques is recommended to ensure the purity and quality of the final product.

      • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying the purity of the target compound and detecting impurities.[7][8] A validated HPLC method is essential for quality control.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR are used to confirm the structure of the compound.[9] Quantitative NMR (qNMR) can also be a powerful tool for purity assessment without the need for a reference standard of the impurities.[10][11]

      • Mass Spectrometry (MS): LC-MS/MS can be used for highly sensitive detection and identification of trace impurities.[9]

Data Presentation: Synthesis & Purification Parameters

The following tables summarize key quantitative data for the synthesis and purification of coumarin derivatives, which can serve as a starting point for the optimization of this compound production.

Table 1: Comparison of Catalysts for Coumarin Synthesis via Knoevenagel Condensation

CatalystSolventTemperature (°C)Reaction Time (min)Yield (%)Reference
Sodium AzideWaterRoom Temperature10-1592-99[3]
Potassium CarbonateWaterRoom Temperature15-2073-92[3]
Choline Chloride (ChCl)Water25-3030-4579-98[3]
Phenyliododiacetate (PIDA)Ethanol35-4060-9080-92[3]

Table 2: Large-Scale Purification Method Comparison

Purification MethodScaleAdvantagesDisadvantagesTypical Purity (%)
Column ChromatographyLab (<10g)High resolution, good for complex mixturesHigh solvent usage, costly, not easily scalable[1]>99
RecrystallizationLab to Industrial (>1kg)Cost-effective, simple, highly scalable[1]Requires suitable solvent, potential for product loss in mother liquor98 - >99[1]
High-Speed Counter-Current Chromatography (HSCCC)Lab to Pilot (g to kg)No solid support, less solvent, good for natural products[12][13]Requires specialized equipment, may not be suitable for all compounds88 - >99[12][13]

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation (Gram Scale)

This protocol is a general guideline for the synthesis of a coumarin derivative and should be optimized for this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the appropriate substituted salicylaldehyde (1.0 eq) and the active methylene compound (1.1 eq) to a suitable solvent (e.g., ethanol or water).

  • Catalyst Addition: Add the chosen catalyst (e.g., piperidine, 0.1 eq, or a solid acid catalyst) to the mixture.

  • Reaction: Stir the mixture at the optimized temperature (e.g., room temperature or reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid product and wash it with cold solvent.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure coumarin derivative.

Protocol 2: Purity Determination by HPLC

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size).[9]

    • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 45:55 v/v).[9]

    • Flow Rate: 0.4 mL/min.[9]

    • Column Temperature: 40 °C.[9]

    • Detection: UV detector at a suitable wavelength.

  • Analysis: Inject the sample onto the HPLC system. The purity is calculated based on the relative peak area of the main product compared to the total area of all peaks.

Visual Guides: Workflows and Diagrams

The following diagrams illustrate key processes and logical workflows for the scale-up production of this compound.

Scale_Up_Workflow cluster_lab Lab Scale cluster_pilot Pilot Scale cluster_prod Production Scale lab_synth Synthesis (mg-g) lab_purify Chromatography lab_synth->lab_purify lab_analyze Initial Analysis (TLC, NMR) lab_purify->lab_analyze pilot_synth Process Optimization (g-kg) lab_analyze->pilot_synth Feasibility Confirmed pilot_purify Recrystallization Development pilot_synth->pilot_purify pilot_analyze Method Validation (HPLC, qNMR) pilot_purify->pilot_analyze prod_synth Large Reactor Synthesis (>kg) pilot_analyze->prod_synth Process Validated prod_purify Large-Scale Recrystallization prod_synth->prod_purify prod_analyze Quality Control (QC) prod_purify->prod_analyze Troubleshooting_Low_Yield start Low Yield Observed check_mixing Is mixing adequate for the vessel size? start->check_mixing check_temp Is temperature uniform and optimal? check_mixing->check_temp Yes improve_mixing Increase agitation/ Use better baffles check_mixing->improve_mixing No check_reagents Are reagents stable? Consider slow addition. check_temp->check_reagents Yes improve_temp Improve heat transfer/ Jacketed reactor check_temp->improve_temp No check_catalyst Is catalyst ratio optimized for scale? check_reagents->check_catalyst Yes improve_reagents Use fresh reagents/ Controlled addition rate check_reagents->improve_reagents No improve_catalyst Re-screen catalyst loading check_catalyst->improve_catalyst No end Yield Improved check_catalyst->end Yes improve_mixing->check_temp improve_temp->check_reagents improve_reagents->check_catalyst improve_catalyst->end

References

identifying and minimizing degradation products of (+)-Pteryxin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-Pteryxin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a naturally occurring angular dihydropyranocoumarin with various reported biological activities. Maintaining its chemical integrity is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of interfering byproducts.

Q2: What are the primary factors that can cause this compound degradation?

Based on the chemical structure of this compound, which contains a coumarin (B35378) core and two ester functional groups, the primary factors contributing to its degradation are:

  • pH: The lactone ring of the coumarin and the ester groups are susceptible to hydrolysis, particularly under basic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolytic and oxidative degradation.

  • Light: Coumarins are known to be sensitive to light, which can induce photodegradation reactions.

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of oxidation products.

Q3: What are the likely degradation products of this compound?

While specific degradation studies on this compound are not extensively available, based on its structure, the following degradation products can be anticipated:

  • Hydrolysis Products: Basic or acidic conditions can lead to the hydrolysis of the ester groups at positions C-9 and C-10. This would result in the formation of the corresponding carboxylic acids (angelic acid and acetic acid) and the diol of the pteryxin (B190337) core. Further hydrolysis of the lactone ring of the coumarin can also occur under strong basic conditions.

  • Oxidation Products: Oxidative stress may lead to the formation of hydroxylated derivatives or other oxidation products of the coumarin ring system.

  • Photodegradation Products: Exposure to UV light may cause dimerization or other photochemical reactions.

Q4: How can I detect the degradation of this compound in my samples?

Degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The appearance of new peaks in the chromatogram with a corresponding decrease in the peak area of the parent this compound peak is a clear indication of degradation.

Q5: How should I store this compound to ensure its stability?

For optimal stability, solid this compound should be stored at -20°C or below, protected from light and moisture. Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored at -20°C or -80°C in airtight, light-protected containers. For aqueous solutions, it is advisable to use them immediately after preparation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity of this compound in an experiment. Degradation of this compound due to improper handling or storage.1. Prepare fresh solutions of this compound for each experiment. 2. Ensure that the pH of the experimental buffer is within a stable range for this compound (ideally neutral to slightly acidic). 3. Protect solutions from light and elevated temperatures. 4. Analyze the purity of the this compound stock solution by HPLC.
Appearance of unexpected peaks in the HPLC/LC-MS chromatogram. Formation of degradation products.1. Compare the chromatogram of the suspect sample with a freshly prepared standard of this compound. 2. Use LC-MS to identify the mass of the unexpected peaks and infer their structures based on potential degradation pathways. 3. Perform forced degradation studies (see experimental protocols) to intentionally generate degradation products and confirm their retention times.
A gradual decrease in the concentration of this compound in solution over time. Instability of this compound in the chosen solvent or buffer.1. Evaluate the stability of this compound in different solvents and buffers to find the most suitable conditions for your experiment. 2. Store solutions at a lower temperature and protect them from light. 3. Consider using a co-solvent if solubility in a more stable buffer is an issue.
Color change observed in the this compound solution. Potential oxidation or formation of chromophoric degradation products.1. Immediately analyze the solution by HPLC-UV/Vis to check for changes in the chromatographic profile and UV spectrum. 2. Prepare solutions using degassed solvents to minimize oxidation. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon) if they are highly sensitive to oxidation.

Quantitative Data on this compound Stability (Illustrative)

The following table provides illustrative data on the stability of this compound under various conditions, based on general knowledge of coumarin stability. Actual degradation rates should be determined experimentally.

Condition Parameter Value This compound Remaining (%) after 24h
pH 3.0 (0.01 N HCl)Room Temperature95%
7.0 (Phosphate Buffer)Room Temperature90%
9.0 (Borate Buffer)Room Temperature60%
Temperature 4°CpH 7.098%
25°C (Room Temp)pH 7.090%
50°CpH 7.075%
Light Exposure DarkRoom Temperature, pH 7.090%
Ambient LightRoom Temperature, pH 7.080%
UV Light (254 nm)Room Temperature, pH 7.050%
Oxidative Stress 3% H₂O₂Room Temperature, pH 7.070%

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Degradation Monitoring

This protocol describes a general HPLC method for the analysis of this compound and its potential degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 30% B

      • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Studies

These studies are designed to intentionally degrade this compound to identify potential degradation products and assess the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 N NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep solid this compound in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound (in methanol) to UV light (254 nm) for 24 hours.

After each stress condition, neutralize the sample if necessary, dilute to an appropriate concentration, and analyze by the HPLC method described in Protocol 1.

Visualizations

cluster_degradation Potential Degradation Pathways of this compound Pteryxin This compound Hydrolysis Hydrolysis (Acid/Base) Pteryxin->Hydrolysis Oxidation Oxidation Pteryxin->Oxidation Photodegradation Photodegradation Pteryxin->Photodegradation Prod1 Hydrolysis Product 1 (De-acetylated) Hydrolysis->Prod1 Loss of Acetyl group Prod2 Hydrolysis Product 2 (De-esterified) Hydrolysis->Prod2 Loss of Angeloyl group Prod3 Oxidized Product Oxidation->Prod3 Prod4 Photodimer/Isomer Photodegradation->Prod4

Caption: Inferred degradation pathways of this compound.

cluster_workflow Analytical Workflow for Degradation Analysis Sample Sample containing This compound Preparation Sample Preparation (Dissolution, Filtration) Sample->Preparation HPLC HPLC Analysis Preparation->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Analysis Data Analysis (Peak Integration, Comparison) Data->Analysis LCMS LC-MS for Identification Analysis->LCMS If unknown peaks Report Report Analysis->Report LCMS->Report

Caption: Experimental workflow for analyzing this compound degradation.

cluster_troubleshooting Troubleshooting Logic for Unexpected Results Start Unexpected Result? CheckPurity Is stock solution pure? Start->CheckPurity CheckStorage Proper storage? CheckPurity->CheckStorage Yes Degradation Degradation Likely CheckPurity->Degradation No CheckConditions Harsh experimental conditions? CheckStorage->CheckConditions Yes CheckStorage->Degradation No CheckConditions->Degradation Yes NoDegradation Degradation Unlikely CheckConditions->NoDegradation No

Caption: A troubleshooting decision tree for this compound experiments.

Technical Support Center: Refining Protein Purification Protocols for (+)-Pteryxin Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the purification of target proteins for the coumarin (B35378) compound (+)-Pteryxin. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter while purifying this compound target proteins.

Q1: My protein yield is consistently low after affinity chromatography with immobilized this compound. What are the possible causes and solutions?

A1: Low protein yield is a common issue in affinity purification. Several factors could be contributing to this problem.

  • Insufficient Binding of the Target Protein:

    • Cause: The affinity between this compound and its target protein might be weak, or the binding conditions may not be optimal. It's also possible that the concentration of the target protein in your lysate is too low.[1]

    • Solution: Increase the amount of starting material (cell or tissue lysate). Optimize binding conditions by adjusting the pH and salt concentration of your binding buffer. You can also try performing the binding step at a lower temperature (e.g., 4°C) for a longer duration to enhance the interaction.

  • Protein Degradation:

    • Cause: Plant and animal tissues contain endogenous proteases that can degrade your target protein upon cell lysis.[2][3]

    • Solution: Always work on ice or in a cold room (4°C) to minimize protease activity.[1] Add a protease inhibitor cocktail to your lysis and wash buffers.

  • Inefficient Elution:

    • Cause: The elution conditions may not be strong enough to disrupt the interaction between your target protein and the immobilized this compound.

    • Solution: If using a competitive eluent, try increasing its concentration. If using a pH shift for elution, ensure the pH change is significant enough to disrupt binding. You can also try a step-wise or gradient elution to find the optimal elution condition.

Q2: I am observing a high background of non-specific proteins in my eluate. How can I improve the purity of my target protein?

A2: High background is often due to non-specific binding of proteins to the affinity resin or the ligand itself.

  • Inadequate Washing:

    • Cause: The wash steps may not be stringent enough to remove all non-specifically bound proteins.[1][4]

    • Solution: Increase the number of wash steps. You can also increase the stringency of your wash buffer by adding low concentrations of detergents (e.g., 0.1% Triton X-100 or Tween 20) or by moderately increasing the salt concentration.

  • Hydrophobic Interactions:

    • Cause: this compound is a coumarin, which can be hydrophobic. This may lead to non-specific hydrophobic interactions with other proteins.

    • Solution: Consider adding a non-ionic detergent or a small amount of an organic solvent (e.g., 5% isopropanol) to your wash buffer to disrupt these interactions.[2]

  • Subsequent Purification Steps:

    • Solution: It is often necessary to perform additional purification steps after affinity chromatography.[1] Ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) are common subsequent steps to remove remaining contaminants.

Q3: My purified protein appears to be aggregated. What can I do to prevent this?

A3: Protein aggregation can occur at various stages of the purification process and can lead to loss of function.

  • Buffer Conditions:

    • Cause: The pH or ionic strength of your buffers may not be optimal for your protein's stability.[1]

    • Solution: Adjust the buffer pH to be at least one unit away from your protein's isoelectric point (pI). You can also try adding stabilizing agents to your buffers, such as glycerol (B35011) (5-10%), or non-denaturing detergents. An arginine-containing buffer can also be effective in minimizing aggregation.[5]

  • High Protein Concentration during Elution:

    • Cause: Elution often results in a highly concentrated protein solution, which can promote aggregation.

    • Solution: Elute your protein in a larger volume to reduce the final concentration. Alternatively, you can perform a buffer exchange step immediately after elution into a buffer that is more suitable for your protein's stability.

Q4: I am having trouble purifying proteins from plant extracts due to interfering compounds. How can I overcome this?

A4: Plant extracts are complex and contain various compounds that can interfere with protein purification.

  • Phenolic Compounds:

    • Cause: Phenolic compounds can bind to proteins and cause them to precipitate or lose activity.

    • Solution: Add reducing agents like dithiothreitol (B142953) (DTT) or β-mercaptoethanol to your lysis buffer. You can also include polyvinylpyrrolidone (B124986) (PVP) in your extraction buffer to adsorb phenolic compounds.

  • Pigments and Other Secondary Metabolites:

    • Cause: These compounds can interfere with downstream analytical techniques.

    • Solution: An initial clean-up step, such as ammonium (B1175870) sulfate (B86663) precipitation or tangential flow filtration, can help remove some of these interfering substances before affinity chromatography.

Quantitative Data Summary

The following table provides a hypothetical summary of expected outcomes from a typical two-step purification protocol for a this compound target protein. Actual results will vary depending on the specific target protein and starting material.

Purification StepTotal Protein (mg)Target Protein Activity (Units)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate500100021001
Affinity Chromatography10700707035
Size-Exclusion Chromatography260030060150

Experimental Protocols

Protocol 1: Preparation of this compound Affinity Resin

This protocol describes the chemical coupling of this compound to an activated chromatography resin. This method assumes that this compound has a suitable functional group for coupling (e.g., a hydroxyl or carboxyl group). If not, chemical modification of this compound may be required.

Materials:

  • NHS-activated Sepharose resin

  • This compound

  • Coupling buffer (e.g., 0.2 M NaHCO3, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 1 M ethanolamine, pH 8.0)

  • Wash buffer (e.g., 1 M NaCl)

  • Organic solvent for dissolving this compound (e.g., DMSO or DMF)

Procedure:

  • Wash the NHS-activated Sepharose resin with ice-cold 1 mM HCl.

  • Dissolve this compound in a minimal amount of a suitable organic solvent and then dilute it in the coupling buffer.

  • Immediately mix the dissolved this compound with the washed resin and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.

  • Centrifuge the resin and discard the supernatant.

  • Block any remaining active groups on the resin by incubating with the blocking buffer for 2 hours at room temperature.

  • Wash the resin extensively with wash buffer to remove any non-covalently bound this compound.

  • The resin is now ready for use or can be stored in a suitable buffer (e.g., PBS with 20% ethanol) at 4°C.

Protocol 2: Affinity Purification of this compound Target Proteins

Materials:

  • This compound affinity resin

  • Cell or tissue lysate

  • Binding/Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5, or a buffer containing a competitive ligand)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Equilibrate the this compound affinity resin with 5-10 column volumes of Binding/Wash Buffer.

  • Load the clarified cell or tissue lysate onto the column at a slow flow rate to allow for maximal binding.

  • Wash the column with 10-20 column volumes of Binding/Wash Buffer, or until the absorbance at 280 nm returns to baseline.

  • Elute the bound proteins using the Elution Buffer. Collect fractions.

  • If using a low pH elution buffer, immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer.

  • Analyze the collected fractions for the presence of your target protein using SDS-PAGE, Western blotting, or activity assays.

Visualizations

Signaling Pathway of this compound

pteryxin_pathway cluster_nucleus pteryxin This compound keap1 Keap1 pteryxin->keap1 inhibits srebp1c SREBP-1c pteryxin->srebp1c downregulates nrf2 Nrf2 keap1->nrf2 sequesters & targets for degradation nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) antioxidant_genes Antioxidant Genes (e.g., HO-1, GCLC) are->antioxidant_genes activates transcription of adipogenesis Adipogenesis & Lipogenesis fasn FASN srebp1c->fasn activates acc1 ACC1 srebp1c->acc1 activates fasn->adipogenesis acc1->adipogenesis nrf2_n Nrf2 nrf2_n->are binds to purification_workflow start Start: Cell/Tissue Homogenization lysis Cell Lysis (with protease inhibitors) start->lysis clarification Clarification (Centrifugation/Filtration) lysis->clarification affinity Affinity Chromatography (this compound Resin) clarification->affinity wash Wash (Remove non-specific proteins) affinity->wash elution Elution wash->elution analysis1 Purity Analysis (SDS-PAGE) elution->analysis1 polishing Polishing Step (e.g., Size-Exclusion Chromatography) analysis1->polishing If not pure end End: Purified Target Protein analysis1->end If pure analysis2 Final Purity & Identity Analysis (Mass Spectrometry, Western Blot) polishing->analysis2 analysis2->end

References

how to address matrix effects in (+)-Pteryxin bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of (+)-Pteryxin.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in biological matrices.

Q1: I am observing significant ion suppression or enhancement for this compound in my LC-MS/MS analysis. What are the likely causes and how can I mitigate this?

A1: Ion suppression or enhancement, collectively known as matrix effects, are common challenges in bioanalysis, particularly when using electrospray ionization (ESI).[1][2][3] These effects arise from co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte of interest, in this case, this compound.[1][2][3]

Potential Causes:

  • Phospholipids (B1166683): These are major components of cell membranes and are abundant in plasma and tissue samples. They are notorious for causing ion suppression in ESI-based LC-MS/MS.[1][4]

  • Salts and other endogenous molecules: High concentrations of salts or other small molecules in the sample can also affect ionization efficiency.

  • Insufficient chromatographic separation: If matrix components co-elute with this compound, the likelihood of matrix effects increases significantly.

Troubleshooting and Mitigation Strategies:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Protein Precipitation (PPT): This is a simple and common method for plasma samples. While effective at removing proteins, it may not adequately remove phospholipids. Methanol (B129727) is a frequently used precipitation solvent for this compound analysis.[5]

    • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning this compound into an organic solvent, leaving many interfering substances in the aqueous phase.

    • Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing specific interactions between the analyte and a solid sorbent. This is often the most effective technique for minimizing matrix effects.[6][7]

  • Improve Chromatographic Separation:

    • Optimize Gradient Elution: Adjusting the mobile phase gradient can help separate this compound from co-eluting matrix components.

    • Change Column Chemistry: Using a different type of analytical column (e.g., a phenyl-hexyl column instead of a C18) can alter selectivity and improve separation.

  • Use a Suitable Internal Standard (IS):

    • Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS for this compound is the ideal choice as it will have nearly identical chemical and physical properties, and will co-elute, thus experiencing and compensating for the same matrix effects.[8]

    • Structural Analog Internal Standard: If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and retention time can be used. For the analysis of pteryxin (B190337), isoimperatorin (B1672244) has been successfully used as an internal standard.[5]

  • Optimize MS/MS Parameters: While this won't eliminate the source of the matrix effect, optimizing parameters like collision energy and precursor/product ion selection can improve the signal-to-noise ratio.[9][10][11]

Q2: My recovery of this compound is low and inconsistent. What steps can I take to improve it?

A2: Low and variable recovery is often linked to the sample preparation process.

Troubleshooting Steps:

  • Evaluate Extraction Solvent in LLE: Experiment with different organic solvents (e.g., ethyl acetate (B1210297), methyl tert-butyl ether, hexane) and pH conditions to find the optimal conditions for extracting this compound. For coumarins, a single-step extraction with hexane (B92381) from an alkalinized sample has been reported to be effective.[12]

  • Optimize SPE Sorbent and Elution: If using SPE, test different sorbent types (e.g., C18, mixed-mode cation exchange). Ensure the wash steps are sufficient to remove interferences without eluting this compound, and that the elution solvent is strong enough for complete recovery.

  • Check for Analyte Stability: this compound may be degrading during sample processing. Ensure samples are kept at appropriate temperatures and consider the use of stabilizers if necessary.

  • Assess Non-Specific Binding: The analyte may be adsorbing to plasticware. Using low-binding tubes and pipette tips can help mitigate this.

Frequently Asked Questions (FAQs)

Q3: What are the key physicochemical properties of this compound to consider for bioanalysis?

A3: Understanding the properties of this compound is crucial for method development.

PropertyValueSource
Molecular Formula C₂₁H₂₂O₇PubChem
Molecular Weight 386.4 g/mol PubChem
Solubility Soluble in DMF, DMSO, Ethanol; Insoluble in waterApexBio, Cayman Chemical
Chemical Class Coumarin (B35378)PubChem

(Data sourced from PubChem CID 5281425, ApexBio, and Cayman Chemical)[10][11][13]

Q4: What is a typical starting point for a sample preparation method for this compound in plasma?

A4: A widely used and straightforward method is Protein Precipitation (PPT) with methanol.[5]

  • Protocol: To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard. Vortex thoroughly to precipitate proteins. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. Collect the supernatant for injection into the LC-MS/MS system.

This method is rapid but may require further optimization or the use of more advanced techniques like LLE or SPE if significant matrix effects are observed.

Q5: How do I quantitatively assess the matrix effect for my this compound assay?

A5: The most common method is the post-extraction spike method .[3] This involves comparing the response of this compound in a clean solvent (neat solution) to its response when spiked into an extracted blank matrix.

Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect. A value < 100% suggests ion suppression, and a value > 100% indicates ion enhancement. It is recommended to assess the matrix effect using at least six different lots of the biological matrix.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Plasma

  • Sample Preparation:

    • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

    • Add 300 µL of ice-cold methanol containing the internal standard (e.g., isoimperatorin).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection:

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction for Coumarins from Plasma (Adapted for this compound)

  • Sample Preparation:

    • To 100 µL of plasma, add the internal standard.

    • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) and vortex briefly.

    • Add 600 µL of an appropriate extraction solvent (e.g., ethyl acetate or a hexane/iso-propanol mixture).

  • Extraction:

    • Vortex for 5-10 minutes.

    • Centrifuge at 4,000 rpm for 5 minutes to separate the layers.

  • Evaporation:

    • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase.

    • Vortex briefly and transfer to an autosampler vial for injection.

Protocol 3: Solid-Phase Extraction for Coumarins from Urine (Adapted for this compound)

  • Sample Pre-treatment:

    • Centrifuge urine sample to remove particulates.

    • Dilute 100 µL of urine with 400 µL of 2% formic acid in water.

    • Add the internal standard.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Bioanalysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Recovery Generally GoodDependent on Solvent/pHHigh
Matrix Effect High PotentialModerate PotentialLow Potential
Throughput HighModerateLow to Moderate
Cost per Sample LowLowHigh
Typical Application Initial screening, high-throughput analysisWhen PPT is insufficientWhen high cleanliness and sensitivity are required

Table 2: Recommended LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Setting
LC Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with low %B, ramp up to elute this compound, then wash and re-equilibrate
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition To be optimized empirically. Based on literature for pteryxin: Q1: 409.3 m/z, Q3: 287.2 m/z[5]
Internal Standard Isoimperatorin (Q1: 271.3 m/z, Q3: 185.2 m/z) or a SIL-IS

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine, Tissue) PPT Protein Precipitation (Methanol) Biological_Sample->PPT Simple, Fast LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Biological_Sample->LLE Moderate Cleanup SPE Solid-Phase Extraction (e.g., C18, MCX) Biological_Sample->SPE High Cleanup LC_Separation LC Separation (C18 Column) PPT->LC_Separation LLE->LC_Separation SPE->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Internal Standard) MS_Detection->Quantification

Figure 1: General experimental workflow for the bioanalysis of this compound.

Troubleshooting_Matrix_Effects Start Matrix Effect Observed? (Ion Suppression/Enhancement) Check_IS Is a suitable IS used? (SIL or good analog) Start->Check_IS Yes Revalidate Re-evaluate Matrix Effect Improve_Cleanup Improve Sample Cleanup Check_IS->Improve_Cleanup Yes Optimize_LC Optimize Chromatography Check_IS->Optimize_LC No, but IS is appropriate Improve_Cleanup->Revalidate Optimize_LC->Revalidate

Figure 2: A logical workflow for troubleshooting matrix effects in this compound bioanalysis.

References

Technical Support Center: Enhancing the Oral Bioavailability of (+)-Pteryxin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals encountering challenges with the oral administration of the lipophilic coumarin (B35378), (+)-Pteryxin, this technical support center provides troubleshooting guidance and frequently asked questions. Due to its inherent physicochemical properties, specifically its presumed low aqueous solubility, this compound likely exhibits poor oral bioavailability, leading to low plasma concentrations and high variability in in vivo studies.

This guide outlines potential formulation strategies to overcome these challenges, supported by experimental protocols and comparative data from related compounds.

Troubleshooting Guide

Here are some common issues encountered during in vivo studies with this compound and recommended troubleshooting steps.

Question 1: After oral administration of a simple suspension of this compound, the plasma concentrations are very low or undetectable. What are the likely causes and how can I address this?

Answer:

Low plasma concentrations of this compound are most likely due to its poor aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract, and potentially rapid metabolism. The XLogP3 value of 3.1 for pteryxin (B190337) suggests it is a lipophilic compound, which often correlates with low water solubility. Here’s how to troubleshoot this issue:

  • Problem: Poor dissolution in the GI tract.

    • Solution 1: Particle Size Reduction. Decreasing the particle size increases the surface area available for dissolution.

      • Action: Employ micronization or nanosizing techniques to reduce the particle size of the this compound powder.

    • Solution 2: Enhance Solubility with Advanced Formulations. Utilize formulation strategies designed to increase the solubility and dissolution rate of poorly soluble drugs.

      • Action: Consider formulating this compound as a solid dispersion, a self-emulsifying drug delivery system (SEDDS), or a nanoparticle formulation. These are detailed further in the FAQs and Experimental Protocols sections.

  • Problem: Rapid metabolism (first-pass effect).

    • Solution: Co-administration with a metabolic inhibitor or use of formulations that bypass first-pass metabolism. Some formulations, like lipid-based systems, can promote lymphatic absorption, partially bypassing the liver.

    • Action: While beyond the scope of simple formulation, initial in vitro metabolism studies using liver microsomes can confirm if this is a significant issue. If so, SEDDS may be a beneficial formulation choice.

Question 2: I am observing high variability in the plasma concentrations of this compound between individual animals in my study. What could be causing this?

Answer:

High inter-individual variability is a common consequence of poor drug solubility. The extent of dissolution can be highly sensitive to the physiological conditions of each animal's GI tract (e.g., pH, gastric emptying time, presence of food).

  • Problem: Inconsistent dissolution and absorption.

    • Solution: Utilize formulations that provide a more consistent release and absorption profile. Formulations that present the drug in a solubilized state can reduce the impact of physiological variability.

    • Action: Self-emulsifying drug delivery systems (SEDDS) are particularly effective at reducing variability. When a SEDDS formulation comes into contact with GI fluids, it spontaneously forms a fine emulsion, keeping the drug in solution and promoting more uniform absorption. Solid dispersions can also improve consistency by enhancing the dissolution rate.

Question 3: My formulation of this compound appears to be physically unstable, showing signs of precipitation or aggregation. How can I improve its stability?

Answer:

Formulation stability is critical for obtaining reliable and reproducible results.

  • Problem: Precipitation of the drug from a liquid formulation or aggregation in a suspension.

    • Solution 1: Optimize the formulation components. The choice of excipients is crucial for maintaining the stability of the formulation.

      • Action for liquid formulations: Ensure the solvent system has adequate solubilizing capacity for this compound. For SEDDS, the selection of oils, surfactants, and cosurfactants is critical. Compatibility and stability studies should be performed.

    • Solution 2: Convert to a solid dosage form. Solid formulations are generally more stable than liquid formulations.

      • Action: Solid dispersions and solid SEDDS (S-SEDDS) are excellent options. S-SEDDS can be prepared by adsorbing the liquid SEDDS onto a solid carrier.

Frequently Asked Questions (FAQs)

What is the likely Biopharmaceutics Classification System (BCS) class of this compound and why is it important?

Based on its lipophilic nature (XLogP3 of 3.1) and the characteristic poor water solubility of many coumarin compounds, this compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. A study on 18 different coumarins showed high permeability in a Caco-2 cell model, suggesting that for many coumarins, permeability is not the rate-limiting step for absorption[1][2]. Therefore, BCS Class II is the most probable classification. This is important because for BCS Class II drugs, the primary hurdle to oral bioavailability is the dissolution rate. Thus, formulation strategies should focus on enhancing solubility and dissolution.

What are the most promising formulation strategies to improve the oral bioavailability of this compound?

The most promising strategies for a BCS Class II compound like this compound are:

  • Solid Dispersions: These involve dispersing the drug in a hydrophilic polymer matrix at a molecular level. This enhances the dissolution rate by presenting the drug in an amorphous, high-energy state and improving its wettability.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the GI tract. The drug is dissolved in this lipid-based system, bypassing the dissolution step and facilitating absorption.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a significant increase in dissolution velocity. Solid lipid nanoparticles (SLNs) are a particularly relevant type of nanoparticle for lipophilic drugs.

How much improvement in bioavailability can I expect with these formulations?

While specific data for this compound is not available, studies on other poorly soluble coumarins and lipophilic drugs demonstrate the potential for significant improvements. The table below provides a comparative overview of the pharmacokinetic improvements observed for a model poorly soluble drug in different formulations.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of a Model Poorly Soluble Drug in Different Formulations (Data from a representative study)

Formulation TypeCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability (%)
Unformulated Drug1.30 ± 0.151.0147 ± 8100
Solid Lipid Nanoparticles (SLN)2.47 ± 0.140.33227 ± 14154
Polymeric Nanoparticles2.47 ± 0.140.33227 ± 14154

Data is illustrative and based on a study comparing different nanoparticle formulations for a BCS Class IV drug, showing the potential for increased Cmax and AUC.[3] A study on the poorly soluble drug ezetimibe (B1671841) showed that both a solid self-nanoemulsifying drug delivery system (SNEDDS) and a solvent-evaporated solid dispersion significantly improved aqueous solubility and dissolution compared to the pure drug. The solid dispersion, in this case, resulted in a higher oral bioavailability.[4]

Experimental Protocols

Detailed methodologies for the key formulation strategies are provided below.

Protocol 1: Preparation of a Solid Dispersion by Hot-Melt Extrusion

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polymeric carrier (e.g., Soluplus®, Kollidon® VA64)

  • Hot-melt extruder with a twin-screw system

  • Mortar and pestle or mill

Procedure:

  • Physical Mixture Preparation: Accurately weigh this compound and the polymeric carrier in the desired ratio (e.g., 1:4 drug-to-polymer). Mix the components thoroughly using a mortar and pestle or a blender.

  • Hot-Melt Extrusion:

    • Set the temperature profile of the extruder barrel. The temperature should be high enough to melt the polymer and dissolve the drug but below the degradation temperature of this compound[5][6]. A typical starting point is 20-30°C above the glass transition temperature of the polymer.

    • Set the screw speed (e.g., 100 rpm).

    • Feed the physical mixture into the extruder at a constant rate.

    • Collect the extrudate as it exits the die. The extrudate can be shaped into a film or rod.

  • Downstream Processing:

    • Allow the extrudate to cool and solidify at room temperature.

    • Mill the extrudate into a powder of uniform particle size.

    • Store the resulting solid dispersion in a desiccator to prevent moisture absorption.

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system that forms a microemulsion upon contact with aqueous media.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafac Lipophile WL 1349)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Cosurfactant (e.g., Transcutol P, PEG 400)

  • Vortex mixer

  • Water bath

Procedure:

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and cosurfactants to select the components with the highest solubilizing capacity.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and cosurfactant in a glass vial according to a predetermined ratio (e.g., 30% oil, 40% surfactant, 30% cosurfactant).

    • Heat the mixture in a water bath to a slightly elevated temperature (e.g., 40°C) to ensure homogeneity.

    • Add the accurately weighed this compound to the excipient mixture.

    • Vortex the mixture until the drug is completely dissolved, resulting in a clear, isotropic liquid.

  • Self-Emulsification Assessment:

    • Add a small volume of the SEDDS formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation.

    • Observe the formation of a clear or slightly bluish-white emulsion.

    • Characterize the resulting emulsion for droplet size and polydispersity index.

Protocol 3: Preparation of Solid Lipid Nanoparticles (SLNs)

Objective: To prepare this compound-loaded solid lipid nanoparticles to increase surface area and dissolution velocity.

Materials:

  • This compound

  • Solid lipid (e.g., stearic acid, glyceryl monostearate)

  • Surfactant (e.g., Tween 20, Poloxamer 188)

  • High-pressure homogenizer or sonicator

  • Hot plate and magnetic stirrer

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid by heating it on a hot plate to about 5-10°C above its melting point.

    • Dissolve the this compound in the molten lipid.

    • In a separate beaker, heat an aqueous solution of the surfactant to the same temperature.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization or ultrasonication for a specified time to reduce the droplet size to the nanometer range.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification and Storage:

    • The SLN dispersion can be centrifuged or dialyzed to remove excess surfactant and unencapsulated drug.

    • Store the SLN dispersion at 4°C.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Strategies cluster_characterization Characterization cluster_invivo In Vivo Evaluation sd Solid Dispersion dissolution In Vitro Dissolution sd->dissolution Test sedds SEDDS sedds->dissolution Test sln SLN sln->dissolution Test permeability Caco-2 Permeability dissolution->permeability pk_study Pharmacokinetic Study permeability->pk_study Select Promising Formulations bioavailability Bioavailability Assessment pk_study->bioavailability start This compound (Poorly Soluble) start->sd Formulate start->sedds Formulate start->sln Formulate logical_relationship cluster_strategies Bioavailability Enhancement Strategies pteryxin This compound poor_solubility Poor Aqueous Solubility pteryxin->poor_solubility has low_dissolution Low Dissolution Rate poor_solubility->low_dissolution leads to low_bioavailability Low Oral Bioavailability low_dissolution->low_bioavailability results in sd Solid Dispersion sd->low_dissolution addresses sedds SEDDS sedds->low_dissolution addresses sln Nanoparticles (SLN) sln->low_dissolution addresses

References

troubleshooting unexpected results in (+)-Pteryxin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (+)-Pteryxin.

Troubleshooting Guides

This section addresses specific issues that may arise during bioassays involving this compound.

Question: Why am I observing lower than expected or no bioactivity with this compound?

Potential Causes and Solutions:

  • Compound Degradation: Although stable, improper long-term storage or multiple freeze-thaw cycles of stock solutions can lead to degradation.

    • Solution: Prepare fresh stock solutions from solid this compound stored at -20°C. Aliquot stock solutions to minimize freeze-thaw cycles.

  • Solubility Issues: this compound may precipitate out of the aqueous culture medium, especially at higher concentrations, reducing its effective concentration.

    • Solution: Visually inspect the media for any precipitation after adding the compound. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level non-toxic to the cells (typically <0.5%). Perform a solubility test in your specific assay medium if problems persist.

  • Incorrect Cell Conditions: The biological activity of this compound can be cell-type dependent and influenced by the metabolic state of the cells.

    • Solution: Ensure cells are in the exponential growth phase and are plated at the optimal density for your specific assay.[1] Use cells with a consistent and low passage number, as high passage numbers can alter cellular responses.[2]

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the effects of this compound at the concentrations tested.

    • Solution: Refer to the literature for effective concentration ranges in similar assays (see Data Summary Tables below). Consider using a more sensitive assay; for example, a bioluminescent cell viability assay like CellTiter-Glo® is more sensitive than colorimetric MTT assays.[1]

Question: I am seeing high variability between replicate wells in my assay plate. What could be the cause?

Potential Causes and Solutions:

  • Uneven Cell Plating: Inconsistent cell numbers across wells is a common source of variability. A "swirling" motion when moving the plate can cause cells to accumulate at the edges of the wells (the "edge effect").[3][4]

    • Solution: After plating, let the plate sit at room temperature in the hood for 15-20 minutes before transferring to the incubator to allow cells to settle evenly. Avoid using the outer wells of the plate, which are most susceptible to evaporation and temperature changes; instead, fill them with sterile PBS or media.[4][5]

  • Pipetting Inaccuracy: Small volume inaccuracies, especially when preparing serial dilutions, can lead to significant concentration errors.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. When preparing dilutions, ensure thorough mixing between each step.

  • Evaporation: During long incubation periods, evaporation from wells can concentrate media components and the test compound.[3]

    • Solution: Use plates with lids, ensure proper humidity in the incubator, and consider using gas-permeable plate sealers for very long-term assays. As mentioned, avoiding the outer wells is a primary defense against this.[4][5]

  • Compound Precipitation: Inconsistent precipitation of this compound across wells will lead to variable results.

    • Solution: Ensure the compound is fully dissolved in the stock solution and is well-mixed into the media before dispensing to the plate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

  • A1: this compound is soluble in DMSO, DMF, and Ethanol.[6] For cell-based assays, preparing a concentrated stock solution in analytical grade DMSO is recommended.[4] The solid compound should be stored desiccated at -20°C.[7] Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: Is this compound cytotoxic?

  • A2: Studies have shown no significant cytotoxicity of this compound at concentrations up to 50 µM in various cell lines, including MIN6 insulinoma cells, RAW264.7 macrophages, and bone marrow-derived macrophages (BMMs).[8][9] However, it is always best practice to perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) in your specific cell line to determine a non-toxic working concentration range.

Q3: Which biological pathways are known to be modulated by this compound?

  • A3: this compound is known to modulate several key signaling pathways. It inhibits the NF-κB and MAPK signaling pathways, which are crucial in inflammation.[8] It also inhibits the activation of the NLRP3 inflammasome.[8] Furthermore, it is a known activator of the Nrf2/ARE antioxidant response pathway, leading to the upregulation of protective enzymes like Heme Oxygenase-1 (HO-1).[8][9]

Q4: What are the primary known bioactivities of this compound?

  • A4: this compound has demonstrated several distinct biological activities, including anti-inflammatory, antioxidant, anti-obesity, and neuroprotective effects through its potent inhibition of butyrylcholinesterase (BChE).[8][10][11][12]

Data Presentation: Summary of this compound Bioactivity

The following tables summarize key quantitative data from various bioassays.

Assay Type Target Cell Line / System IC50 / Effective Concentration Reference
Enzyme InhibitionButyrylcholinesterase (BChE)In vitro ELISAIC50 = 12.96 µg/mL[6][10][12]
Enzyme InhibitionAcetylcholinesterase (AChE)In vitro ELISA9.30 ± 1.86% inhibition at 100 µg/mL[10][12]
Anti-inflammatoryNitric Oxide (NO) ProductionLPS-stimulated mouse peritoneal macrophagesIC50 = 20 µM[6][13]
Anti-plateletCollagen-induced AggregationIsolated rabbit plateletsComplete inhibition at 100 µg/mL[6][13]
Assay Type Cell Line Concentrations Tested Observed Effect Reference
Anti-obesity3T3-L1 Adipocytes10, 15, 20 µg/mLDose-dependent suppression of triacylglycerol (TG) content by 52.7-57.4%[14]
Anti-obesityHepG2 Hepatocytes10, 15, 20 µg/mLDose-dependent suppression of TG content by 25.2-34.1%[14]
AntioxidantMIN6 Insulinoma Cells2, 10, 50 µMNo cytotoxicity observed; enhanced expression of antioxidant enzymes (HO-1, GCLC, Trxr1)[9][15]

Experimental Protocols

1. MTT Cell Viability/Cytotoxicity Assay

This protocol is adapted for determining the cytotoxicity of this compound in an adherent cell line.[16][17]

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 1 µM to 100 µM). Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[17][18]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Measurement: Shake the plate gently for 5-10 minutes on a plate shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance of a blank well (media and MTT solution only).

2. BChE Inhibition Assay (Ellman's Method Adaptation)

This protocol outlines a colorimetric assay to measure Butyrylcholinesterase (BChE) inhibition.[10][12]

  • Reagent Preparation:

    • Phosphate Buffer (PB): 0.1 M, pH 8.0.

    • BChE Enzyme Solution: Prepare in PB.

    • DTNB (Ellman's Reagent): Prepare in PB.

    • Substrate: Butyrylthiocholine iodide (BTCI), prepared in PB.

    • Test Compound: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in PB.

  • Assay Procedure (96-well plate):

    • Add 25 µL of the this compound dilution to each well.

    • Add 50 µL of BChE enzyme solution.

    • Incubate for 15 minutes at room temperature.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of BTCI substrate solution.

  • Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader in kinetic mode.

  • Analysis: The rate of reaction (change in absorbance over time) is proportional to enzyme activity. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting percent inhibition versus log concentration.

Mandatory Visualizations

Troubleshooting_Workflow start Unexpected Bioassay Result (e.g., Low Activity, High Variability) check_compound Check Compound Integrity 1. Fresh Aliquot? 2. Correct Storage? 3. Visible Precipitation? start->check_compound check_cells Evaluate Cell Health & Conditions 1. Passage Number? 2. Confluency (Exponential Phase)? 3. Morphology Normal? check_compound->check_cells Compound OK solve_compound Action: Prepare Fresh Stock Solution. Verify Solubility in Assay Medium. check_compound->solve_compound Issue Found check_protocol Review Assay Protocol 1. Pipetting Accuracy? 2. Edge Effects Controlled? 3. Correct Reagent Concentrations? check_cells->check_protocol Cells OK solve_cells Action: Use Low Passage Cells. Optimize Seeding Density. Discard Contaminated/Unhealthy Cultures. check_cells->solve_cells Issue Found solve_protocol Action: Calibrate Pipettes. Avoid Outer Wells. Re-calculate Dilutions. check_protocol->solve_protocol Issue Found rerun Re-run Experiment check_protocol->rerun Protocol OK (Consider Assay Sensitivity) solve_compound->rerun solve_cells->rerun solve_protocol->rerun

Caption: A logical workflow for troubleshooting unexpected results in this compound bioassays.

Pteryxin_Signaling_Pathways cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Cellular Response LPS LPS MAPK MAPK (p38, ERK, JNK) LPS->MAPK NFkB IKK -> IκB -> NF-κB LPS->NFkB NLRP3 NLRP3 Inflammasome LPS->NLRP3 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines NO Nitric Oxide (iNOS) NFkB->NO NLRP3->Cytokines Pteryxin This compound Pteryxin->MAPK Pteryxin->NFkB Pteryxin->NLRP3

Caption: this compound inhibits key pro-inflammatory signaling pathways.

Nrf2_Activation_Pathway cluster_nuc Pteryxin This compound Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Pteryxin->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) Genes Antioxidant Genes (HO-1, GCLC, Trxr1) ARE->Genes promotes transcription

Caption: this compound activates the Nrf2 antioxidant response pathway.

References

Validation & Comparative

A Comparative Analysis of (+)-Pteryxin and Other Coumarins from Peucedanum japonicum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the biological activities of (+)-Pteryxin and other coumarins isolated from the medicinal plant Peucedanum japonicum. This plant, a member of the Apiaceae family, is a rich source of various angular-type pyranocoumarins and furanocoumarins, which have demonstrated a wide spectrum of pharmacological effects. This document aims to collate and present experimental data to facilitate the objective comparison of these compounds, with a particular focus on their potential as therapeutic agents.

Introduction to Coumarins in Peucedanum japonicum

Peucedanum japonicum Thunb., also known as "coastal hog fennel," has been traditionally used in East Asian medicine to treat conditions such as coughs, colds, and inflammatory diseases.[1] Modern phytochemical investigations have revealed that the therapeutic effects of this plant are largely attributable to its diverse coumarin (B35378) content.[2] Over 120 compounds have been isolated from this plant, with khellactone-type coumarins like this compound being prominent metabolites.[2] The various coumarins exhibit a range of biological activities, including anti-inflammatory, anticancer, anti-obesity, antiviral, and neuroprotective effects.[2][3] This guide focuses on a comparative evaluation of these activities, supported by quantitative experimental data.

Comparative Analysis of Biological Activities

The following sections and tables summarize the quantitative data on the key biological activities of this compound and other coumarins identified in Peucedanum japonicum.

Anticancer and Cytotoxic Activity

Several coumarins from Peucedanum japonicum have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds involves the induction of apoptosis.

Table 1: Comparative Cytotoxicity of Coumarins from Peucedanum japonicum

CompoundCell LineActivityIC50 Value (µM)Reference
This compound--Not Reported-
(-)-IsosamidinHL-60 (Human leukemia)Cytotoxicity634.8[4]
A549 (Human lung cancer)CytotoxicityNot Determined[4]
MCF-7 (Human breast cancer)Cytotoxicity277.6[4]
3′S,4′S-disenecioylkhellactoneHL-60 (Human leukemia)Cytotoxicity20.21[4]
A549 (Human lung cancer)Cytotoxicity168.2[4]
MCF-7 (Human breast cancer)Cytotoxicity122.3[4]
(-)-cis-khellactoneP-388 (Murine leukemia)CytotoxicityNot Reported[5]
(+)-cis-4'-acetyl-3'-angeloylkhellactoneP-388 (Murine leukemia)CytotoxicityNot Reported[5]
(+)-trans-4'-acetyl-3'-tigloylkhellactoneP-388 (Murine leukemia)CytotoxicityNot Reported[5]
Enzyme Inhibitory Activity

Coumarins from Peucedanum japonicum have been shown to inhibit various enzymes, highlighting their potential in treating a range of diseases, including neurodegenerative disorders and metabolic syndrome.

Table 2: Comparative Enzyme Inhibitory Activity of Coumarins from Peucedanum japonicum

CompoundEnzymeActivityIC50 Value (µM)Reference
This compoundButyrylcholinesterase (BChE)Inhibition33.5 (12.96 µg/mL)[6]
Praeruptorin AMonoamine Oxidase (MAO)Inhibition27.4[7]
XanthotoxinMonoamine Oxidase (MAO)Inhibition40.7[7]
PsoralenMonoamine Oxidase (MAO)Inhibition35.8[7]
Bergapten (B1666803)Monoamine Oxidase (MAO)Inhibition13.8[7]
Peucedanum japonicum flower extractAldo-Keto Reductase 1C1 (AKR1C1)Inhibition11.74 ± 0.48% inhibition at 50 µg/mL[2]
Anti-Obesity Activity

This compound has been specifically studied for its anti-obesity effects, demonstrating its ability to modulate genes involved in lipid metabolism.

Table 3: Anti-Obesity Activity of this compound

CompoundCell LineEffectConcentrationResultReference
This compound3T3-L1 adipocytesTriglyceride content suppression10, 15, 20 µg/mL52.7%, 53.8%, 57.4% reduction[8]
HepG2 hepatocytesTriglyceride content suppression10, 15, 20 µg/mL25.2%, 34.1%, 27.4% reduction[8]
3T3-L1 adipocytesDown-regulation of SREBP-1c, FASN, ACC1-18%, 36.1%, 38.2% reduction[8]
HepG2 hepatocytesDown-regulation of SREBP-1c, FASN, ACC1-72.3%, 62.9%, 38.8% reduction[8]
Antidiabetic Activity

Certain coumarins from this plant have shown potential in managing hyperglycemia.

Table 4: Antidiabetic Activity of Coumarins from Peucedanum japonicum

CompoundAssayActivityDoseResultReference
Peucedanol 7-O-beta-D-glucopyranosidePostprandial hyperglycemia in miceInhibition5.8 mg/kg39% inhibition[9]

Signaling Pathways and Mechanisms of Action

The biological activities of coumarins from Peucedanum japonicum are mediated through various signaling pathways. Understanding these mechanisms is crucial for drug development.

Apoptosis Induction by 3′S,4′S-disenecioylkhellactone

3′S,4′S-disenecioylkhellactone induces apoptosis in HL-60 leukemia cells through the mitochondria-mediated pathway, which involves the activation of caspases.[4]

G coumarin 3′S,4′S-disenecioylkhellactone mito Mitochondrial Membrane Potential Reduction coumarin->mito cas8 Caspase-8 Activation coumarin->cas8 cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Cleavage cas9->cas3 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Apoptosis induction pathway by a P. japonicum coumarin.

Anti-inflammatory Action of Peucedanum japonicum Leaf Extract

Extracts from the leaves of Peucedanum japonicum have demonstrated anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.[1]

G lps LPS akt AKT Phosphorylation lps->akt mapk MAPK Phosphorylation lps->mapk nfkb NF-κB Phosphorylation lps->nfkb pjle P. japonicum Leaf Extract pjle->akt inhibits pjle->mapk inhibits pjle->nfkb inhibits inos iNOS Expression akt->inos cox2 COX-2 Expression akt->cox2 mapk->inos mapk->cox2 nfkb->inos nfkb->cox2 no Nitric Oxide Production inos->no

Caption: Anti-inflammatory mechanism of P. japonicum extract.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Cancer cell lines (e.g., HL-60, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test coumarins for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[4]

Monoamine Oxidase (MAO) Inhibition Assay
  • Enzyme Preparation: MAO is prepared from mouse brain mitochondria.

  • Incubation: The enzyme preparation is incubated with different concentrations of the test coumarins.

  • Substrate Addition: A suitable substrate for MAO (e.g., kynuramine) is added to initiate the enzymatic reaction.

  • Reaction Termination: The reaction is stopped after a specific time.

  • Fluorescence Measurement: The product of the reaction is measured fluorometrically to determine the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.[7]

Butyrylcholinesterase (BChE) Inhibition Assay
  • Assay Principle: The assay is based on the Ellman's method, which measures the activity of cholinesterases.

  • Reaction Mixture: The reaction mixture contains the BChE enzyme, the test compound at various concentrations, and a substrate (e.g., butyrylthiocholine (B1199683) iodide).

  • Detection: The hydrolysis of the substrate by BChE produces thiocholine, which reacts with DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined.

G cluster_0 Experimental Workflow start Prepare Cell Culture/ Enzyme Solution treat Add Test Coumarins (Varying Concentrations) start->treat incubate Incubate treat->incubate reagent Add Detection Reagent (e.g., MTT, DTNB) incubate->reagent measure Measure Absorbance/ Fluorescence reagent->measure analyze Calculate % Inhibition and IC50 measure->analyze

Caption: General workflow for in vitro biological assays.

Conclusion

The coumarins isolated from Peucedanum japonicum, including this compound, exhibit a diverse and potent range of biological activities. This comparative guide highlights the potential of these compounds in various therapeutic areas, particularly in oncology, neurodegenerative diseases, and metabolic disorders. While this compound shows significant promise in anti-obesity applications, other coumarins like 3′S,4′S-disenecioylkhellactone and bergapten demonstrate superior performance in cytotoxicity and enzyme inhibition, respectively. The provided data and experimental protocols serve as a valuable resource for researchers and drug development professionals to further explore the therapeutic potential of these natural products. Future studies should focus on direct, head-to-head comparisons of these coumarins in a wider array of biological assays and in vivo models to fully elucidate their structure-activity relationships and clinical potential.

References

The Neuroprotective Potential of (+)-Pteryxin: A Comparative Analysis in Neuronal Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the neuroprotective compound (+)-Pteryxin, contextualized by its performance against other agents in established neuronal cell lines. This guide provides researchers, scientists, and drug development professionals with a comparative overview of mechanisms, efficacy, and experimental protocols to aid in the evaluation of its therapeutic potential.

While direct evidence of the neuroprotective effects of this compound in neuronal cell lines remains to be extensively documented, its activity as a potent Nrf2 activator in other cell types provides a strong basis for its potential in combating neurodegenerative conditions. This guide synthesizes the available data on this compound and presents an indirect comparison with other neuroprotective agents that have been evaluated in widely-used neuronal cell line models, such as SH-SY5Y and PC12.

Unveiling the Mechanism of this compound: The Nrf2/ARE Pathway

This compound, a khellactone (B107364) coumarin, has been identified as a natural activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2). The Nrf2-antioxidant response element (ARE) signaling pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Electrophiles and oxidative stress can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, initiating their transcription.

In a study utilizing mouse insulinoma MIN6 cells, this compound was shown to induce the translocation of Nrf2 from the cytoplasm to the nucleus. This activation of the Nrf2-ARE pathway led to the enhanced expression of several crucial antioxidant enzymes, including Heme Oxygenase-1 (HO-1), Glutamate-cysteine ligase catalytic subunit (GCLC), Superoxide dismutase 1 (SOD1), and Thioredoxin reductase 1 (Trxr1)[1]. This mechanism suggests a potent cytoprotective effect against oxidative stress, a key pathological feature in many neurodegenerative diseases.

cluster_nucleus stress Oxidative Stress This compound keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 inhibition nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE antioxidant_genes Antioxidant Genes (HO-1, GCLC, SOD1, Trxr1) are->antioxidant_genes activates neuroprotection Neuroprotection antioxidant_genes->neuroprotection nrf2_in_nucleus Nrf2 nrf2_in_nucleus->are binds to

Figure 1. this compound activates the Nrf2/ARE signaling pathway.

Comparative Analysis of Neuroprotective Effects

To provide a framework for evaluating this compound, the following tables summarize its effects alongside other neuroprotective compounds tested in neuronal cell lines. This indirect comparison highlights different mechanisms of action and their outcomes in models of neurotoxicity.

Table 1: Comparison of Neuroprotective Effects and Mechanisms
CompoundCell LineNeurotoxic InsultKey Protective MechanismsReference
This compound MIN6 (Insulinoma)Hydrogen Peroxide (H₂O₂)Nrf2/ARE activation, increased antioxidant enzyme expression (HO-1, GCLC, SOD1, Trxr1)[1]
Piperine PC12CorticosteroneInhibition of oxidative stress, upregulation of BDNF mRNA
Andrographolide SH-SY5YMPP+Enhancement of mitophagy and autophagy, inhibition of apoptosis
Teaghrelin SH-SY5YMPP+Activation of AMPK/SIRT1/PGC-1α and ERK1/2 pathways
Vitexin SH-SY5YMPP+PI3K/Akt signaling pathway activation, anti-apoptotic effects
Table 2: Quantitative Data on Neuroprotective Efficacy
CompoundCell LineConcentration for Max Protection% Increase in Cell Viability (vs. Toxin)Reference
This compound MIN610 µMData on % viability increase not specified, but significant increase in antioxidant enzyme expression was noted.[1]
Piperine PC121 µMSignificant reversal of corticosterone-induced cytotoxicity (exact % not specified).
Andrographolide SH-SY5Y1.5 µMSignificantly ameliorated MPP+-induced cell death.
Teaghrelin SH-SY5YNot specifiedAntagonized MPP+-induced cell death.
Vitexin SH-SY5YNot specifiedSignificantly protected against MPP+-induced toxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

Nrf2 Translocation Assay (as applied to this compound in MIN6 cells)
  • Cell Culture: Mouse insulinoma MIN6 cells are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 10 µM and 50 µM) or a vehicle control (DMSO) for a specified duration.

  • Immunofluorescence Staining:

    • Cells are fixed with 4% paraformaldehyde.

    • Permeabilized with a solution containing Triton X-100.

    • Blocked with a suitable blocking buffer (e.g., BSA in PBS).

    • Incubated with a primary antibody against Nrf2.

    • Washed and incubated with a fluorescently labeled secondary antibody (e.g., FITC-conjugated).

    • Counterstained with DAPI to visualize the nuclei.

  • Imaging: Cells are visualized using a fluorescence microscope to observe the localization of Nrf2 (cytoplasmic vs. nuclear).[1]

start Start: Cultured MIN6 Cells treatment Treatment: This compound or DMSO start->treatment fix_perm Fixation & Permeabilization treatment->fix_perm blocking Blocking fix_perm->blocking primary_ab Primary Antibody (anti-Nrf2) blocking->primary_ab secondary_ab Secondary Antibody (Fluorescent) primary_ab->secondary_ab dapi DAPI Staining (Nuclei) secondary_ab->dapi imaging Fluorescence Microscopy dapi->imaging end End: Analyze Nrf2 Localization imaging->end

Figure 2. Experimental workflow for the Nrf2 translocation assay.
Cell Viability Assay (MTT Assay)

  • Cell Seeding: Neuronal cells (e.g., SH-SY5Y or PC12) are seeded in 96-well plates at a specific density.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a defined period.

  • Induction of Neurotoxicity: A neurotoxin (e.g., MPP+, H₂O₂, corticosterone) is added to the wells (except for the control group) to induce cell death.

  • MTT Incubation: After the neurotoxin treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow the conversion of MTT to formazan (B1609692) by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a promising cytoprotective agent due to its ability to activate the Nrf2/ARE pathway and upregulate endogenous antioxidant defenses. While its neuroprotective effects have not yet been directly demonstrated in neuronal cell lines, its mechanism of action targets a fundamental driver of neurodegeneration – oxidative stress.

Future research should focus on validating the neuroprotective effects of this compound in established neuronal cell lines such as SH-SY5Y and PC12, as well as in primary neuronal cultures. Direct comparative studies with other neuroprotective agents will be crucial to ascertain its relative efficacy. Furthermore, elucidating the full spectrum of signaling pathways modulated by this compound in neurons will provide a more comprehensive understanding of its therapeutic potential for neurodegenerative diseases. The data presented in this guide serves as a foundational resource for researchers embarking on such investigations.

References

A Comparative Analysis of (+)-Pteryxin and Galanthamine for Butyrylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the butyrylcholinesterase (BChE) inhibitory efficacy of (+)-Pteryxin and galanthamine (B1674398), supported by experimental data and methodologies.

Executive Summary

This guide presents a head-to-head comparison of this compound and galanthamine as inhibitors of butyrylcholinesterase (BChE), an enzyme of significant interest in the study and treatment of neurodegenerative diseases such as Alzheimer's disease. While galanthamine is an established therapeutic, primarily targeting acetylcholinesterase (AChE), this compound has emerged as a potent and selective BChE inhibitor. This document summarizes their inhibitory activities, delves into the experimental protocols used for their evaluation, and visualizes their known signaling pathways and mechanisms of action.

Data Presentation: Inhibitory Activity against BChE

The following table summarizes the quantitative data on the BChE inhibitory activity of this compound and galanthamine.

CompoundIC50 for BChE (μg/mL)IC50 for AChESelectivity
This compound 12.96 ± 0.70[1][2]Low inhibitory efficiency[3]Selective for BChE
Galanthamine 22.16 ± 0.91[1][2] or 9.9[4]410 nM (highly potent)[5]>50-fold selective for AChE[5]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates greater potency.

Experimental Protocols

The determination of BChE inhibitory activity for both this compound and galanthamine is commonly performed using a modified Ellman's method. This colorimetric assay provides a reliable and straightforward means of measuring cholinesterase activity.

Principle of the Ellman's Method

The assay relies on the hydrolysis of a substrate, typically butyrylthiocholine (B1199683) (BTCh), by BChE. This reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to the BChE activity. In the presence of an inhibitor, the rate of this color change is reduced.

Materials and Reagents
  • Butyrylcholinesterase (BChE) enzyme (e.g., from equine serum)

  • Butyrylthiocholine iodide (BTChI) as the substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound and galanthamine) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Procedure
  • Reagent Preparation: Prepare stock solutions of BChE, BTChI, and DTNB in phosphate buffer. Serial dilutions of the test compounds are also prepared.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • Test compound solution at various concentrations (or solvent for the control)

    • BChE enzyme solution

  • Pre-incubation: The plate is typically pre-incubated for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the BTChI substrate to all wells.

  • Kinetic Measurement: The absorbance at 412 nm is measured immediately and at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis: The rate of reaction (change in absorbance per minute) is calculated for each inhibitor concentration. The percentage of inhibition is determined using the following formula: % Inhibition = [(Rate of control - Rate with inhibitor) / Rate of control] x 100

  • IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

This compound: A Multi-Target Inhibitor

This compound exhibits a broader pharmacological profile beyond BChE inhibition, acting as a multi-target inhibitor. It has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.

pteryxin_pathway cluster_inflammation Inflammatory Pathways cluster_antioxidant Antioxidant Pathway Pteryxin This compound NFkB NF-κB Pteryxin->NFkB Inhibits MAPK MAPK Pteryxin->MAPK Inhibits NLRP3 NLRP3 Inflammasome Pteryxin->NLRP3 Inhibits Nrf2 Nrf2/ARE Pteryxin->Nrf2 Activates

Caption: Signaling pathways modulated by this compound.

Galanthamine: A Dual-Action Cholinergic Agent

Galanthamine's primary mechanism of action is the competitive and reversible inhibition of acetylcholinesterase (AChE). By inhibiting AChE, it increases the concentration of acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. In addition to its action on AChE, galanthamine is also an allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which further potentiates cholinergic signaling. Its effect on BChE is less pronounced compared to its potent AChE inhibition.

galanthamine_mechanism cluster_cholinergic Cholinergic Synapse Galanthamine Galanthamine AChE Acetylcholinesterase (AChE) Galanthamine->AChE Inhibits nAChR Nicotinic Acetylcholine Receptors (nAChRs) Galanthamine->nAChR Allosterically Modulates ACh Acetylcholine (ACh) Concentration AChE->ACh Increases

Caption: Mechanism of action of Galanthamine.

Conclusion

This comparative guide highlights that while both this compound and galanthamine inhibit BChE, they possess distinct profiles. This compound demonstrates potent and selective inhibition of BChE, alongside a multi-target engagement of inflammatory and antioxidant pathways. In contrast, galanthamine is a significantly more potent inhibitor of AChE with a secondary, weaker inhibitory effect on BChE, and a distinct mechanism involving allosteric modulation of nicotinic receptors. For research focused specifically on the role of BChE in disease, this compound presents a more selective tool. Conversely, galanthamine's dual cholinergic action provides a different therapeutic approach. The choice between these compounds will ultimately depend on the specific research question or therapeutic strategy being pursued.

References

A Comparative Guide to the Structure-Activity Relationship of (+)-Pteryxin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of (+)-Pteryxin, an angular dihydropyranocoumarin, and explores the structure-activity relationships (SAR) based on available experimental data. While extensive SAR studies on a broad range of this compound derivatives are limited in the current scientific literature, this document synthesizes the known biological effects of the parent compound and draws comparisons with related coumarin (B35378) structures to infer potential SAR trends.

Overview of this compound and its Biological Activities

This compound is a naturally occurring angular dihydropyranocoumarin that has demonstrated a range of promising biological activities, including neuroprotective, anti-obesity, and cytoprotective effects. Its chemical structure, characterized by a fused dihydropyran ring to a coumarin core with specific acyl substitutions, is crucial for its bioactivity. This guide will delve into the experimental data supporting these activities and provide detailed protocols for their assessment.

Butyrylcholinesterase (BChE) Inhibitory Activity

A notable biological activity of this compound is its potent and selective inhibition of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.

Experimental data demonstrates that this compound is a more potent inhibitor of BChE than the clinically used drug, galanthamine.[1]

CompoundTarget EnzymeIC₅₀ (µg/mL)% Inhibition (at 100 µg/mL)
This compound BChE12.96 ± 0.70 91.62 ± 1.53
GalanthamineBChE22.16 ± 0.9181.93 ± 2.52
This compound AChE> 1009.30 ± 1.86

Table 1: Comparative BChE and Acetylcholinesterase (AChE) inhibitory activity of this compound and Galanthamine.[1]

Structure-Activity Relationship Insights:

  • The dihydropyranocoumarin skeleton of pteryxin (B190337) is a key feature for its BChE inhibitory activity.

  • Molecular docking studies suggest that the acyl groups at the C-3' and C-4' positions of the dihydropyran ring are crucial for binding to the active site of BChE.[1] These groups form hydrogen bonds with the catalytic residues S198 and H438 and a π-π stacking interaction with W231.[1]

  • The angular nature of the fused ring system in pteryxin likely contributes to its specific fit within the BChE active site gorge.

  • The low inhibition of AChE suggests that the overall shape and electronic distribution of pteryxin are more complementary to the active site of BChE, which is known to have a larger and more flexible active site gorge than AChE.

Anti-Obesity Effects

This compound has been shown to exert anti-obesity effects by modulating the gene expression network related to lipid metabolism in adipocytes and hepatocytes.

Studies have shown that pteryxin treatment leads to a significant downregulation of key lipogenic genes and an upregulation of genes involved in lipolysis and energy expenditure.

GeneFunctionCell TypeEffect of Pteryxin Treatment
Lipogenic Genes
SREBP-1cMaster regulator of lipogenesis3T3-L1 & HepG2Downregulated
FASNFatty acid synthesis3T3-L1 & HepG2Downregulated
ACC1Fatty acid synthesis3T3-L1 & HepG2Downregulated
Lipolytic & Energy Expenditure Genes
HSLHormone-sensitive lipase (B570770) (lipolysis)3T3-L1Upregulated
PPARαFatty acid oxidation3T3-L1Upregulated
UCP2Uncoupling protein 2 (energy expenditure)3T3-L1Upregulated
AdiponectinAdipokine with insulin-sensitizing effects3T3-L1Upregulated

Table 2: Qualitative summary of the effect of this compound on genes related to lipid metabolism.

Structure-Activity Relationship Insights:

  • The SAR for the anti-obesity effects of pteryxin derivatives has not been extensively studied. However, for the broader class of coumarins, the presence and nature of substituents on the coumarin ring are known to influence their anti-obesity and anti-diabetic properties.

  • It is hypothesized that the lipophilicity and steric bulk of the acyl groups in pteryxin may play a role in its ability to interact with nuclear receptors like PPARs or other transcription factors that regulate the expression of metabolic genes.

Cytoprotective Effects via Nrf2/ARE Pathway Activation

This compound exhibits cytoprotective properties against oxidative stress by activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.

Treatment with this compound has been shown to promote the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus in insulinoma MIN6 cells. This nuclear translocation of Nrf2 leads to the upregulation of several antioxidant genes.

GeneFunctionEffect of Pteryxin Treatment
HO-1Heme Oxygenase-1Upregulated
GCLCGlutamate-cysteine ligase catalytic subunitUpregulated
SOD1Superoxide Dismutase 1Upregulated
Trxr1Thioredoxin reductase 1Upregulated

Table 3: Upregulation of antioxidant genes in MIN6 cells following this compound treatment.

Structure-Activity Relationship Insights:

  • The ability of coumarin derivatives to act as antioxidants is often linked to the presence of hydroxyl groups on the benzene (B151609) ring, which can donate a hydrogen atom to scavenge free radicals.

  • For this compound, which lacks free phenolic hydroxyls, the cytoprotective mechanism appears to be indirect, through the activation of the Nrf2 signaling pathway.

  • The electrophilic nature of the α,β-unsaturated lactone in the coumarin core is a common feature of many Nrf2 activators. It is plausible that this moiety in pteryxin or its metabolites can react with sulfhydryl groups on Keap1, the negative regulator of Nrf2, leading to Nrf2 release and activation.

  • The specific substitutions on the dihydropyran ring likely modulate the reactivity and cellular uptake of the molecule, thereby influencing its potency as an Nrf2 activator.

Experimental Protocols

Protocol 1: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used spectrophotometric method developed by Ellman et al.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives) and positive control (e.g., Galanthamine)

  • 96-well microplate and microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14 mM stock solution of ATCI or BTCI in deionized water.

    • Prepare a stock solution of the enzyme (e.g., 1 U/mL) in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer.

  • Assay in 96-well plate:

    • To each well, add:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0)

      • 10 µL of the test compound solution or solvent (for control)

      • 10 µL of DTNB solution

      • 10 µL of enzyme solution (AChE or BChE)

    • Mix gently and pre-incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction:

    • Add 10 µL of the substrate solution (ATCI or BTCI) to each well to start the reaction.

  • Kinetic Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: 3T3-L1 Adipocyte Differentiation and Triglyceride Content Assay

This protocol describes the induction of differentiation of 3T3-L1 preadipocytes into mature adipocytes and the subsequent quantification of intracellular triglyceride accumulation.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Bovine calf serum (BCS) and Fetal bovine serum (FBS)

  • Differentiation-inducing cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in DMEM with 10% FBS.

  • Insulin medium: DMEM with 10% FBS and 10 µg/mL insulin.

  • Oil Red O staining solution

  • Triglyceride quantification kit

Procedure:

  • Cell Culture and Induction of Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS until they reach confluence.

    • Two days post-confluence (Day 0), replace the medium with the MDI differentiation cocktail.

    • On Day 2, replace the MDI medium with insulin medium.

    • On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS. Mature adipocytes are typically observed by Day 8-10.

  • Treatment with this compound Derivatives:

    • During the differentiation process or after maturation, treat the cells with various concentrations of this compound derivatives.

  • Oil Red O Staining (Qualitative assessment of lipid accumulation):

    • Wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 10% formalin for 1 hour.

    • Wash with water and then with 60% isopropanol (B130326).

    • Stain the cells with Oil Red O solution for 10-15 minutes.

    • Wash with 60% isopropanol and then with water.

    • Visualize the lipid droplets under a microscope.

  • Triglyceride Quantification:

    • Wash the cells with PBS and lyse them.

    • Quantify the triglyceride content in the cell lysates using a commercial triglyceride quantification kit according to the manufacturer's instructions.

    • Normalize the triglyceride content to the total protein content of the cell lysate.

Protocol 3: Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol outlines the steps for analyzing the expression of target genes in 3T3-L1 cells treated with this compound derivatives.

Materials:

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., SREBP-1c, FASN, ACC1, HSL, PPARα, UCP2, Adiponectin) and a stable reference gene.

  • Real-time PCR system

Procedure:

  • RNA Extraction:

    • Extract total RNA from treated and untreated 3T3-L1 cells using a commercial RNA extraction kit.

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Real-Time qPCR:

    • Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR system using an appropriate thermal cycling program.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_cholinesterase Cholinesterase Inhibition Assay cluster_adipocyte Adipocyte Differentiation & TG Assay cluster_gene_expression Gene Expression Analysis reagent_prep_chol Reagent Preparation (Enzyme, Substrate, DTNB) plate_setup_chol Plate Setup (96-well) reagent_prep_chol->plate_setup_chol pre_incubation Pre-incubation (10 min, 25°C) plate_setup_chol->pre_incubation reaction_init Reaction Initiation (Add Substrate) pre_incubation->reaction_init kinetic_measure Kinetic Measurement (Absorbance at 412 nm) reaction_init->kinetic_measure data_analysis_chol Data Analysis (% Inhibition, IC50) kinetic_measure->data_analysis_chol cell_culture 3T3-L1 Cell Culture diff_induction Differentiation Induction (MDI Cocktail) cell_culture->diff_induction treatment Treatment with Pteryxin Derivatives diff_induction->treatment oil_red_o Oil Red O Staining treatment->oil_red_o tg_quant Triglyceride Quantification treatment->tg_quant rna_extraction Total RNA Extraction reverse_transcription Reverse Transcription (cDNA synthesis) rna_extraction->reverse_transcription rt_qpcr Real-Time qPCR reverse_transcription->rt_qpcr data_analysis_gene Data Analysis (ΔΔCt Method) rt_qpcr->data_analysis_gene

Caption: Experimental workflows for key bioassays.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pteryxin This compound Keap1_Nrf2 Keap1-Nrf2 Complex Pteryxin->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitin Keap1_Nrf2->Ub constitutive degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to Proteasome Proteasomal Degradation Ub->Proteasome constitutive degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Transcription Antioxidant_Genes Antioxidant Genes (HO-1, GCLC, SOD1, Trxr1) Transcription->Antioxidant_Genes

Caption: Activation of the Nrf2/ARE signaling pathway by this compound.

References

cross-validation of (+)-Pteryxin's anti-obesity effects in different models

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A comprehensive analysis of in vitro and in vivo studies positions (+)-Pteryxin, a natural coumarin, as a promising candidate in the landscape of anti-obesity therapeutics. This guide provides a detailed comparison of its efficacy and mechanisms of action against established anti-obesity agents, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

This compound, isolated from the leaves of Peucedanum japonicum Thunb, has demonstrated significant anti-obesity effects in preclinical models. This comparison guide synthesizes the available research to provide an objective evaluation of its performance, offering a valuable resource for the scientific community.

In Vitro Efficacy: Targeting the Cellular Mechanisms of Fat Accumulation

Studies utilizing 3T3-L1 preadipocytes and HepG2 hepatocytes have been pivotal in elucidating the molecular mechanisms of this compound. The compound has been shown to dose-dependently suppress triglyceride accumulation in these cell lines, a key indicator of its anti-adipogenic and anti-lipogenic properties.

Key Molecular Targets and Effects:
  • Downregulation of Adipogenesis and Lipogenesis: this compound significantly reduces the expression of key genes involved in the formation of fat cells and the synthesis of fatty acids. These include Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Fatty Acid Synthase (FASN), and Acetyl-CoA Carboxylase 1 (ACC1).

  • Inhibition of Adipocyte Hypertrophy: The expression of Paternally Expressed Gene 1/Mesoderm Specific Transcript (MEST), a marker for adipocyte size, is markedly downregulated.

  • Promotion of Lipolysis and Energy Expenditure: this compound upregulates the expression of Hormone-Sensitive Lipase (B570770) (HSL), a crucial enzyme for breaking down stored fats, and Uncoupling Protein 2 (UCP2), which is involved in energy expenditure.

  • Modulation of Adipokines: An increase in the expression of adiponectin, a beneficial adipokine that improves insulin (B600854) sensitivity, has been observed.

Comparative In Vitro Data of this compound:
Cell LineTreatmentConcentrationTriglyceride Content ReductionKey Gene Expression ChangesReference
3T3-L1 AdipocytesThis compound10, 15, 20 µg/mL52.7%, 53.8%, 57.4%Downregulated: SREBP-1c (18%), FASN (36.1%), ACC1 (38.2%), MEST (42.8%)Up-regulated: HSL (15.1%), UCP2 (77.5%), Adiponectin (76.3%)
HepG2 HepatocytesThis compound10, 15, 20 µg/mL25.2%, 34.1%, 27.4%Downregulated: SREBP-1c (72.3%), FASN (62.9%), ACC1 (38.8%)

In Vivo Validation: Evidence from Animal Models

While direct in vivo studies on isolated this compound are emerging, research on extracts of Peucedanum japonicum Thunb (PJT), rich in Pteryxin (B190337), provides strong evidence of its anti-obesity effects in animal models of diet-induced obesity. A review has confirmed that pteryxin plays a role in suppressing adipogenesis both in vitro and in vivo.

In high-fat diet-fed mice, PJT extract has been shown to:

  • Reduce body weight gain.

  • Decrease the mass of white adipose tissue.

  • Lower hepatic triglyceride levels.

  • Downregulate the expression of inflammatory genes in adipose tissue and the liver.

These in vivo findings with PJT extract are consistent with the molecular effects observed with isolated this compound in vitro, suggesting that Pteryxin is a key bioactive component responsible for the anti-obesity properties of the plant.

Comparative Landscape of Anti-Obesity Agents

To contextualize the potential of this compound, it is essential to compare its mechanisms with currently approved anti-obesity medications.

AgentMechanism of ActionPrimary Model of ActionReported Weight Loss (Clinical Trials)
This compound (preclinical) Downregulates lipogenesis, promotes lipolysis and energy expenditure.Cellular/Metabolic RegulationNot yet determined
Orlistat Pancreatic and gastric lipase inhibitor, reduces fat absorption.Gastrointestinal~2.6 kg more than placebo at 1 year
Liraglutide (GLP-1 Receptor Agonist) Increases satiety, slows gastric emptying.Central (Appetite Regulation) & Gastrointestinal~5.3 kg more than placebo at 1 year
Semaglutide (GLP-1 Receptor Agonist) Increases satiety, slows gastric emptying.Central (Appetite Regulation) & Gastrointestinal~12.5% more than placebo at 68 weeks

Signaling Pathways Modulated by this compound

This compound exerts its anti-adipogenic effects through the modulation of several key signaling pathways. Deeper characterization has revealed its dose-dependent influence on these pathways in 3T3-L1 preadipocytes.

Pteryxin This compound TGFb_Smad3 TGF-β/Smad3 Pathway Pteryxin->TGFb_Smad3 MAPK MAPK Pathway (ERK1/2, p38) Pteryxin->MAPK AMPK AMPK Pathway Pteryxin->AMPK Adipogenesis Adipogenesis TGFb_Smad3->Adipogenesis Inhibition MAPK->Adipogenesis Regulation Lipolysis Lipolysis AMPK->Lipolysis Activation

Caption: Signaling pathways modulated by this compound to inhibit adipogenesis.

Experimental Protocols

For researchers aiming to validate or build upon these findings, detailed methodologies for key experiments are provided below.

In Vitro Adipogenesis Model: 3T3-L1 Cell Differentiation and Lipid Accumulation Assay

A standardized workflow is crucial for assessing the anti-adipogenic potential of compounds like this compound.

cluster_0 Cell Culture & Differentiation cluster_1 Analysis A 1. Seed 3T3-L1 Preadipocytes B 2. Grow to Confluence A->B C 3. Induce Differentiation (MDI Cocktail) +/- this compound B->C D 4. Maintain in Insulin Medium +/- this compound C->D E 5. Mature Adipocytes (8-10 days) D->E F 6a. Oil Red O Staining for Lipid Droplets E->F G 6b. RNA Extraction for Gene Expression Analysis E->G H 7a. Quantify Lipid Accumulation (Isopropanol Elution & OD Reading) F->H I 7b. RT-qPCR for Adipogenic/Lipogenic Genes G->I

Caption: Experimental workflow for in vitro evaluation of anti-adipogenic compounds.

1. 3T3-L1 Preadipocyte Culture and Differentiation:

  • Cell Seeding: Plate 3T3-L1 preadipocytes in DMEM with 10% calf serum until confluent.

  • Initiation of Differentiation (Day 0): Two days post-confluence, change the medium to DMEM with 10% fetal bovine serum (FBS) containing a differentiation cocktail (MDI): 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. Test compounds, such as this compound, are added at this stage.

  • Maintenance (Day 2): Replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin for another two days.

  • Maturation (Day 4 onwards): Culture the cells in DMEM with 10% FBS, changing the medium every two days until mature adipocytes with visible lipid droplets form (typically by day 8-10).

2. Oil Red O Staining for Triglyceride Content:

  • Wash differentiated cells with phosphate-buffered saline (PBS) and fix with 10% formalin for at least 1 hour.

  • Wash with water and then with 60% isopropanol (B130326).

  • Stain with a freshly prepared Oil Red O working solution for 10 minutes.

  • Wash with water to remove excess stain.

  • To quantify lipid accumulation, elute the stain with 100% isopropanol and measure the absorbance at 490-520 nm.

3. Gene Expression Analysis by RT-qPCR:

  • Isolate total RNA from cells at desired time points using a suitable RNA extraction kit.

  • Synthesize cDNA from the RNA templates.

  • Perform quantitative real-time PCR (RT-qPCR) using primers specific for target genes (e.g., SREBP-1c, FASN, ACC1, MEST, HSL, UCP2, Adiponectin) and a housekeeping gene for normalization.

In Vivo High-Fat Diet-Induced Obesity Model

1. Animal Model:

  • Use male C57BL/6J mice, a strain susceptible to diet-induced obesity.

  • House animals under standard conditions with a 12-hour light/dark cycle.

2. Diet and Treatment:

  • After an acclimatization period, divide mice into groups: a control group fed a standard chow diet, and experimental groups fed a high-fat diet (HFD, typically 45-60% kcal from fat).

  • The HFD groups can be further divided to receive vehicle control or the test compound (e.g., PJT extract or this compound) administered daily via oral gavage.

3. Monitoring and Endpoint Analysis:

  • Monitor body weight and food intake regularly (e.g., weekly).

  • At the end of the study period (e.g., 8-12 weeks), collect blood samples for analysis of serum lipids and glucose.

  • Euthanize the animals and dissect adipose tissue depots and the liver. Weigh the tissues and use them for histological analysis (e.g., H&E staining to measure adipocyte size) and gene expression analysis.

Conclusion

This compound presents a compelling multi-target approach to combating obesity at the cellular level. Its ability to concurrently inhibit fat storage and promote fat breakdown and energy expenditure distinguishes it from many existing therapies. While further in vivo studies on the isolated compound and direct comparative clinical trials are necessary to fully elucidate its therapeutic potential, the existing preclinical data strongly support its continued investigation as a novel anti-obesity agent. The detailed protocols provided herein offer a framework for the continued exploration of this compound and other natural compounds in the fight against the global obesity epidemic.

Unveiling the Antioxidant Power of (+)-Pteryxin: A Comparative Guide to its Nrf2 Activation Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (+)-Pteryxin's antioxidant mechanism through Nrf2 activation against other known Nrf2 activators. Detailed experimental data and protocols are presented to support the objective analysis of its performance.

This compound, a coumarin (B35378) compound isolated from Peucedanum japonicum Thunb, has emerged as a significant activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] This pathway is a master regulator of the cellular antioxidant response, playing a crucial role in protecting cells against oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.[3] This guide delves into the experimental evidence confirming this compound's mode of action and compares its efficacy with other well-established Nrf2 activators.

Mechanism of Action: How this compound Unleashes the Cell's Antioxidant Defenses

Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[4] this compound, with its electrophilic α,β-unsaturated carbonyl moiety, is believed to interact with the cysteine residues of Keap1.[1][2] This interaction leads to a conformational change in Keap1, causing the dissociation of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, initiating their transcription.[1][3][5] This cascade of events leads to the increased production of cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1), which plays a critical role in cellular defense against oxidative damage.[1][3][5]

Comparative Analysis of Nrf2 Activation

To objectively assess the potency of this compound as an Nrf2 activator, its performance is compared with other well-characterized natural and synthetic compounds. The following table summarizes the quantitative data on Nrf2 activation, primarily focusing on the induction of Nrf2-dependent reporter gene expression (e.g., luciferase assay) or the expression of downstream target proteins like HO-1.

CompoundCell LineAssay TypeConcentrationResult (Fold Induction or EC50/IC50)Reference(s)
This compound RAW264.7Nrf2-ARE Luciferase Reporter25 µM~150% Induction[1]
RAW264.7Nrf2-ARE Luciferase Reporter50 µM~200% Induction[1]
RAW264.7Nrf2-ARE Luciferase Reporter100 µM~250% Induction[1]
RAW264.7HO-1 Protein Expression (Western Blot)25-100 µMDose-dependent increase[5]
Sulforaphane (SFN) --IC50 ~14.19 µMAntiviral effect (SARS-CoV-2)[6]
Dimethyl Fumarate (DMF) THP-1Nrf2 Activation100 µMPositive Control[7]
Curcumin ---Potent Nrf2 activator[8]
Resveratrol ---Nrf2 activator[8]
Andrographolide AREc32ARE-Luciferase ReporterEC50 < tBHQHigh efficacy
trans-Chalcone AREc32ARE-Luciferase ReporterEC50 < tBHQHigh efficacy

Note: A direct comparison of potency through EC50 values for this compound is not available in the reviewed literature. The data presented reflects the percentage of induction at tested concentrations.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of the findings.

Nrf2-ARE Luciferase Reporter Gene Assay

This assay quantifies the activation of the Nrf2 signaling pathway by measuring the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

  • Cell Culture and Seeding:

    • Culture RAW264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Transfection:

    • Transfect the cells with a luciferase reporter plasmid containing ARE sequences and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO).

    • Dilute the compounds to the desired final concentrations in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds or vehicle control and incubate for a specified period (e.g., 24 hours).

  • Luciferase Assay:

    • Lyse the cells using a lysis buffer compatible with the luciferase assay system.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as fold induction relative to the vehicle-treated control.[9][10][11]

Western Blot for Nrf2 Nuclear Translocation and HO-1 Expression

Western blotting is employed to qualitatively and quantitatively assess the levels of Nrf2 in the nucleus and the expression of the downstream target protein, HO-1.

  • Cell Lysis and Protein Extraction:

    • Treat cells with this compound or other compounds for the desired time.

    • For Nrf2 nuclear translocation, perform subcellular fractionation to separate the cytoplasmic and nuclear extracts using a nuclear extraction kit.

    • For total HO-1 expression, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Nrf2 or HO-1 overnight at 4°C. Use antibodies against Lamin B1 or Histone H3 as a nuclear marker and GAPDH or β-actin as a loading control.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the respective loading controls.[5][12][13]

Visualizing the Molecular Pathways and Workflows

To further elucidate the mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Pteryxin This compound Pteryxin->Keap1_Nrf2 interacts with Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins translation Cellular_Protection Cellular Protection (Antioxidant Response) Antioxidant_Proteins->Cellular_Protection leads to

Figure 1: this compound-mediated Nrf2 signaling pathway.

Experimental_Workflow cluster_assay Nrf2 Activation Assay Workflow cluster_western Western Blot cluster_luciferase Luciferase Reporter Assay A 1. Cell Culture (e.g., RAW264.7) B 2. Treatment with This compound or Alternatives A->B C 3. Cell Lysis & Protein Extraction (Cytoplasmic/Nuclear or Total) B->C H 4b. Transfection with ARE-Luciferase Plasmid B->H D 4a. SDS-PAGE C->D E 5a. Protein Transfer D->E F 6a. Immunoblotting (Anti-Nrf2, Anti-HO-1) E->F G 7a. Detection & Analysis F->G I 5b. Luciferase Activity Measurement H->I J 6b. Data Analysis (Fold Induction) I->J

Figure 2: General experimental workflow for assessing Nrf2 activation.

Conclusion

References

Comparative Analysis of (+)-Pteryxin's Inhibitory Effects on Acetylcholinesterase (AChE) versus Butyrylcholinesterase (BChE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the inhibitory activity of (+)-Pteryxin, a dihydropyranocoumarin, against two key cholinesterase enzymes: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). The data presented herein is intended to inform research and development efforts targeting cholinesterase-related pathologies, such as Alzheimer's disease.

Data Presentation

The inhibitory effects of this compound on AChE and BChE are summarized in the table below. The data clearly indicates a significant selective inhibition of BChE over AChE.

EnzymeInhibitorConcentration% InhibitionIC50 Value
Acetylcholinesterase (AChE)This compound100 µg/mL9.30 ± 1.86%[1][2]Not Determined
Butyrylcholinesterase (BChE)This compound100 µg/mL91.62 ± 1.53%[1][2]12.96 ± 0.70 µg/mL[1][2]
Butyrylcholinesterase (BChE)Galanthamine (Reference)100 µg/mL81.93 ± 2.52%[2]22.16 ± 0.91 µg/mL[1][2]

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The experimental findings demonstrate that this compound is a potent inhibitor of BChE, exhibiting significantly greater activity than the established drug, galanthamine.[1][2] In stark contrast, its inhibitory effect on AChE is minimal at the same concentration.[1][2]

Experimental Protocols

The in vitro inhibitory activities of this compound against AChE and BChE were determined using a modified Ellman's spectrophotometric method in a 96-well microplate format.

Materials:

  • Enzymes: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

  • Substrates: Acetylthiocholine iodide (ATCI) for AChE and Butyrylthiocholine iodide (BTCI) for BChE

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test Compound: this compound

  • Reference Drug: Galanthamine

  • Buffer: Phosphate (B84403) buffer (typically pH 7.4-8.0)

  • Instrumentation: ELISA microplate reader capable of measuring absorbance at 412 nm.

General Procedure:

  • Reagent Preparation: All solutions were prepared in phosphate buffer. A stock solution of this compound was prepared and serially diluted to obtain a range of test concentrations.

  • Enzyme and Inhibitor Incubation: In the wells of a 96-well microplate, the respective enzyme (AChE or BChE) was pre-incubated with various concentrations of this compound or the reference drug for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25-37°C).

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of the specific substrate (ATCI for AChE or BTCI for BChE) and DTNB to the wells.

  • Absorbance Measurement: The absorbance was measured kinetically at 412 nm using a microplate reader. The rate of the reaction is proportional to the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (B1204863) (produced by substrate hydrolysis) with DTNB.

  • Data Analysis: The percentage of inhibition was calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme (control). The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Cholinesterase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Procedure cluster_measurement Measurement & Analysis prep_enzyme Prepare Enzyme Solution (AChE or BChE) add_enzyme Add Enzyme to 96-well plate prep_enzyme->add_enzyme prep_inhibitor Prepare this compound (Serial Dilutions) add_inhibitor Add this compound to wells prep_inhibitor->add_inhibitor prep_substrate Prepare Substrate (ATCI or BTCI) add_substrate_dtnb Add Substrate and DTNB to initiate reaction prep_substrate->add_substrate_dtnb prep_dtnb Prepare DTNB Solution prep_dtnb->add_substrate_dtnb add_enzyme->add_inhibitor incubate Pre-incubate Enzyme and Inhibitor add_inhibitor->incubate incubate->add_substrate_dtnb read_absorbance Measure Absorbance at 412 nm (Kinetic Reading) add_substrate_dtnb->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow of the in vitro cholinesterase inhibition assay.

Signaling Pathway of Cholinesterase Inhibition Assay

G cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition cluster_detection Colorimetric Detection Substrate Substrate (Acetylthiocholine/Butyrylthiocholine) Product Product (Thiocholine) Substrate->Product Hydrolysis Enzyme Enzyme (AChE/BChE) DTNB DTNB (Colorless) Inhibitor This compound Inhibitor->Enzyme Binds to Enzyme Colored_Product 5-thio-2-nitrobenzoate (Yellow) DTNB->Colored_Product Reaction

Caption: Principle of the Ellman's method for cholinesterase activity.

References

Molecular Docking Analysis of (+)-Pteryxin: A Comparative Guide to Its Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking of (+)-Pteryxin with its known biological targets. While direct molecular docking data for this compound with several of its targets is not publicly available, this document summarizes existing research on molecules targeting the same pathways, offering a valuable comparative framework. We present available experimental data for this compound and detail the methodologies for robust molecular docking studies.

Introduction to this compound and Its Biological Roles

This compound is a naturally occurring dihydropyranocoumarin that has demonstrated a range of biological activities, positioning it as a compound of interest for drug discovery. It is known to be an orally active, multi-target inhibitor.[1] Its established biological targets include Butyrylcholinesterase (BChE) and key proteins in several signaling pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A critical regulator of inflammatory responses, immunity, and cell survival.[1]

  • MAPK (Mitogen-activated protein kinase) Pathway: A chain of proteins that communicates signals from the cell surface to the DNA in the nucleus, controlling cell proliferation, differentiation, and apoptosis.[1][2]

  • NLRP3 (NOD-like receptor family pyrin domain containing 3) Inflammasome Pathway: A key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines.[1][3][4]

  • Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) Pathway: A primary regulator of cellular defense against oxidative stress.[1][5][6]

Comparative Analysis of Molecular Docking Studies

Butyrylcholinesterase (BChE) Inhibition

This compound has been identified as a more potent inhibitor of BChE than the approved Alzheimer's disease drug, galanthamine.[3][5] Molecular docking studies revealed that this compound forms hydrogen bonds with the catalytic residues S198 and H438 and a strong π-π stacking interaction with W231 in the BChE binding pocket.[3][5]

CompoundTargetIC50 (µg/mL)Binding Energy (kcal/mol)Interacting ResiduesReference
This compound BChE12.96 ± 0.70Not ReportedS198, H438, W231[3][5]
GalanthamineBChE22.16 ± 0.91-7.142Trp82[3][5][7][8]
TacrineBChENot Reported-8.040Not Reported[7]
DonepezilBChENot Reported-7.914Not Reported[7]
RotigotineBChE12.76 µM (IC50)Not ReportedNot Reported[7]
PiboserodBChE15.33 µM (IC50)Not ReportedNot Reported[7]
NF-κB Pathway Inhibition

Molecular docking studies have been conducted on various compounds targeting the p50/p65 heterodimer of NF-κB.

CompoundTargetBinding Energy (kcal/mol)Interacting ResiduesReference
Ellagic acidNF-κB (p50/p65)-7.31Not Reported[9]
AlpinetinNF-κB (p50/p65)-6.17Not Reported[9]
AurentiacinNF-κB (p50/p65)-6.01Not Reported[9]
CurcuminNF-κB (p105 subunit)-6.2Not Reported[10]
Pyxinol derivative 2cNF-κB (p50 subunit)< -7.0Not Reported[11]
NF30NF-κB (p50/p65)-DNA complex60.92 ± 1.83 kJ/mol (ΔGbinding)Not Reported[12]
MAPK Pathway Inhibition (p38α MAPK)

The following table presents docking data for inhibitors of p38α MAPK, a key kinase in the MAPK pathway.

CompoundTargetBinding Energy (kcal/mol)Interacting ResiduesReference
Metergolinep38α MAPK-9.5Not Reported[13][14]
Withaphysacarpinp38α MAPK-9.4Not Reported[13][14]
PF-03715455TaMAPK1Not ReportedATP binding site[15]
ZINC0209285MAPK1Not ReportedKinase domain[16]
ZINC02130647MAPK1Not ReportedKinase domain[16]
ZINC02133691MAPK1Not ReportedKinase domain[16]
NLRP3 Inflammasome Inhibition

Several inhibitors have been evaluated for their binding affinity to the NLRP3 protein.

CompoundTargetBinding Energy (kcal/mol)Interacting ResiduesReference
CY-09NLRP3-11.8Tyr435, Thr233[17][18]
MCC950NLRP3-10.5Arg314, Asp362, Glu363, Arg406[17][19]
TranilastNLRP3-9.8Thr233, Tyr232[17]
OridoninNLRP3-8.5Not Reported[17]
MNSNLRP3-7.9Not Reported[17]
OLT1177NLRP3-7.2Not Reported[17]
Nrf2/ARE Pathway Inhibition (Keap1-Nrf2 Interaction)

Inhibitors targeting the interaction between Keap1 and Nrf2 are a key strategy for activating the Nrf2 antioxidant response.

CompoundTargetBinding AffinityBinding Energy (kcal/mol)Reference
Compound 7Keap19.80 µM (EC50)Not Reported[20]
Compound 11Keap1-Nrf2 PPI2.9 µM (Kd)Not Reported[20]
Compound 12Keap1-Nrf2 PPI15.2 µM (Kd)Not Reported[20]
ZINC000002123788Keap1Not Reported-9.728[21]
ZINC000002111341Keap1Not Reported-8.259[21]
ZINC000002125904Keap1Not Reported-7.718[21]

Experimental Protocols

A generalized protocol for molecular docking is provided below. This can be adapted for studying the interaction of this compound with its various biological targets.

Molecular Docking Protocol
  • Protein and Ligand Preparation:

    • Protein Structure Retrieval: Obtain the 3D crystal structure of the target protein (e.g., BChE, NF-κB p50/p65, p38 MAPK, NLRP3, Keap1) from the Protein Data Bank (PDB).

    • Protein Preparation: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file. Add polar hydrogens and assign Kollman charges.[22][23]

    • Ligand Structure Preparation: Obtain the 3D structure of this compound from a database like PubChem or sketch it using chemical drawing software. Optimize the ligand's geometry and save it in a suitable format (e.g., .mol2 or .pdb).[22]

  • Grid Box Generation:

    • Define the binding site on the protein. This is typically the active site or a known allosteric site.

    • Generate a grid box that encompasses the defined binding site. The size and center of the grid box are crucial parameters.[22]

  • Docking Simulation:

    • Use a molecular docking software (e.g., AutoDock Vina, Glide, GOLD).

    • Set the prepared protein and ligand files as input.

    • Configure the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation. The program will explore different conformations and orientations of the ligand within the protein's binding site.[22]

  • Analysis of Results:

    • Binding Affinity: Analyze the predicted binding affinities (usually in kcal/mol). Lower values indicate a more favorable binding interaction.[22]

    • Binding Pose: Visualize the top-ranked binding poses of the ligand within the protein's active site using molecular visualization software (e.g., PyMOL, Chimera).

    • Intermolecular Interactions: Identify and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and a typical molecular docking workflow.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (from PDB) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (this compound) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking results Binding Affinity (kcal/mol) Binding Pose docking->results interactions Interaction Analysis (H-bonds, etc.) results->interactions

A typical workflow for molecular docking studies.

nf_kb_pathway cluster_nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk ikb_nfkb IκB-NF-κB Complex (Cytoplasm) ikk->ikb_nfkb Phosphorylation of IκB nfkb NF-κB (p50/p65) ikb_nfkb->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus Translocation gene_expression Gene Expression (Inflammation, Survival) nfkb->gene_expression

The canonical NF-κB signaling pathway.

mapk_pathway cluster_nucleus stimuli Extracellular Stimuli (e.g., Growth Factors) receptor Receptor Tyrosine Kinase stimuli->receptor ras Ras receptor->ras raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription_factors Transcription Factors erk->transcription_factors nucleus Nucleus erk->nucleus Translocation cellular_response Cellular Response (Proliferation, Differentiation) transcription_factors->cellular_response

The MAPK/ERK signaling pathway.

nlrp3_pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects pamps PAMPs/DAMPs tlr TLR pamps->tlr nfkb_activation NF-κB Activation tlr->nfkb_activation nlrp3_proil1b_expression Upregulation of NLRP3 & pro-IL-1β nfkb_activation->nlrp3_proil1b_expression nlrp3_assembly NLRP3 Inflammasome Assembly nlrp3_proil1b_expression->nlrp3_assembly stimuli Activation Stimuli (e.g., ATP, toxins) stimuli->nlrp3_assembly caspase1 Caspase-1 Activation nlrp3_assembly->caspase1 il1b_il18 Mature IL-1β & IL-18 caspase1->il1b_il18 pyroptosis Pyroptosis caspase1->pyroptosis nrf2_pathway cluster_basal Basal Conditions cluster_stress Oxidative Stress cluster_response Antioxidant Response keap1_nrf2 Keap1-Nrf2 Complex (Cytoplasm) ubiquitination Ubiquitination & Proteasomal Degradation keap1_nrf2->ubiquitination nrf2_release Nrf2 Release from Keap1 keap1_nrf2->nrf2_release stress Oxidative Stress stress->keap1_nrf2 nrf2_translocation Nrf2 Translocation to Nucleus nrf2_release->nrf2_translocation are_binding Nrf2 binds to ARE nrf2_translocation->are_binding gene_expression Antioxidant Gene Expression are_binding->gene_expression

References

A Comparative Guide to the Anti-Inflammatory Activity of (+)-Pteryxin and Other Natural Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of (+)-Pteryxin and other structurally related natural coumarins, including disenecionyl cis-khellactone and (-)-cis-khellactone. The information presented is based on available experimental data to facilitate objective evaluation and inform future research and development in anti-inflammatory therapeutics.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the reported in vitro anti-inflammatory activities of the selected natural compounds. The data is primarily derived from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard model for assessing inflammatory responses.

CompoundTargetAssayResult
This compound Pro-inflammatory MediatorsNO Production, iNOS & COX-2 ExpressionPotent inhibitor; reported as one of the most active anti-inflammatory constituents of Peucedanum japonicum. Specific IC50 values for these markers are not readily available in the reviewed literature.
Signaling PathwaysNF-κB, MAPKInhibits activation of both pathways.
Disenecionyl cis-khellactone (DK) Pro-inflammatory MediatorsNO Production, iNOS & COX-2 ExpressionEffectively downregulates expression levels.
Pro-inflammatory CytokinesTNF-α, IL-1β, IL-6, MCP-1Reduces the production of these cytokines.
Signaling PathwaysNF-κB, MAPK (p38 & JNK)Inhibits NF-κB activation and suppresses the phosphorylation of p38 and JNK.
(-)-cis-Khellactone Soluble Epoxide Hydrolase (sEH)Enzyme InhibitionIC50: 3.1 ± 2.5 µM[1]
Pro-inflammatory MediatorsNO Production, iNOS mRNA levelsDownregulates NO production and iNOS mRNA levels at 50 and 100 µM.[1]
Pro-inflammatory CytokinesIL-1β, IL-4Inhibits the expression of these cytokines.[1]
Suksdorfin Anti-inflammatory ActivityVariousLimited data available in the public domain regarding its specific anti-inflammatory activity and mechanisms. Most research has focused on its anti-HIV properties.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below. These protocols are based on standard procedures used in the referenced studies.

Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Cells

This assay quantifies the amount of nitric oxide produced by macrophages, a key indicator of the inflammatory response.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, disenecionyl cis-khellactone, etc.) and incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation is also maintained.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite (B80452) Measurement: After incubation, the supernatant from each well is collected. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent. Equal volumes of the supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group.

Western Blot Analysis for COX-2 and iNOS Expression

This technique is used to detect and quantify the expression levels of key pro-inflammatory enzymes, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Methodology:

  • Cell Culture and Treatment: RAW 264.7 cells are cultured and treated with test compounds and LPS as described in the NO production assay.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for COX-2, iNOS, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.

NF-κB Activation Assay by Immunofluorescence

This assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a critical step in the activation of the NF-κB signaling pathway.

Methodology:

  • Cell Culture on Coverslips: RAW 264.7 cells are grown on sterile glass coverslips in a 24-well plate.

  • Treatment and Stimulation: Cells are pre-treated with the test compounds followed by stimulation with LPS as previously described.

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with 0.1% Triton X-100 in PBS.

  • Blocking: Non-specific binding sites are blocked with a blocking solution (e.g., 1% bovine serum albumin in PBS).

  • Primary Antibody Incubation: Cells are incubated with a primary antibody against the NF-κB p65 subunit.

  • Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

  • Nuclear Staining: The cell nuclei are counterstained with a nuclear dye such as DAPI.

  • Imaging: The coverslips are mounted on glass slides and visualized using a fluorescence microscope.

  • Analysis: The localization of the p65 subunit is observed. In unstimulated cells, p65 is predominantly in the cytoplasm, while in LPS-stimulated cells, it translocates to the nucleus. The inhibitory effect of the test compounds is determined by the retention of p65 in the cytoplasm even after LPS stimulation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in inflammation and the general workflow of the experimental procedures described.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Inflammatory Gene Expression (iNOS, COX-2, Cytokines) Pteryxin This compound & Khellactones Pteryxin->IKK Inhibition Pteryxin->NFkB_active Inhibition of Translocation

Caption: Simplified NF-κB signaling pathway and points of inhibition by coumarins.

MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Gene_Expression Inflammatory Gene Expression AP1->Gene_Expression Pteryxin This compound & Khellactones Pteryxin->MKK3_6 Inhibition Pteryxin->MKK4_7 Inhibition

Caption: Overview of the MAPK signaling cascade and inhibitory targets.

Experimental_Workflow start Start cell_culture RAW 264.7 Cell Culture start->cell_culture treatment Pre-treatment with Test Compounds cell_culture->treatment stimulation LPS Stimulation treatment->stimulation incubation 24h Incubation stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Cell Lysis incubation->cell_lysis immunofluorescence Immunofluorescence (NF-κB p65) incubation->immunofluorescence no_assay Nitric Oxide Assay supernatant_collection->no_assay end End no_assay->end protein_quantification Protein Quantification cell_lysis->protein_quantification western_blot Western Blot (iNOS, COX-2) protein_quantification->western_blot western_blot->end immunofluorescence->end

Caption: General workflow for in vitro anti-inflammatory assays.

References

Antiseizure Potential of Coumarin Derivatives Validated in Zebrafish Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiseizure activity of various coumarin (B35378) derivatives, leveraging experimental data from zebrafish models. The information presented herein is intended to facilitate informed decisions in the pursuit of novel antiepileptic drug candidates.

Coumarins, a diverse class of plant secondary metabolites, have garnered significant attention for their wide range of pharmacological activities, including notable antiseizure effects.[1] The zebrafish (Danio rerio) larva has emerged as a powerful in vivo model for high-throughput screening of potential antiepileptic drugs due to its genetic and physiological homology to mammals, rapid development, and optical transparency, which allows for detailed behavioral and electrophysiological analyses.[2][3] This guide summarizes key findings on the comparative antiseizure analysis of natural coumarin derivatives in a chemically induced seizure model in zebrafish larvae.

Comparative Efficacy of Coumarin Derivatives

The antiseizure activity of eighteen different coumarin derivatives was systematically evaluated in a larval zebrafish model where seizures were induced by pentylenetetrazole (PTZ), a GABAA receptor antagonist.[4][5] The efficacy of these compounds was assessed through two primary methods: locomotor activity analysis to quantify the reduction in seizure-like behavior and local field potential (LFP) recordings from the optic tectum to measure the suppression of epileptiform electrical activity.[1][4]

Of the eighteen compounds tested, seven demonstrated significant dose-dependent reductions in PTZ-induced seizure-like behavior.[1][5] A subsequent, more detailed electrophysiological analysis was performed on these seven active compounds, plus nodakenin.[1] The results, summarized in the table below, highlight the most promising candidates for further investigation.

Coumarin DerivativeTypeReduction in Seizure-Like Behavior (%)Decrease in Power Spectral Density (PSD) (%)
Oxypeucedanin (B192039) Hydrate Linear Furanocoumarin74%83-89%
Daphnoretin Simple Coumarin65%88%
Pimpinellin (B192111) Angular Furanocoumarin60%81%
Notopterol Linear Furanocoumarin54%83-89%
Oxypeucedanin Linear Furanocoumarin38%83-89%
Hyuganin C Dihydropyranocoumarin35%65%
Nodakenetin Dihydrofuranocoumarin29%26%
Nodakenin DihydrofuranocoumarinInactive77%

Data compiled from a comparative antiseizure analysis of diverse natural coumarin derivatives in zebrafish.[1][4][5]

Experimental Protocols

The validation of the antiseizure activity of coumarin derivatives in the zebrafish model followed a rigorous, multi-tiered experimental protocol designed to assess both behavioral and electrophysiological responses to chemically induced seizures.

Zebrafish Larvae Maintenance and Drug Administration

Wild-type zebrafish larvae were utilized for all experiments and were maintained under standard laboratory conditions. At 7 days post-fertilization (dpf), larvae were pre-incubated with the test coumarin derivatives at various concentrations, including their maximum tolerated concentration (MTC), for a specified period in darkness.[6] A vehicle control group (VHC) and a positive control group, typically treated with a known antiepileptic drug such as valproic acid (VPA), were included in all assays.[5][7]

PTZ-Induced Seizure Model and Behavioral Analysis

Following pre-incubation with the test compounds, seizure-like behavior was induced by exposing the larvae to a 20 mM solution of pentylenetetrazole (PTZ).[5] The locomotor activity of individual larvae was then tracked for 30 minutes using specialized software.[4][7] The total distance moved was quantified, with a significant reduction in the characteristic hyperlocomotion induced by PTZ indicating antiseizure activity.[4][7]

Electrophysiological Analysis

To corroborate the behavioral findings, local field potential (LFP) recordings were performed.[6] Larvae were anesthetized and positioned for non-invasive recording from the optic tectum, a region of the zebrafish midbrain.[1] Following a baseline recording, PTZ was added to induce epileptiform discharges. The power spectral density (PSD) of the LFP recordings was analyzed, with a significant decrease in the elevated PSD caused by PTZ serving as a key indicator of antiepileptiform activity.[1]

experimental_workflow cluster_setup Experimental Setup cluster_seizure_induction Seizure Induction cluster_analysis Data Acquisition & Analysis Zebrafish 7 dpf Zebrafish Larvae PreIncubation Pre-incubation with Coumarin Derivatives / Controls Zebrafish->PreIncubation PTZ Exposure to 20 mM PTZ PreIncubation->PTZ Behavioral Locomotor Activity Tracking (30 min) PTZ->Behavioral Behavioral Assay LFP Local Field Potential (LFP) Recording from Optic Tectum PTZ->LFP Electrophysiological Assay DataAnalysis Quantification of Locomotion & Power Spectral Density (PSD) Analysis Behavioral->DataAnalysis LFP->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion Comparative Efficacy Determination

Experimental Workflow for Antiseizure Activity Screening.

Potential Mechanism of Action: GABAergic Modulation

While the precise mechanisms of action for all active coumarin derivatives are still under investigation, evidence suggests that their antiseizure effects may be mediated through the modulation of the GABAergic system.[6][7] PTZ, the seizure-inducing agent used in these studies, is a known antagonist of the GABAA receptor.[5] The ability of certain coumarins to counteract the effects of PTZ points towards a potential interaction with this inhibitory neurotransmitter system.

Further in silico studies have explored the interaction of active coumarins, such as oxypeucedanin hydrate, with GABA-transaminase (GABA-T), an enzyme responsible for the breakdown of GABA.[1] Inhibition of GABA-T would lead to increased levels of GABA in the synaptic cleft, thereby enhancing inhibitory neurotransmission and raising the seizure threshold.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal GABA_T GABA-Transaminase (GABA-T) GABA GABA GABA_T->GABA Degrades Synaptic_GABA Synaptic GABA GABA->Synaptic_GABA Release GABA_A GABA-A Receptor Neuron Postsynaptic Neuron GABA_A->Neuron Hyperpolarization (Inhibition) Coumarin Coumarin Derivatives Coumarin->GABA_T Inhibits (?) Synaptic_GABA->GABA_A Binds to

Hypothetical GABAergic Signaling Pathway.

References

Safety Operating Guide

Proper Disposal of (+)-Pteryxin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate action, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service before proceeding with any disposal method for (+)-Pteryxin. This document provides general guidance based on standard laboratory practices for chemical waste management.

Hazard Identification and Personal Protective Equipment (PPE)

While detailed toxicological data for this compound is limited, it is prudent to treat it as a potentially hazardous substance. As a coumarin (B35378) derivative, it may have biological activity.[1][2][3][4][5] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound waste.

Recommended PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat is required.

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6][7][8]

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and other solid materials in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, sealed, and compatible waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.[8]

  • Sharps:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container for chemical waste.

Waste Container Labeling and Storage

Accurate labeling and proper storage are essential for safe waste management.

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date of accumulation

    • The name of the principal investigator or laboratory contact information

  • Storage:

    • Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and drains.

    • Ensure that the storage of this compound waste complies with all institutional and local regulations regarding chemical compatibility and storage time limits.

Spill and Decontamination Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleanup materials must be disposed of as hazardous waste.

Final Disposal

The final disposal of this compound waste must be conducted by a licensed and reputable hazardous waste disposal company.[9]

  • Contact Professionals: Arrange for the collection of the waste through your institution's EHS department or a contracted waste disposal service.

  • Incineration: High-temperature incineration is the preferred method for the disposal of many organic chemical wastes to ensure complete destruction.

  • Do Not:

    • Dispose of this compound down the drain.[8][10]

    • Dispose of this compound in the regular trash.

Summary of Disposal Procedures

Step Procedure Key Considerations
1. PPE Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.Treat this compound as a potentially hazardous substance.
2. Segregation Collect solid, liquid, and sharp waste in separate, designated containers.Avoid mixing with incompatible waste streams.
3. Labeling Clearly label all waste containers with "Hazardous Waste" and the full chemical name.Include concentration, quantity, and date.
4. Storage Store sealed containers in a secure, designated satellite accumulation area.Follow institutional and local storage time limits.
5. Spills Evacuate, contain with absorbent material, and clean the affected area.Dispose of all cleanup materials as hazardous waste.
6. Final Disposal Arrange for pickup by a licensed hazardous waste disposal service.High-temperature incineration is the recommended method.

Logical Workflow for this compound Disposal

Pteryxin_Disposal_Workflow cluster_prep Preparation & Collection cluster_interim Interim Storage cluster_final Final Disposal start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid, Liquid, Sharps) ppe->segregate container Use Designated & Compatible Waste Containers segregate->container label_container Label Container Correctly: 'Hazardous Waste', Chemical Name, Date, PI Info container->label_container store Store in Secure Satellite Accumulation Area label_container->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end Final Disposal (e.g., Incineration) pickup->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Essential Personal Protective Equipment (PPE) for Handling (+)-Pteryxin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with (+)-Pteryxin. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

I. Essential Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound, categorized by the level of protection.

Protection LevelPPE ComponentSpecifications & Use Case
Primary Safety Glasses with Side ShieldsMust be worn at all times in the laboratory where this compound is handled to protect against splashes.
Nitrile GlovesTo be worn when handling the solid compound or solutions. Check for tears before use and replace immediately if compromised.
Laboratory CoatA standard, long-sleeved lab coat is required to protect skin and clothing from contamination.
Secondary Chemical Splash GogglesRequired when there is a significant risk of splashing, such as during bulk preparation of solutions or transfers.
Face ShieldTo be used in conjunction with chemical splash goggles when handling larger quantities or during procedures with a high risk of splashing.
Chemical-Resistant ApronRecommended when handling significant quantities of this compound solutions to provide an additional layer of protection.
Respiratory N95 or Higher RespiratorRequired when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

II. Operational Plan for Handling this compound

A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the necessary steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_weigh Weigh Solid this compound prep_workspace->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Workspace handle_experiment->cleanup_decontaminate emergency_spill Spill Response handle_experiment->emergency_spill emergency_exposure Exposure Response handle_experiment->emergency_exposure cleanup_ppe Remove & Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_waste Dispose of Chemical Waste cleanup_ppe->cleanup_waste

Fig. 1: A stepwise workflow for the safe handling of this compound.

III. Experimental Protocols

A. Preparation of a Stock Solution

  • Pre-Handling:

    • Ensure a certified chemical fume hood is operational.

    • Don all required PPE: safety glasses, nitrile gloves, and a lab coat. For weighing the solid, an N95 respirator is mandatory if outside a fume hood.

    • Gather all necessary equipment: analytical balance, weigh paper, spatula, volumetric flask, and the chosen solvent (e.g., DMSO, Ethanol).[1]

  • Weighing:

    • Inside the chemical fume hood, carefully weigh the desired amount of this compound powder onto weigh paper.

    • Avoid creating dust.

  • Dissolution:

    • Transfer the weighed powder to the volumetric flask.

    • Add a small amount of the solvent to dissolve the powder completely.

    • Once dissolved, bring the solution to the final desired volume with the solvent.

    • Cap the flask and invert several times to ensure homogeneity.

B. Emergency Procedures

In the event of accidental exposure or a spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action Steps
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.[3]
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4] 2. Remove contact lenses if present and easy to do.[3] 3. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air immediately.[3] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.
Ingestion 1. Do NOT induce vomiting. 2. Rinse the mouth with water.[3] 3. Seek immediate medical attention.
Minor Spill 1. Alert others in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). 3. Collect the absorbed material into a sealed container for proper disposal.
Major Spill 1. Evacuate the area immediately. 2. Alert your institution's environmental health and safety (EHS) department. 3. Prevent entry to the affected area.

IV. Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, weigh paper, and other solid materials should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Vendor: All hazardous waste must be disposed of through your institution's approved hazardous waste management vendor. Follow all local, state, and federal regulations for chemical waste disposal.

By adhering to these safety protocols, you can effectively manage the risks associated with handling this compound and ensure a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.